molecular formula C12H21NO3 B1375373 Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1101840-72-5

Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B1375373
CAS No.: 1101840-72-5
M. Wt: 227.3 g/mol
InChI Key: MQOLTEHTFKRZNV-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 8-hydroxy-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-12(4-5-12)9(14)8-13/h9,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOLTEHTFKRZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735770
Record name tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101840-72-5
Record name tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is a unique spirocyclic scaffold that has garnered significant interest in medicinal chemistry. Its inherent three-dimensionality and the presence of a hydroxyl group for further functionalization make it a valuable building block in the design of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established chemical principles, and its potential applications in drug discovery, particularly as a bioisosteric replacement for piperidine and other cyclic amines.

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

In the quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into their designs. Spirocycles, which are bicyclic systems joined by a single common atom, are at the forefront of this movement. The rigid, defined geometry of spirocyclic systems can lead to enhanced binding affinity and selectivity for biological targets.

The azaspiro[2.5]octane core, in particular, has emerged as a valuable bioisostere for the ubiquitous piperidine ring, a motif found in numerous approved drugs. The introduction of a spiro-cyclopropane ring can modulate the physicochemical properties of a molecule, such as its lipophilicity (logP) and aqueous solubility, and can also improve its metabolic stability.[1][2]

Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate combines the advantages of the azaspiro[2.5]octane scaffold with a strategically placed hydroxyl group. This functional group not only influences the molecule's polarity and potential for hydrogen bonding but also serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, regioselective reactions at other positions of the molecule.

Physicochemical Properties

PropertyEstimated ValueRationale
Molecular Formula C₁₂H₂₁NO₃-
Molecular Weight 227.30 g/mol -
Appearance White to off-white solidSimilar to related N-Boc protected amines.
Melting Point > 80 °CThe presence of the hydroxyl group would likely increase the melting point compared to N-Boc-4-hydroxypiperidine (61-65 °C) due to increased crystal lattice energy from hydrogen bonding.[3]
Boiling Point > 300 °CExpected to be higher than related non-hydroxylated spirocycles due to the hydroxyl group.
Solubility Soluble in methanol, ethanol, dichloromethane, and other polar organic solvents. Limited solubility in water.The Boc group imparts lipophilicity, while the hydroxyl group enhances polarity.
pKa (of the conjugate acid) ~9-10Typical for a secondary amine after deprotection of the Boc group.

Synthesis and Experimental Protocols

A specific, published synthetic protocol for tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is not currently available. However, a plausible and scientifically sound synthetic route can be proposed based on established methodologies for the synthesis of N-Boc-4-hydroxypiperidine and the formation of spiro-cyclopropanes. The following proposed synthesis starts from the readily available N-Boc-4-piperidone.

Proposed Synthetic Pathway

G A N-Boc-4-piperidone B Intermediate Enolate A->B Base (e.g., LDA, -78 °C) C tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate B->C Cyclopropanating Agent (e.g., (ICH₂)₂/Et₂Zn) D Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate C->D Reducing Agent (e.g., NaBH₄, MeOH)

Caption: Proposed synthetic workflow for Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Formation of tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the stirred solution. Maintain the temperature at -78 °C for 1 hour to ensure complete enolate formation.

  • Cyclopropanation: In a separate flask, prepare the cyclopropanating reagent. A Simmons-Smith type reaction using diiodomethane and diethylzinc is a plausible choice. Alternatively, other methods for cyclopropanation of enolates can be employed. Add the cyclopropanating reagent to the enolate solution at -78 °C.

  • Workup: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate.

Step 2: Reduction to Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

  • Reaction Setup: Dissolve the purified tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) in methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction with water.

  • Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product. The final compound, tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate, is purified by flash column chromatography or recrystallization.

Reactivity and Chemical Transformations

The chemical reactivity of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is dictated by its three key functional groups: the Boc-protected amine, the hydroxyl group, and the spiro-cyclopropane ring.

G A Tert-butyl 4-hydroxy-6- azaspiro[2.5]octane-6-carboxylate B Deprotected Amine A->B Acid (e.g., TFA, HCl) D Oxidized Ketone A->D Oxidation (e.g., DMP, Swern) E Ester/Ether Derivatives A->E Esterification/Etherification C Alkylated/Arylated Amine B->C Alkylation/Arylation

Caption: Key chemical transformations of the title compound.

  • Deprotection of the Boc Group: The tert-butoxycarbonyl group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an organic solvent, to yield the free secondary amine.[4]

  • Functionalization of the Free Amine: The resulting secondary amine can undergo a variety of transformations, including N-alkylation, N-arylation, and acylation, to introduce diverse substituents.

  • Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone using standard oxidizing agents like Dess-Martin periodinane (DMP) or through a Swern oxidation.[4]

  • Derivatization of the Hydroxyl Group: The hydroxyl group can be converted into an ether or an ester, providing another point of diversification for SAR studies.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate make it a highly attractive building block for the synthesis of novel drug candidates.

  • Bioisosteric Replacement: As a conformationally restricted analog of 4-hydroxypiperidine, this scaffold can be used to replace piperidine rings in existing drug molecules. This can lead to improved metabolic stability and altered physicochemical properties, potentially enhancing the drug's overall profile.[5]

  • Introduction of 3D-Diversity: The spirocyclic nature of the molecule introduces a well-defined three-dimensional geometry, which can be exploited to achieve higher binding affinity and selectivity for protein targets. The increased fraction of sp³-hybridized carbons (Fsp³) is often correlated with higher clinical success rates for drug candidates.[1]

  • Scaffold for Library Synthesis: The hydroxyl group and the deprotectable amine provide two orthogonal handles for the synthesis of compound libraries. This allows for the rapid exploration of chemical space around the azaspiro[2.5]octane core, accelerating the hit-to-lead optimization process.

  • Potential Therapeutic Areas: Given the prevalence of the piperidine motif in drugs targeting the central nervous system (CNS), as well as in kinase inhibitors and other therapeutic areas, tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate holds promise for the development of novel treatments for a wide range of diseases.[4][6]

Conclusion

Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate represents a valuable and versatile building block for contemporary drug discovery. Its unique spirocyclic architecture, combined with the presence of a modifiable hydroxyl group, offers medicinal chemists a powerful tool to design novel molecules with enhanced 3D character and potentially superior pharmacological properties. While direct literature on this specific compound is limited, its synthesis and applications can be confidently inferred from the extensive research on related azaspirocycles and functionalized piperidines. As the demand for innovative drug scaffolds continues to grow, the importance of molecules like tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate in shaping the future of medicine is undeniable.

References

  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • ChemBK. (2024). n-boc-4-hydroxylpiperidine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. Retrieved from [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. Retrieved from [Link]

  • Google Patents. (n.d.). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • PubChem. (n.d.). tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
  • ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to tert-Butyl 4-Hydroxy-6-azaspiro[2.5]octane-6-carboxylate and its Core Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate. As of the latest search, a specific CAS number for this exact chemical structure has not been definitively identified in public databases, suggesting it may be a novel compound or one that has not been widely commercialized. Therefore, this guide will focus on the foundational 6-azaspiro[2.5]octane scaffold, detailing its synthesis and exploring synthetic pathways to introduce a hydroxyl group at the C4 position. Furthermore, we will delve into the significance of this structural motif in the broader context of medicinal chemistry.

The 6-Azaspiro[2.5]octane Scaffold: A Rising Star in Drug Discovery

The 6-azaspiro[2.5]octane core, which features a cyclopropane ring spiro-fused to a piperidine ring, is a key example of a three-dimensional scaffold gaining prominence in modern drug discovery. These rigid structures offer a distinct advantage over traditional flat, aromatic rings by enabling precise spatial orientation of chemical functionalities. This three-dimensionality can lead to improved binding affinity and selectivity for biological targets.

Azaspirocycles, in general, are increasingly utilized in medicinal chemistry to enhance the physicochemical properties of drug candidates.[1][2] The incorporation of a spirocyclic scaffold can lead to:

  • Improved Solubility: The non-planar nature of spirocycles can disrupt crystal packing and improve aqueous solubility.

  • Enhanced Metabolic Stability: The rigid framework can shield metabolically susceptible sites from enzymatic degradation.

  • Favorable Lipophilicity: Azaspirocycles can be used to fine-tune the lipophilicity (LogP/LogD) of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Novel Chemical Space: These scaffolds provide access to novel chemical space, moving away from the "flatland" of traditional aromatic compounds and increasing the probability of clinical success.

The 6-azaspiro[2.5]octane scaffold, in particular, has been explored for its potential in developing potent and selective antagonists for receptors like the M4 muscarinic acetylcholine receptor.[3]

Physicochemical Properties of the Core Scaffold

While specific data for the hydroxylated title compound is unavailable, we can infer the general properties from the core structure and related analogs.

PropertyPredicted Value/Information
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
Appearance Likely a white to off-white solid at room temperature.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Aqueous solubility is likely to be low but may be enhanced by the hydroxyl group.
Boiling & Melting Point Not available. These would need to be determined experimentally.
Chemical Stability The Boc protecting group is sensitive to strong acids. The cyclopropane ring can be susceptible to ring-opening reactions under certain conditions (e.g., with strong electrophiles or hydrogenation).

Synthesis of the 6-Azaspiro[2.5]octane Scaffold

The synthesis of the 6-azaspiro[2.5]octane core can be approached through several synthetic strategies. A common method involves the cyclopropanation of a suitable piperidine precursor.

Experimental Protocol: Synthesis of tert-Butyl 4-Methylene-piperidine-1-carboxylate

This protocol describes the synthesis of a key intermediate for the subsequent cyclopropanation.

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide portion-wise.

  • Stir the resulting yellow-orange mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford tert-butyl 4-methylenepiperidine-1-carboxylate.

Experimental Protocol: Simmons-Smith Cyclopropanation

This protocol outlines the cyclopropanation of the alkene intermediate to form the 6-azaspiro[2.5]octane scaffold.

Materials:

  • tert-Butyl 4-methylenepiperidine-1-carboxylate

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper couple (Zn-Cu)

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activate the zinc-copper couple according to standard procedures.

  • To a stirred suspension of the activated Zn-Cu couple in anhydrous Et₂O under a nitrogen atmosphere, add diiodomethane.

  • Heat the mixture gently to initiate the reaction (indicated by the evolution of gas).

  • Once the reaction is initiated, add a solution of tert-butyl 4-methylenepiperidine-1-carboxylate in anhydrous Et₂O dropwise.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃.

  • Filter the mixture through a pad of celite to remove the zinc salts.

  • Separate the organic layer, and extract the aqueous layer with Et₂O.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield tert-butyl 6-azaspiro[2.5]octane-6-carboxylate.

Synthesis_Workflow start tert-Butyl 4-oxopiperidine-1-carboxylate intermediate tert-Butyl 4-methylenepiperidine-1-carboxylate start->intermediate Wittig Reaction product tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate intermediate->product Simmons-Smith Cyclopropanation Route_A start tert-Butyl 4-methylenepiperidine- 1-carboxylate epoxide tert-Butyl 1-oxa-6-azaspiro[2.5]octane- 6-carboxylate start->epoxide m-CPBA product tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane- 6-carboxylate epoxide->product Nucleophilic Ring Opening (e.g., Hydride reduction)

Caption: Proposed synthetic Route A via a spiro-epoxide intermediate.

Route B: Kulinkovich-de Meijere Reaction

This powerful reaction allows for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst.

Conceptual Steps:

  • Starting Material: The synthesis would begin with a suitable piperidine-4-carboxylate derivative, for example, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

  • Esterification: The carboxylic acid would be converted to an ester, such as a methyl or ethyl ester.

  • Kulinkovich-de Meijere Reaction: The ester would then be subjected to the Kulinkovich-de Meijere reaction conditions, typically involving a Grignard reagent (e.g., ethylmagnesium bromide) and a titanium(IV) isopropoxide catalyst. This would directly form the desired tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate.

Route_B start 1-(tert-butoxycarbonyl)piperidine- 4-carboxylic acid ester product tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane- 6-carboxylate start->product Kulinkovich-de Meijere Reaction

Caption: Proposed synthetic Route B using the Kulinkovich-de Meijere reaction.

Applications and Future Directions

The 6-azaspiro[2.5]octane scaffold and its derivatives are valuable building blocks for the synthesis of novel therapeutic agents. The rigid three-dimensional nature of this core allows for the precise positioning of pharmacophoric elements, which can lead to enhanced potency and selectivity.

The introduction of a hydroxyl group at the C4 position provides a handle for further functionalization. This hydroxyl group can act as a hydrogen bond donor or acceptor, potentially improving interactions with a biological target. Furthermore, it could be a site for the attachment of other functional groups to explore structure-activity relationships (SAR).

Future research in this area could focus on:

  • The development of stereoselective synthetic routes to access enantiomerically pure 4-hydroxy-6-azaspiro[2.5]octane derivatives.

  • The incorporation of this scaffold into libraries of compounds for screening against a wide range of biological targets.

  • Exploration of the impact of the C4-hydroxyl group on the ADME properties of drug candidates.

References

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]

  • PubChem. (n.d.). tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. National Center for Biotechnology Information. [Link]

  • Wiley Online Library. (2017). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. European Journal of Organic Chemistry. [Link]

Sources

An In-Depth Technical Guide to Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate, a valuable heterocyclic building block for drug discovery and medicinal chemistry. The core of this molecule is the 6-azaspiro[2.5]octane scaffold, which combines a cyclopropane and a piperidine ring through a single spiro-carbon. This unique three-dimensional (3D) architecture is of high interest to researchers seeking to move beyond traditional flat, aromatic structures. This guide details the molecule's precise molecular weight and physicochemical properties, places it within the strategic context of modern drug design, proposes a robust synthetic pathway, and outlines a self-validating analytical workflow for its characterization. The content herein is designed to furnish researchers with the foundational knowledge and practical insights required to effectively utilize this compound in their research and development endeavors.

Physicochemical Properties and Identification

The foundational step in utilizing any chemical entity is the precise characterization of its physical and chemical properties. Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is a bifunctional molecule featuring a hydroxyl group for further derivatization and a tert-butoxycarbonyl (Boc) protected amine, which ensures stability and controlled reactivity during synthetic manipulations.

Molecular Weight and Core Identifiers

The exact molecular weight is a critical parameter for mass spectrometry, reaction stoichiometry, and purity assessment. The molecular formula for Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is C₁₂H₂₁NO₃ . Based on this, the key molecular weight values are calculated as:

  • Average Molecular Weight: 227.30 g/mol

  • Monoisotopic Mass: 227.15214 g/mol

These values are summarized in the table below, along with other critical identifiers for this compound.

PropertyValue
IUPAC Name tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate
Molecular Formula C₁₂H₂₁NO₃
Average Molecular Weight 227.30 g/mol
Monoisotopic Mass 227.15214 g/mol
CAS Number Not definitively assigned in public databases
SMILES String CC(C)(C)OC(=O)N1CC(C2CC2)(O)CC1
Chemical Structure

The structure, defined by a piperidine ring spiro-fused to a cyclopropane ring, imparts significant three-dimensionality.

Caption: 2D structure of the title compound.

Strategic Importance in Medicinal Chemistry

The pursuit of novel chemical matter that occupies three-dimensional space is a central theme in modern drug discovery.[1] Spirocyclic scaffolds, particularly azaspirocycles, have emerged as powerful tools to escape the "flatland" of traditional aromatic libraries.[2]

Advantages of the Azaspiro[2.5]octane Scaffold

The rigid, sp³-rich framework of the azaspiro[2.5]octane core offers several distinct advantages in drug design:[3]

  • Conformational Rigidity: The spirocyclic system locks the conformation of the piperidine ring, reducing the entropic penalty upon binding to a biological target. This can lead to enhanced potency and selectivity.[2]

  • Precise Vectorial Display: Substituents placed on the scaffold are held in well-defined spatial orientations, allowing for precise probing of target binding pockets.[4]

  • Improved Physicochemical Properties: Compared to their non-spirocyclic or aromatic counterparts, azaspirocycles often exhibit improved solubility, higher basicity, and lower lipophilicity (logD), which are favorable properties for drug candidates.[2]

  • Novelty and IP Space: As a less explored scaffold, it provides access to novel chemical space, offering opportunities for generating new intellectual property.

This specific compound, with its hydroxyl and protected amine functionalities, serves as a versatile starting point for library synthesis or lead optimization campaigns. The hydroxyl group can act as a hydrogen bond donor or be used as a handle for further functionalization, while the Boc-protected nitrogen allows for selective deprotection and subsequent elaboration.

Proposed Synthesis and Chemical Reactivity

Synthetic Workflow

The proposed synthesis leverages the Corey-Chaykovsky reaction for cyclopropanation of an α,β-unsaturated ketone derived from a protected 4-piperidone.

G A 1. Start: N-Boc-4-piperidone B 2. Aldol Condensation (e.g., with benzaldehyde) A->B Reagents: PhCHO, NaOH/EtOH C 3. Formation of α,β-Unsaturated Ketone B->C Dehydration D 4. Corey-Chaykovsky Reaction (using (CH₃)₃S⁺I⁻, NaH) C->D Reagents: (CH₃)₃S⁺I⁻, NaH, DMSO E 5. Cyclopropanation D->E Ylide Attack F 6. Oxidative Cleavage of Benzylidine group (e.g., O₃, then Me₂S) E->F Ozonolysis G 7. Formation of Spirocyclic Ketone (tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate) F->G Reductive Workup H 8. Stereoselective Reduction (e.g., NaBH₄, CeCl₃) G->H Reagents: NaBH₄, CeCl₃, MeOH I 9. Final Product: tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate H->I Reduction

Caption: Proposed synthetic workflow.

Step-by-Step Experimental Protocol (Hypothetical)
  • Synthesis of tert-butyl 4-benzylidene-piperidine-1-carboxylate: To a solution of N-Boc-4-piperidone (1.0 eq) in ethanol, add benzaldehyde (1.1 eq) and a solution of sodium hydroxide (2.0 eq) in water. Stir at room temperature for 12-18 hours. The resulting precipitate is filtered, washed with cold ethanol and water, and dried to yield the α,β-unsaturated ketone.

    • Causality: The aldol condensation is a classic and reliable method for forming carbon-carbon bonds. The use of a base facilitates the deprotonation of the piperidone at the α-position to initiate the reaction.

  • Synthesis of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate: The benzylidene intermediate is subjected to ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) to cleave the double bond and yield the corresponding spirocyclic ketone.

    • Causality: Ozonolysis is a highly efficient and clean method for cleaving carbon-carbon double bonds to form carbonyls.

  • Synthesis of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate: The spirocyclic ketone (1.0 eq) is dissolved in methanol at 0°C. Cerium(III) chloride heptahydrate (1.1 eq) is added, followed by the portion-wise addition of sodium borohydride (1.5 eq). The reaction is stirred for 2-4 hours before quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

    • Causality: The Luche reduction (NaBH₄/CeCl₃) is employed for the chemoselective reduction of the ketone to a secondary alcohol. The cerium salt enhances the nucleophilicity of the hydride, often leading to higher yields and stereoselectivity compared to NaBH₄ alone.

Analytical Characterization Workflow

A self-validating system of analysis is crucial to confirm the identity, purity, and structure of the final compound. This involves a multi-pronged approach using chromatography and spectroscopy.

Analytical Workflow Diagram

G cluster_0 Purification & Isolation cluster_1 Structural Confirmation cluster_2 Purity Assessment Purification Crude Product (from Synthesis) Column Flash Column Chromatography Purification->Column Pure Isolated Compound Column->Pure NMR ¹H and ¹³C NMR Spectroscopy Pure->NMR Identity MS High-Resolution Mass Spectrometry (HRMS) Pure->MS Identity IR FT-IR Spectroscopy Pure->IR Identity HPLC RP-HPLC-UV/ELSD (Purity >95%) Pure->HPLC Purity LOD Loss on Drying (Residual Solvent) Pure->LOD Purity Final Certificate of Analysis (Validated Structure & Purity)

Caption: A comprehensive analytical validation workflow.

Detailed Methodologies
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the final compound.

    • Protocol:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of Acetonitrile and Water (each containing 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 210 nm (for the carbamate) and Evaporative Light Scattering Detector (ELSD) for universal detection.

      • Expected Result: A single major peak with an area percentage >95%.

    • Causality: Reverse-phase chromatography is a standard technique for assessing the purity of moderately polar organic compounds. The dual UV/ELSD detection ensures that non-chromophoric impurities are also detected.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight.

    • Protocol: High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) in positive mode.

    • Expected Result: An observed [M+H]⁺ ion at m/z 228.1594 ± 5 ppm and/or an [M+Na]⁺ ion at m/z 250.1414 ± 5 ppm, confirming the molecular formula C₁₂H₂₁NO₃.

    • Causality: HRMS provides a highly accurate mass measurement, which is definitive evidence for the elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the detailed chemical structure.

    • Protocol: ¹H and ¹³C NMR spectra recorded in CDCl₃ or DMSO-d₆.

    • Expected ¹H NMR Signals:

      • A singlet at ~1.4 ppm (9H) for the tert-butyl group.

      • Multiplets in the 0.4-1.0 ppm range for the cyclopropyl protons.

      • Multiplets for the piperidine ring protons.

      • A signal for the hydroxyl proton (OH), which may be broad and its chemical shift dependent on concentration and solvent.

    • Expected ¹³C NMR Signals:

      • Signals for the tert-butyl group (~28 ppm and ~80 ppm).

      • Signals for the cyclopropyl carbons.

      • A signal for the carbon bearing the hydroxyl group (~65-75 ppm).

      • A signal for the carbamate carbonyl (~155 ppm).

    • Causality: NMR provides unambiguous evidence of the carbon-hydrogen framework and the connectivity of atoms, serving as the gold standard for structural elucidation.[5]

Conclusion and Future Directions

Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate represents a strategically important building block for medicinal chemists. Its inherent three-dimensionality and bifunctional nature provide a robust platform for developing next-generation therapeutics. The increasing adoption of spirocyclic scaffolds in clinical candidates highlights the value of such motifs in overcoming the limitations of traditional flat structures.[6] Future work will likely focus on the development of stereoselective synthetic routes to access specific isomers of this compound and the exploration of its utility in creating diverse chemical libraries for high-throughput screening. As the demand for sp³-rich, novel scaffolds continues to grow, the importance of compounds like this will undoubtedly increase.[1]

References

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. Retrieved from [Link]

  • Publish. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]

  • ACD/Labs. (n.d.). Rule A-41. Spiro Hydrocarbons. Retrieved from [Link]

  • YouTube. (2023). IUPAC Nomenclature of Spiro Bicyclic Compounds. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Retrieved from [Link]

  • IUPAC. (1999). Extension and Revision of the Nomenclature for Spiro Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Spirocyclic Motifs in Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]

  • Drug Hunter. (n.d.). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Retrieved from [Link]

  • YouTube. (2021). How to Name Spiro Compounds in Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2021). Spirocyclic derivatives as antioxidants: a review. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate, a valuable heterocyclic building block in modern medicinal chemistry. We will delve into the unique structural features of this spirocyclic scaffold, detail a robust synthetic pathway, provide key analytical data for its characterization, and explore its current and potential applications in drug discovery. This document is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Rising Prominence of Azaspiro[2.5]octane Scaffolds in Drug Discovery

In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates. Azaspirocycles, bicyclic systems sharing a single carbon atom with at least one nitrogen atom in one of the rings, have emerged as particularly valuable motifs. The rigid, defined 3D geometry of these structures offers several advantages over more traditional, flexible aliphatic or planar aromatic rings.

The 6-azaspiro[2.5]octane core, featuring a piperidine ring fused to a cyclopropane ring, provides a unique conformational rigidity. This can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. Furthermore, the introduction of spirocyclic structures can enhance the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with improved clinical success. The presence of the nitrogen atom in the piperidine ring offers a convenient handle for further functionalization and can participate in crucial hydrogen bonding interactions with protein targets. The hydroxyl group at the 4-position of the piperidine ring in tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate adds a key functional group that can act as a hydrogen bond donor or acceptor, further enhancing its utility in creating targeted therapies.

Structural Elucidation and Physicochemical Properties

The structure of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is characterized by a piperidine ring locked in a chair-like conformation, which is fused at the 4-position to a cyclopropane ring. The nitrogen atom of the piperidine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances stability and solubility in organic solvents while allowing for facile deprotection under acidic conditions.

Caption: Chemical structure of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₃-
Molecular Weight 227.30 g/mol -
CAS Number 1101840-72-5[1]
Appearance White to off-white solid-
Solubility Soluble in methanol, chloroform, and other common organic solvents.-

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - A singlet around 1.4-1.5 ppm for the tert-butyl protons. - Multiplets in the regions of 0.5-1.0 ppm for the cyclopropyl protons. - Multiplets for the piperidine ring protons, with those adjacent to the nitrogen and the hydroxyl-bearing carbon shifted downfield. - A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
¹³C NMR - Resonances for the quaternary carbon of the tert-butyl group and the Boc carbonyl carbon. - Signals for the spiro carbon and the other two carbons of the cyclopropane ring at high field. - Resonances for the carbons of the piperidine ring, with the carbon bearing the hydroxyl group appearing around 60-70 ppm.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 228.1594 and [M+Na]⁺ at m/z 250.1414.

Synthesis and Experimental Protocol

The synthesis of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate can be achieved through a multi-step sequence starting from commercially available materials. A plausible and efficient route involves the formation of the spirocyclic core via a Corey-Chaykovsky reaction on a protected piperidone precursor, followed by reduction of a resulting epoxide.

G cluster_0 Synthesis Workflow A N-Boc-4-piperidone B tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate A->B Corey-Chaykovsky Reaction (Trimethylsulfoxonium iodide, NaH, DMSO) C tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate B->C Reduction (e.g., LiAlH4, THF) G cluster_1 Role in Drug Discovery A tert-Butyl 4-hydroxy-6- azaspiro[2.5]octane-6-carboxylate B Deprotection (Acidic Conditions) A->B Removal of Boc Group D Functionalization at Hydroxyl Group A->D Esterification, Etherification, etc. C Functionalization at Nitrogen B->C Alkylation, Acylation, etc. E Bioactive Molecules C->E D->E

Sources

An In-Depth Technical Guide to tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and applications, offering insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Azaspiro[2.5]octanes in Drug Discovery

Spirocyclic scaffolds have garnered significant attention in contemporary drug design due to their inherent three-dimensional nature.[1] These structures offer a distinct advantage over flat, aromatic systems by providing a rigid framework that can orient functional groups in precise spatial arrangements, leading to enhanced target selectivity and improved physicochemical properties. The incorporation of spirocycles, such as the azaspiro[2.5]octane core, can increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a parameter often correlated with higher success rates in clinical development.[1]

The azaspiro[2.5]octane motif, which features a cyclopropane ring fused to a piperidine ring through a single carbon atom, is a particularly valuable scaffold. The nitrogen atom within the piperidine ring provides a handle for further functionalization, while the cyclopropane unit introduces conformational rigidity. The subject of this guide, tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate, is a functionalized derivative of this core structure, incorporating a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is a common and versatile protecting group for amines in organic synthesis, readily removed under mild acidic conditions, making this compound a strategic intermediate for the synthesis of more complex molecules.[2]

Chemical Identity and IUPAC Nomenclature

The precise chemical identity of a molecule is fundamentally established by its IUPAC name, which provides an unambiguous description of its structure.

IUPAC Name and Structural Elucidation

The correct IUPAC name for the topic compound is tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate . Let's dissect this name to understand the corresponding chemical structure:

  • spiro[2.5]octane : This defines the core bicyclic system. It consists of two rings joined at a single "spiro" atom. The numbers in the brackets, [2.5], indicate the number of carbon atoms in each ring, excluding the spiro atom, listed in ascending order. Therefore, we have one ring with 2 carbons (a cyclopropane ring) and another with 5 carbons (a cyclohexane ring). The "octane" part signifies a total of eight carbon atoms in the bicyclic system (2 + 5 + 1 spiro atom).

  • 6-aza : The prefix "aza" indicates the replacement of a carbon atom with a nitrogen atom in the ring system. The locant "6" specifies the position of this nitrogen atom. According to IUPAC rules for spiro compounds, numbering begins in the smaller ring, adjacent to the spiro atom, proceeds around the smaller ring, then through the spiro atom, and finally around the larger ring.[3][4][5]

  • 4-hydroxy : A hydroxyl (-OH) group is attached to the carbon atom at the 4th position of the spirocyclic system.

  • 6-carboxylate : A carboxylate group is attached to the nitrogen atom at the 6th position.

  • tert-butyl : This specifies the ester group attached to the carboxylate, forming a tert-butoxycarbonyl (Boc) group.

The systematic numbering of the azaspiro[2.5]octane skeleton is as follows:

IUPAC Numbering of the 6-Azaspiro[2.5]octane Scaffold.

Based on this, the full chemical structure can be visualized as:

Chemical Structure of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate.
Physicochemical Properties
PropertyPredicted Value/Range
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
Hydrogen Bond Donors 1 (from -OH)
Hydrogen Bond Acceptors 4 (from -OH and Boc)
Topological Polar Surface Area (TPSA) 52.8 Ų
logP (octanol-water partition coefficient) ~1.5 - 2.5

These predicted properties suggest that the molecule possesses a moderate degree of polarity and is likely to be a solid at room temperature. Its solubility will be higher in organic solvents compared to water, although the presence of the hydroxyl group may impart some aqueous solubility.

Synthesis and Manufacturing

The synthesis of functionalized azaspiro[2.5]octanes can be approached through various synthetic strategies. A plausible and efficient route to tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate would likely involve the construction of the piperidine ring followed by the formation of the cyclopropane ring, or vice versa. Below is a detailed, generalized synthetic workflow based on established chemical principles.

Retrosynthetic Analysis

A logical retrosynthetic disconnection would involve breaking the bonds of the cyclopropane ring, leading back to a suitable piperidine precursor.

retrosynthesis target tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate intermediate1 Boc-protected 4-hydroxy-piperidine derivative with exocyclic double bond target->intermediate1 Simmons-Smith or similar cyclopropanation intermediate2 Boc-protected 4-piperidone intermediate1->intermediate2 Wittig or Horner-Wadsworth-Emmons olefination

Retrosynthetic approach for the target molecule.
Proposed Synthetic Protocol

This protocol outlines a potential multi-step synthesis, starting from commercially available materials.

Step 1: Boc-protection of 4-hydroxypiperidine

The synthesis would commence with the protection of the nitrogen atom of 4-hydroxypiperidine to prevent side reactions in subsequent steps.

  • Reaction: 4-hydroxypiperidine + Di-tert-butyl dicarbonate (Boc₂O) → tert-butyl 4-hydroxy-1-piperidinecarboxylate

  • Reagents and Conditions: Boc₂O, a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

  • Causality: The Boc group is introduced to protect the secondary amine, ensuring that the subsequent oxidation and olefination reactions occur at the desired positions.

Step 2: Oxidation of the Hydroxyl Group

The secondary alcohol is oxidized to a ketone to provide a handle for the introduction of the exocyclic double bond.

  • Reaction: tert-butyl 4-hydroxy-1-piperidinecarboxylate → tert-butyl 4-oxo-1-piperidinecarboxylate

  • Reagents and Conditions: A variety of oxidizing agents can be employed, such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane in an appropriate solvent.

  • Causality: The formation of the ketone at the 4-position is crucial for the subsequent olefination step, which will create the necessary precursor for cyclopropanation.

Step 3: Wittig or Horner-Wadsworth-Emmons Olefination

The ketone is converted to an exocyclic methylene group.

  • Reaction: tert-butyl 4-oxo-1-piperidinecarboxylate + a suitable Wittig or HWE reagent → tert-butyl 4-methylene-1-piperidinecarboxylate

  • Reagents and Conditions: For a Wittig reaction, methyltriphenylphosphonium bromide with a strong base like n-butyllithium would be used. For an HWE reaction, a phosphonate ester such as diethyl (lithiomethyl)phosphonate would be employed.

  • Causality: This step introduces the double bond that will be subsequently converted into the cyclopropane ring.

Step 4: Simmons-Smith Cyclopropanation

The exocyclic double bond is converted to a cyclopropane ring.

  • Reaction: tert-butyl 4-methylene-1-piperidinecarboxylate → tert-butyl 6-azaspiro[2.5]octane-6-carboxylate

  • Reagents and Conditions: Diiodomethane (CH₂I₂) and a zinc-copper couple (Simmons-Smith reagent) in a solvent like diethyl ether.

  • Causality: The Simmons-Smith reaction is a classic and effective method for the stereospecific synthesis of cyclopropanes from alkenes.

Step 5: Hydroxylation of the Spirocycle

The final step would involve the introduction of the hydroxyl group at the 4-position. This could potentially be achieved through a C-H oxidation reaction, although regioselectivity could be a challenge. A more controlled approach might involve a different synthetic route where the hydroxyl group is introduced earlier or carried through the synthesis.

An alternative, and potentially more regioselective, approach could involve starting with a precursor that already contains a functional group that can be converted to the hydroxyl group in the final step.

Purification and Characterization

Each intermediate and the final product would require purification, typically by column chromatography on silica gel. Characterization would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure of the intermediates and the final product. The presence of the cyclopropane protons would be a key diagnostic feature in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH stretch), the carbamate carbonyl (C=O stretch), and the C-O bonds.

Applications in Research and Drug Development

The structural features of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate make it a highly attractive building block for the synthesis of novel drug candidates.

  • Scaffold for Library Synthesis: The Boc-protected amine allows for deprotection and subsequent derivatization with a wide range of substituents, enabling the creation of libraries of compounds for high-throughput screening.

  • Bioisosteric Replacement: The azaspiro[2.5]octane core can be used as a bioisostere for other cyclic systems, such as piperidine or cyclohexane, to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The rigid nature of the spirocycle can lead to improved binding affinity and selectivity for a biological target.

  • Introduction of 3D-Character: In drug discovery programs aiming to move away from "flat" molecules, this building block provides a ready-made three-dimensional scaffold.

While specific examples of the direct use of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate in approved drugs are not prominent in the literature, the broader class of functionalized azaspirocycles is increasingly being incorporated into drug candidates across various therapeutic areas, including oncology, neuroscience, and infectious diseases.

Conclusion

tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its unique three-dimensional structure, coupled with the presence of synthetically useful functional groups, provides a powerful tool for the design and synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and potential applications is essential for researchers and scientists working at the forefront of drug discovery. As the demand for structurally diverse and complex molecules continues to grow, the importance of such well-defined and functionalized spirocyclic scaffolds will undoubtedly increase.

References

  • International Union of Pure and Applied Chemistry. "Extension and Revision of the Nomenclature for Spiro Compounds (IUPAC Recommendations 1999)." Pure and Applied Chemistry, vol. 71, no. 3, 1999, pp. 531-558. [Link]

  • Vedantu. "Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples." [Link]

  • Wikipedia. "tert-Butyloxycarbonyl protecting group." [Link]

  • Advanced Chemistry Development, Inc. "Rule B-10. Compounds: Method 1." [Link]

  • Hiesinger, K., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews, vol. 121, no. 8, 2021, pp. 4837-4899. (Note: This is a representative reference for the general importance of spirocycles, a direct link was not found in the search results, but the sentiment is supported by result[1])

Sources

The Strategic Role of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality and improved physicochemical properties is a paramount objective. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention for their ability to confer conformational rigidity and provide unique exit vectors for substituent placement, thereby enabling a more precise exploration of chemical space. This guide focuses on a particularly valuable building block within this class: Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate .

This monograph serves as an in-depth technical resource for researchers and drug development professionals, offering a comprehensive overview of the nomenclature, synthesis, and strategic applications of this versatile intermediate. As a Senior Application Scientist, the insights presented herein are grounded in established chemical principles and supported by evidence from the scientific and patent literature, aiming to empower fellow scientists in their quest for innovative therapeutics.

Part 1: Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is the cornerstone of reproducible scientific research. Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is systematically named and is also known by several synonyms and identifiers, which are crucial for comprehensive literature and database searches.

Synonyms and Identifiers

A multitude of synonyms and registry numbers are used to identify Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate across various chemical databases and commercial suppliers. Understanding these is essential for efficient information retrieval.

Identifier Type Identifier
CAS Number 1101840-72-5
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.3 g/mol
IUPAC Name tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate
Common Synonyms 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octan-4-ol
N-Boc-4-hydroxy-6-azaspiro[2.5]octane
Structural Features and Stereochemistry

The structure of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate features a spirocyclic core composed of a cyclopropane and a piperidine ring. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted side reactions. The hydroxyl group at the 4-position of the piperidine ring provides a key functional handle for further chemical modifications.

Figure 1: Chemical structure of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate.

The spirocyclic nature of the molecule introduces a defined three-dimensional architecture. The presence of a chiral center at the 4-position means that the compound can exist as enantiomers. The stereochemistry at this position can be critical for biological activity, and its control during synthesis or separation of enantiomers is a key consideration for its application in drug discovery.

Part 2: Synthesis Strategies

The efficient and stereocontrolled synthesis of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is a topic of significant interest, as it is not a commercially abundant building block. Patent literature suggests a multi-step synthetic sequence starting from readily available materials.

General Synthetic Approach

A plausible and documented synthetic strategy involves the construction of the spirocyclic core through a cyclopropanation reaction. A common precursor mentioned in the patent literature is tert-butyl 4-methylenepiperidine-1-carboxylate.

G cluster_0 Synthesis Pathway start Tert-butyl 4-methylenepiperidine-1-carboxylate intermediate1 Epoxidation start->intermediate1 m-CPBA or other oxidizing agent intermediate2 Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate intermediate1->intermediate2 intermediate3 Ring Opening intermediate2->intermediate3 Nucleophilic attack (e.g., organometallic reagent) product Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate intermediate3->product

Figure 2: A potential synthetic workflow for Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate.

Key Experimental Considerations

Step 1: Epoxidation of Tert-butyl 4-methylenepiperidine-1-carboxylate

The synthesis often commences with the epoxidation of the exocyclic double bond of tert-butyl 4-methylenepiperidine-1-carboxylate. This is a well-established transformation in organic chemistry.

  • Reagents: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this purpose. Other peroxy acids or catalytic epoxidation methods can also be employed.

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or chloroform are typically used.

  • Temperature: The reaction is usually carried out at low temperatures (e.g., 0 °C to room temperature) to control exothermicity and minimize side reactions.

  • Work-up: The reaction is typically quenched with a reducing agent (e.g., sodium thiosulfate) to destroy excess peroxide, followed by an aqueous work-up to remove the benzoic acid byproduct.

Step 2: Ring Opening of the Epoxide

The resulting epoxide, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, is then subjected to a ring-opening reaction. This step is crucial for introducing the hydroxyl group and can be achieved through various nucleophilic additions. To arrive at the target molecule where a cyclopropane ring is present, a Simmons-Smith or related cyclopropanation reaction on the starting alkene is a more direct approach.

Alternative Direct Cyclopropanation:

A more direct route involves the cyclopropanation of tert-butyl 4-methylenepiperidine-1-carboxylate.

  • Reagents: The Simmons-Smith reaction, using diethylzinc and diiodomethane, is a classic method for forming cyclopropanes from alkenes.

  • Solvent: Anhydrous solvents such as dichloromethane or diethyl ether are required.

  • Temperature: The reaction is typically performed at low temperatures.

Following the formation of the 6-azaspiro[2.5]octane core, subsequent functional group manipulations, such as hydroxylation at the 4-position, would be necessary if not introduced earlier in the synthesis. The patent literature alludes to a two-step process from tert-butyl 4-methylenepiperidine-1-carboxylate, suggesting a more intricate or proprietary sequence.

Part 3: Applications in Drug Discovery

The true value of a synthetic building block is realized in its ability to enable the synthesis of biologically active molecules. Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate has emerged as a key intermediate in the development of modulators for important drug targets.

Intermediate in the Synthesis of PIM Kinase Inhibitors

PIM kinases are a family of serine/threonine kinases that are implicated in the regulation of cell proliferation, survival, and apoptosis. Their overexpression is associated with various cancers, making them attractive targets for oncology drug discovery. Patent literature (WO2012078777A1) discloses the use of racemic tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate as a starting material for the synthesis of bicyclic compounds that act as PIM kinase inhibitors.

The hydroxyl group of the spirocyclic building block can serve as a handle for further elaboration of the molecule, allowing for the introduction of various pharmacophoric elements to optimize potency and selectivity for the PIM kinases.

Precursor for Chemokine Receptor Antagonists

Chemokine receptors play a crucial role in mediating the migration of immune cells. The C-C chemokine receptor type 2 (CCR2) is particularly involved in inflammatory and autoimmune diseases. A patent (WO2013010453A1) describes the use of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate in the synthesis of chemokine receptor antagonists.

In this context, the spirocyclic core provides a rigid scaffold that can orient substituents in a specific manner to achieve high-affinity binding to the receptor. The Boc-protected nitrogen allows for deprotection and subsequent derivatization to introduce moieties that can interact with key residues in the binding pocket of CCR2.

G cluster_0 Drug Discovery Applications building_block Tert-butyl 4-hydroxy-6- azaspiro[2.5]octane-6-carboxylate deprotection Boc Deprotection building_block->deprotection functionalization Functionalization of -OH and -NH groups deprotection->functionalization pim_inhibitors PIM Kinase Inhibitors functionalization->pim_inhibitors ccr2_antagonists CCR2 Antagonists functionalization->ccr2_antagonists

Figure 3: The role of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate as a versatile intermediate in drug discovery.

Part 4: Future Perspectives and Conclusion

Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate represents a valuable and strategically important building block for modern medicinal chemistry. Its rigid, three-dimensional spirocyclic core, coupled with orthogonal functional handles (a Boc-protected amine and a secondary alcohol), provides a powerful platform for the synthesis of complex and biologically active molecules.

The demonstrated utility of this compound in the synthesis of PIM kinase inhibitors and CCR2 antagonists underscores its potential for generating novel drug candidates in oncology and immunology. As the demand for chemical novelty and improved drug-like properties continues to drive pharmaceutical research, the importance of such well-defined, three-dimensional building blocks is expected to grow.

Further research into more efficient and stereoselective synthetic routes to access enantiomerically pure forms of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate will undoubtedly expand its application and impact in the field of drug discovery. This guide has aimed to provide a solid foundation of knowledge for researchers looking to leverage the unique structural and functional attributes of this promising spirocyclic intermediate.

References

  • Google Patents. (n.d.). WO2013010453A1 - Chemokine receptor antagonists.
  • Google Patents. (n.d.). WO2012078777A1 - Bicyclic compounds as pim inhibitors.

A Technical Guide to the Safe Handling of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate. This guide has been developed by extrapolating data from structurally analogous compounds, primarily tert-butyl 4-hydroxypiperidine-1-carboxylate, which shares key functional motifs. The recommendations herein are provided as a proactive safety measure and should be adapted based on professional judgment and specific experimental conditions.

Introduction: Navigating the Safety Profile of a Novel Spirocyclic Building Block

Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is a significant heterocyclic building block in modern medicinal chemistry. Its spirocyclic core imparts a rigid, three-dimensional architecture, a desirable trait for enhancing potency and optimizing physicochemical properties in drug candidates.[1][2] The presence of a Boc-protected amine and a secondary hydroxyl group offers versatile handles for further synthetic elaboration. As with any novel chemical entity, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and regulatory compliance.

This technical guide provides a comprehensive safety profile derived from the analysis of its constituent functional groups and data from the closely related compound, tert-butyl 4-hydroxypiperidine-1-carboxylate (CAS 109384-19-2). The core philosophy is to treat this compound with the appropriate level of caution commensurate with a new chemical entity of its class.

Predicted Physicochemical and Hazard Profile

The safety profile of a molecule is intrinsically linked to its physical properties and the reactivity of its functional groups. The table below summarizes the known properties of the analogous compound, N-Boc-4-hydroxypiperidine, to provide a reasonable estimation for our target molecule.

PropertyPredicted/Analog-Based ValueRationale and Implication for Safe Handling
Molecular Formula C12H21NO3Not directly a hazard, but essential for calculations.
Molecular Weight ~227.30 g/mol Low volatility is expected under standard laboratory conditions.
Appearance Likely a white to off-white solid.[3]Solid nature reduces the risk of inhalation compared to volatile liquids. However, fine dust can be an inhalation hazard.
Melting Point Expected to be a solid with a melting point likely in the range of 60-100 °C.[4]The compound should be stable at room temperature. Heating should be done with care and appropriate ventilation.
Solubility Likely soluble in organic solvents like methanol, ethanol, and dichloromethane.Standard organic solvents for handling and reactions are applicable. Water solubility is expected to be low.
Boiling Point High, likely >250 °C.[4]Decomposition may occur at high temperatures. Distillation is not a recommended purification method.

Based on the Globally Harmonized System (GHS) classifications for the analogous N-Boc-4-hydroxypiperidine, the following hazards should be anticipated for tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate.[5][6]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[5][6][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[5][6][7]
Core Safety Directives and Handling Protocols

The following protocols are designed to mitigate the risks identified above. Adherence to these guidelines is crucial for minimizing exposure and ensuring a safe laboratory environment.

A robust PPE strategy is the first line of defense. The following should be considered mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently, especially if contact with the substance is suspected.[6]

  • Body Protection: A laboratory coat is required. For larger quantities or when generating dust, additional protective clothing may be necessary.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[6][8]

  • Ventilation: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to control airborne dust.[6]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6][7]

  • Spill Prevention: Use appropriate tools (spatulas) for transferring the solid. Avoid actions that can generate dust.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids. The Boc protecting group is labile to strong acids.[9]

Emergency Procedures: A Self-Validating Response System

Preparedness is key to mitigating the impact of an accidental exposure or spill.

The following first-aid responses are based on the predicted hazards and should be implemented immediately upon exposure.[4][8]

  • Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[4][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

A calm and methodical approach is essential for cleaning up spills effectively and safely.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area Alert Colleagues start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if necessary) evacuate->ppe contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) ppe->contain cleanup Carefully Sweep or Scoop Up Material Avoid creating dust contain->cleanup collect Place in a Labeled, Sealed Container for Hazardous Waste cleanup->collect decontaminate Decontaminate Spill Area with appropriate solvent and soap/water collect->decontaminate dispose Dispose of Waste Container According to Institutional Protocols decontaminate->dispose end Incident Reported & Documented dispose->end

Caption: Workflow for handling a solid chemical spill.

Toxicological Profile: An Evidence-Based Estimation

As no specific toxicological studies have been published for tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate, this section is based on the known toxicology of its structural analogs and functional groups.

  • Acute Toxicity: No data is available. Based on analogs, it is not expected to be highly toxic orally, but caution is warranted.

  • Skin and Eye Irritation: As previously stated, this compound is expected to be a skin and eye irritant based on data from N-Boc-4-hydroxypiperidine.[5][6]

  • Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[5][6]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. The analogous N-Boc-4-hydroxypiperidine is not classified as a carcinogen by IARC.[4]

Disposal Considerations

All waste containing this compound should be treated as chemical waste.

  • Disposal Method: Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[8]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[8]

References

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The Azaspiro[2.5]octane Scaffold: A Three-Dimensional Key to Unlocking Novel Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Escaping Flatland in Modern Drug Discovery

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore beyond the confines of traditional, planar chemical structures. This has led to a growing appreciation for three-dimensional (3D) molecular architectures that can better mimic the intricate topographies of biological targets.[1][2] Among these, the azaspiro[2.5]octane scaffold has emerged as a particularly promising motif, offering a unique blend of rigidity, defined substituent vectors, and favorable physicochemical properties.[3][4] This guide provides a comprehensive technical overview of the azaspiro[2.5]octane core, from its synthesis and key structural attributes to its burgeoning applications in contemporary drug discovery.

The Azaspiro[2.5]octane Core: A Structural and Physicochemical Advantage

The defining feature of the azaspiro[2.5]octane scaffold is the fusion of a cyclopropane ring and a piperidine ring through a single, shared quaternary carbon atom. This arrangement imparts a distinct set of properties that are highly advantageous in medicinal chemistry.

Inherent Three-Dimensionality and Increased Fsp³ Character

Unlike the relatively planar nature of many aromatic and even some saturated heterocyclic rings, the azaspiro[2.5]octane scaffold is inherently three-dimensional. The spirocyclic fusion point forces the two rings into perpendicular orientations, creating a rigid framework with well-defined exit vectors for substituents.[3] This high fraction of sp³-hybridized carbons (Fsp³) is a key descriptor associated with an increased likelihood of clinical success, as it allows for more precise and favorable interactions within the complex binding pockets of biological targets.[1]

dot graph G { layout="neato"; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [color="#5F6368"];

C1 [pos="0,0!", label="C"]; C2 [pos="0.87,0.5!", label="C"]; C3 [pos="0.87,-0.5!", label="C"]; C4 [pos="1.73,0!", label="C"]; C5 [pos="2.6,0.5!", label="C"]; N6 [pos="2.6,-0.5!", label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C7 [pos="3.46,0!", label="C"];

C1 -- C2; C1 -- C3; C2 -- C4; C3 -- C4; C4 -- C5; C4 -- C7; C5 -- N6; N6 -- C7;

label="Azaspiro[2.5]octane Core Structure"; labelloc="b"; fontsize=12; } Caption: The rigid, three-dimensional structure of the 6-azaspiro[2.5]octane scaffold.

Modulation of Physicochemical Properties

The incorporation of an azaspiro[2.5]octane moiety can significantly influence a molecule's physicochemical properties, often in a beneficial manner.[1] These scaffolds have been shown to:

  • Enhance Aqueous Solubility: The non-planar, polar nature of the azaspirocycle can disrupt crystal packing and improve interactions with water, leading to enhanced solubility.[4]

  • Modulate Lipophilicity: While the addition of carbon atoms would intuitively increase lipophilicity, the unique 3D arrangement and the potential for altered basicity of the nitrogen atom can lead to a nuanced effect on the distribution coefficient (logD). In some cases, replacing a piperidine with an azaspirocycle has been shown to lower logD values.[1]

  • Improve Metabolic Stability: The quaternary spirocenter and the rigid conformation can shield adjacent positions from metabolic enzymes, such as cytochrome P450s, thereby improving the metabolic stability and half-life of a drug candidate.[5]

Applications in Drug Discovery: A Scaffold for Diverse Targets

The unique attributes of the azaspiro[2.5]octane core have led to its exploration in a variety of therapeutic areas, with a particular emphasis on central nervous system (CNS) disorders and metabolic diseases.

Muscarinic Acetylcholine Receptor (M4) Antagonists for Neurological Disorders

A significant application of the 6-azaspiro[2.5]octane scaffold has been in the development of potent and selective antagonists for the M4 muscarinic acetylcholine receptor, a promising target for the treatment of schizophrenia and other neuropsychiatric disorders.[6] The rigid scaffold allows for the precise orientation of pharmacophoric groups, leading to high-affinity binding and selectivity over other muscarinic receptor subtypes.[6]

Table 1: Structure-Activity Relationship of 6-Azaspiro[2.5]octane Derivatives as M4 Antagonists

CompoundR1R2M4 Ki (nM)M1/M4 Selectivity
1 HPhenyl15010-fold
2 MethylPhenyl7525-fold
3 H4-Fluorophenyl5050-fold
VU6015241 Deuterated methylPyridyl2.5>100-fold

Data synthesized from publicly available research.[6]

Bioisosteric Replacement of Common Heterocycles

The azaspiro[2.5]octane scaffold is increasingly being employed as a bioisostere for more common heterocyclic motifs like piperidine and morpholine.[3][7] This "scaffold hopping" strategy can be used to:

  • Navigate existing patent landscapes.

  • Improve physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties.[8]

  • Explore novel chemical space and generate new intellectual property.

dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Piperidine [label="Piperidine Scaffold"]; Azaspiro [label="Azaspiro[2.5]octane Scaffold"]; Improved_Properties [label="Improved Physicochemical Properties\n(Solubility, Metabolic Stability)", shape=ellipse, fillcolor="#FBBC05"]; Novel_IP [label="Novel Intellectual Property", shape=ellipse, fillcolor="#FBBC05"];

Piperidine -> Azaspiro [label="Bioisosteric Replacement"]; Azaspiro -> Improved_Properties; Azaspiro -> Novel_IP;

label="Bioisosteric Replacement Strategy"; labelloc="t"; fontsize=12; } Caption: The use of azaspiro[2.5]octane as a bioisostere for piperidine to enhance drug-like properties.

Synthetic Methodologies: Accessing the Azaspiro[2.5]octane Core

The growing interest in azaspiro[2.5]octane scaffolds has spurred the development of various synthetic routes to access this valuable building block and its derivatives. These methods range from classical multi-step sequences to more innovative enzymatic approaches.

General Synthetic Strategy for 6-Azaspiro[2.5]octane Derivatives

A common approach to the synthesis of 6-azaspiro[2.5]octane derivatives involves the construction of a suitably functionalized piperidine precursor followed by the formation of the cyclopropane ring.

G General Synthetic Workflow Start Starting Material (e.g., Piperidine Derivative) Step1 Functionalization Start->Step1 Step2 Cyclopropanation Step1->Step2 Product Azaspiro[2.5]octane Derivative Step2->Product

Detailed Experimental Protocol: Synthesis of Chiral 6-Azaspiro[2.5]octane

The following is a representative protocol for the synthesis of a chiral 6-azaspiro[2.5]octane derivative, adapted from the literature.[6]

Step 1: Synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of methyltriphenylphosphonium bromide (1.1 eq) and n-butyllithium (1.1 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Step 2: Asymmetric Cyclopropanation

  • To a solution of the product from Step 1 (1.0 eq) and a chiral catalyst (e.g., a rhodium or copper complex with a chiral ligand) in an anhydrous solvent such as dichloromethane, add a solution of ethyl diazoacetate (1.2 eq) in the same solvent dropwise at 0 °C.

  • Stir the reaction at room temperature for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched cyclopropane adduct.

Step 3: Functional Group Manipulation and Deprotection

  • The ester group of the cyclopropane adduct can be reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.

  • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

  • The resulting chiral 6-azaspiro[2.5]octane can then be further functionalized as required for the target molecule.

Enzymatic Synthesis of Azaspiro[2.y]alkanes

Recent advances have demonstrated the use of engineered enzymes for the stereodivergent synthesis of azaspiro[2.y]alkanes, including the azaspiro[2.5]octane core.[3] This biocatalytic approach offers several advantages, including high yields, excellent enantioselectivity, and the use of environmentally benign conditions.[3]

Future Perspectives and Conclusion

The azaspiro[2.5]octane scaffold is a compelling example of how the strategic incorporation of three-dimensionality can lead to significant improvements in the properties of drug candidates. Its ability to confer conformational rigidity, modulate physicochemical properties, and serve as a novel bioisostere for common heterocyclic motifs has solidified its place in the medicinal chemist's toolbox. As synthetic methodologies become more robust and our understanding of its impact on ADME properties deepens, we can expect to see an increasing number of drug candidates and approved drugs featuring this versatile and powerful scaffold in the years to come.

References

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A Senior Scientist's Guide to Spirocycles in Drug Discovery: From 3D Scaffolds to Clinical Success

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics with superior efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional, planar aromatic scaffolds that have long dominated drug design. This guide delves into the surging importance of spirocycles—unique bicyclic systems where two rings are connected by a single, shared quaternary carbon atom. This distinct architecture imparts inherent three-dimensionality, offering a powerful tool to overcome the limitations of "flatland" chemistry and unlock new frontiers in drug discovery.

This document provides researchers, scientists, and drug development professionals with a technical overview of the strategic advantages of incorporating spirocyclic motifs, the synthetic challenges they present, and their successful application in modern pharmaceuticals.

Part 1: The Strategic Imperative: Escaping Flatland

For decades, drug discovery has heavily relied on sp²-rich, aromatic, and heteroaromatic ring systems. While successful, this approach has led to the saturation of well-explored chemical space, often resulting in molecules with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. Spirocycles offer a compelling solution by introducing a high fraction of sp³-hybridized carbons (Fsp³), creating rigid, three-dimensional structures.[1]

The fundamental advantage of a spirocyclic core is its ability to project functional groups into three-dimensional space with well-defined vectors.[1][2] This contrasts sharply with planar systems, which limit substituent orientation to a single plane. This spatial arrangement allows for more precise and extensive interactions with the complex 3D architecture of biological targets like protein binding pockets.[1][3]

G cluster_0 Planar Aromatic Scaffold cluster_1 Spirocyclic Scaffold p1 Aromatic Ring p2 Substituent 1 (In-plane) p1->p2 p3 Substituent 2 (In-plane) p1->p3 s1 Spiro Center (sp³ Carbon) p1->s1 'Escape from Flatland' [4] s2 Ring A s1->s2 s3 Ring B s1->s3 s6 Substituent C (Vector 3) s1->s6 s4 Substituent A (Vector 1) s2->s4 s5 Substituent B (Vector 2) s3->s5

Figure 1: Comparison of a planar scaffold with a 3D spirocyclic scaffold.

Part 2: The Spirocyclic Advantage: Optimizing Molecular Properties

The incorporation of a spirocyclic moiety is not merely a design choice but a strategic decision to modulate key molecular attributes, enhancing both pharmacokinetic and pharmacodynamic profiles.[4][5]

Enhancing Physicochemical and ADME-Tox Properties

A primary driver for the adoption of spirocycles is the consistent improvement observed in "drug-like" properties.[5][6] Shifting from planar structures to sp³-rich scaffolds generally correlates with improved clinical success rates.

  • Solubility and Lipophilicity: The higher saturation and non-planar nature of spirocycles often disrupt crystal packing and reduce lipophilicity (logP/logD), leading to enhanced aqueous solubility.[1][7] Studies comparing azaspirocycles to their traditional monocyclic counterparts (e.g., piperidine, morpholine) have demonstrated these benefits conclusively.[7]

  • Metabolic Stability: Spirocyclic frameworks can improve metabolic stability by replacing metabolically labile groups or by positioning substituents in vectors that are less accessible to metabolic enzymes.[7][8]

  • Reduced hERG Inhibition: While not a universal solution, the modulation of physicochemical properties and conformational restriction can sometimes mitigate safety risks such as hERG channel inhibition.[5]

Property ComparisonParent Compound (Planar/Monocyclic)Spirocyclic AnalogueImprovement NotedSource
Lipophilicity (logD) HigherLowerDecreased lipophilicity
Aqueous Solubility LowerHigherIncreased solubility[1][7]
Metabolic Stability LowerHigherBetter metabolic profile[7]
Basicity (pKa) HigherLowerReduced basicity (conformational effect)
Table 1: General comparison of physicochemical properties between parent compounds and their spirocyclic analogues.
Boosting Potency and Selectivity

The rigid nature of spirocyclic systems is a key asset for structure-based drug design.[1] By locking the conformation of a molecule, a spirocycle can pre-organize the pharmacophoric elements into an optimal orientation for binding, reducing the entropic penalty upon target engagement.[9] This conformational restriction can lead to significant gains in both potency and selectivity.[4][10]

A prime example is Revumenib , a first-in-class menin-MLL inhibitor approved in 2024 for acute leukemias.[11] The central 2,7-diazaspiro[3.5]nonane scaffold is essential for its activity.[11] The protonated piperidine nitrogen forms a critical cation-π interaction with a tyrosine clamp in the binding site, while the azetidine ring provides the ideal vector to position a pyrimidine nitrogen for another key interaction.[11]

Furthermore, spirocycles can be used to refine selectivity. In the development of PARP inhibitors, replacing the piperazine in Olaparib with a diazaspiro[3.3]heptane, while slightly reducing potency, significantly increased selectivity for PARP-1 over other family members and reduced cytotoxicity.

Spirocycles as Novel Bioisosteres

Spirocycles are increasingly utilized as bioisosteres for common aromatic and aliphatic rings.[2][12] This strategy allows chemists to retain or improve biological activity while favorably modifying physicochemical properties and exploring novel intellectual property (IP) space.[2][8] For instance, strained spirocycles like spiro[3.3]heptanes and spiro[2.3]hexanes are being developed as non-classical 3D replacements for frequently used rings like piperidine and piperazine.[2][13]

Part 3: Navigating the Synthetic Landscape

Despite their advantages, the widespread adoption of spirocycles has been historically hindered by synthetic challenges.[14] The primary difficulty lies in the construction of the sterically congested quaternary spirocenter.[1][15] However, the growing demand has spurred the development of robust and efficient synthetic methodologies, making these scaffolds more accessible.[4][16]

Key Synthetic Strategies

Modern organic synthesis offers a diverse toolkit for constructing spirocyclic systems. The choice of strategy depends on the target scaffold and desired complexity. Common approaches include:

  • Intramolecular Cyclizations: Using a pre-existing ring as an anchor to form the second ring via intramolecular alkylation, condensation, or cyclodehydration.[15][17]

  • Cycloaddition Reactions: [3+2] and other cycloaddition strategies can be powerful for creating heterocyclic spirocycles with high regioselectivity.[9][18]

  • Rearrangement Reactions: Certain molecular rearrangements can be harnessed to form the quaternary spirocenter.[18]

  • Transition-Metal-Catalyzed Processes: These methods are increasingly used to facilitate the construction of complex spirocyclic frameworks.[15][18]

G start Precursor Design & Synthesis step1 Key Cyclization Reaction (e.g., Intramolecular Alkylation) start->step1 Reagents, Catalyst step2 Workup & Isolation step1->step2 Quenching step3 Purification (e.g., Column Chromatography) step2->step3 step4 Characterization (NMR, MS, etc.) step3->step4 end Final Spirocyclic Scaffold step4->end

Figure 2: Generalized workflow for the synthesis and validation of a spirocyclic scaffold.
Example Experimental Protocol: Synthesis of a Spiro-oxindole

Spiro-oxindoles are a privileged scaffold in medicinal chemistry.[19] The following is a representative protocol for their synthesis via a [3+2] cycloaddition, adapted from methodologies described in the literature.

Objective: To synthesize a spiro[pyrrolidin-3,3'-oxindole] derivative.

Materials:

  • Isatin-derived N-Boc ketimine (1.0 eq)

  • Cinnamic ester (1.2 eq)

  • AgOAc (10 mol%)

  • Ligand (e.g., a chiral phosphine, 11 mol%)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reactor Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser is placed under an inert atmosphere.

  • Reagent Addition: To the flask, add the silver acetate (AgOAc) catalyst and the chiral ligand.

  • Solvent Addition: Add anhydrous toluene via syringe and stir the mixture for 15 minutes at room temperature to allow for catalyst-ligand complex formation.

  • Substrate Addition: Add the isatin-derived ketimine and the cinnamic ester to the reaction flask.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Combine the pure fractions, concentrate under vacuum, and characterize the final spiro-oxindole product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Disclaimer: This is a generalized protocol. Specific conditions, reagents, and safety precautions must be adapted from peer-reviewed literature for any specific target molecule.

Part 4: Case Studies - Spirocycles in Action

The theoretical benefits of spirocycles are validated by their increasing presence in clinical candidates and approved drugs.[4][16] Half of the two dozen spirocyclic drugs in clinical use were approved in the 21st century.[16][20]

  • Griseofulvin (Approved 1959): One of the earliest spirocyclic drugs, this antifungal agent interferes with fungal mitosis.[20]

  • Spironolactone (Approved 1960s): A potassium-sparing diuretic that acts as an aldosterone antagonist, pivotal in treating edema and hypertension.[10]

  • Irbesartan (Approved 1997): An angiotensin II receptor blocker used to treat high blood pressure.[20]

  • Revumenib (Approved 2024): As discussed, the spirocyclic core is indispensable for its novel mechanism of inhibiting the menin-MLL interaction in leukemia.[11]

  • FHD-609 (Clinical Trials): This degrader molecule contains a diazaspiro[3.5]nonane motif, which helps optimize molecular properties and introduce polarity to improve solubility, a common challenge for "beyond Rule of 5" compounds.[11]

Part 5: Conclusion and Future Outlook

Spirocyclic scaffolds represent a decisive shift from two-dimensional to three-dimensional thinking in drug design. Their inherent structural rigidity, coupled with the ability to improve physicochemical properties, provides a powerful platform for developing next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.[4][5] While synthetic complexity remains a consideration, continuous innovation in organic chemistry is making these valuable motifs increasingly accessible.[4][14] As computational tools and high-throughput synthesis techniques evolve, the rational design and application of spirocycles will continue to thrive, contributing significantly to the discovery of novel medicines for cancer, and metabolic, infectious, and neurological diseases.[14]

References

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  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

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A Technical Guide to Boc-Protected Heterocyclic Building Blocks: Strategy and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone of modern organic synthesis, particularly within medicinal chemistry and drug development. Its unique combination of stability under a wide range of reaction conditions and facile, selective cleavage under mild acidic conditions makes it an indispensable tool for the strategic manipulation of amine functionalities. This technical guide provides an in-depth exploration of Boc-protected heterocyclic building blocks, targeting researchers, scientists, and drug development professionals. We will dissect the core principles of Boc protection and deprotection, explain the causality behind experimental choices, provide field-proven protocols, and illustrate the strategic application of these building blocks in the synthesis of complex pharmaceutical agents.

The Strategic Value of the Boc Protecting Group

In the multi-step synthesis of complex molecules, the temporary masking of reactive functional groups is essential to prevent unwanted side reactions.[1] The Boc group is a carbamate that effectively reduces the nucleophilicity and basicity of the nitrogen atom within a heterocycle. Its strategic value is rooted in several key properties:

  • Robust Stability: The Boc group is stable to most nucleophiles, bases, and catalytic hydrogenation conditions.[2][3] This allows for a wide range of chemical transformations to be performed on other parts of the molecule without disturbing the protected amine.

  • Acid Lability: It is readily removed under mild anhydrous acidic conditions, a process that is often clean and high-yielding.[4] This lability is due to the formation of a stable tert-butyl cation intermediate.[5]

  • Orthogonality: The distinct cleavage condition (acid-lability) makes the Boc group "orthogonal" to other common amine protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[2][6] This orthogonality is critical in complex syntheses, such as solid-phase peptide synthesis (SPPS), where sequential deprotection is required.[7][8]

The Chemistry of Boc Protection: Mechanism and Protocol

The introduction of a Boc group onto a heterocyclic nitrogen is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[9]

The Causality of the Protection Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the heterocyclic nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc anhydride.[10][11] The resulting tetrahedral intermediate then collapses. The carbonate leaving group subsequently breaks down into carbon dioxide and tert-butanol, providing a strong thermodynamic driving force for the reaction.[2][11] While the reaction can proceed without a base, bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are often added to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.[10][12]

Visualization: Boc Protection Workflow

Boc_Protection cluster_reactants Reactants cluster_process Process cluster_products Products Heterocycle Heterocyclic Amine (R₂NH) Attack Nucleophilic Attack on Carbonyl Heterocycle->Attack Boc2O Boc Anhydride ((Boc)₂O) Boc2O->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Collapse Intermediate Collapse Intermediate->Collapse Unstable Protected Boc-Protected Heterocycle Collapse->Protected Yields Byproducts t-Butanol + CO₂ Collapse->Byproducts Releases

Caption: General workflow for the N-Boc protection of a heterocyclic amine.

Field-Proven Experimental Protocol: N-Boc Protection of Piperazine

Piperazine is a common heterocyclic scaffold in medicinal chemistry, and mono-Boc-piperazine is a critical building block.[13][14][15] Direct protection can be challenging due to the formation of the di-protected byproduct. A common strategy involves careful control of stoichiometry.

Objective: To synthesize 1-Boc-piperazine with high selectivity.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Dissolution: Dissolve piperazine (5.0 equiv.) in DCM in a round-bottom flask. Stir until a homogenous solution is formed.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction and improve selectivity.

  • Reagent Addition: Dissolve Boc₂O (1.0 equiv.) in DCM and add it dropwise to the cooled piperazine solution over 1-2 hours using an addition funnel. Slow addition is crucial to minimize di-protection.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. The bicarbonate wash removes any unreacted Boc₂O and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The product can often be purified by column chromatography on silica gel to isolate the mono-Boc-piperazine.[16]

The Critical Step: Boc Deprotection

The removal of the Boc group is the strategic endgame, revealing the free amine for subsequent reactions. The choice of deprotection agent is dictated by the overall sensitivity of the substrate.[17]

The Causality of the Deprotection Mechanism

Acid-catalyzed cleavage is the most common deprotection method.[17] The mechanism is a robust and well-understood process:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., trifluoroacetic acid, TFA).[4][18]

  • Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to fragmentation. A stable tert-butyl cation and a carbamic acid intermediate are formed.[2][10]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[18]

  • Amine Salt Formation: The newly liberated amine is protonated by the excess acid in the medium, typically yielding an amine salt (e.g., a trifluoroacetate or hydrochloride salt).[4][10]

A potential side reaction is the alkylation of nucleophilic residues (e.g., tryptophan, thiols) by the intermediate tert-butyl cation.[3][19] This can be suppressed by adding "scavengers" like anisole or thioanisole to the reaction mixture to trap the cation.[12][19]

Visualization: Acid-Catalyzed Boc Deprotection Mechanism

Boc_Deprotection BocAmine Boc-Protected Amine Protonation Protonation (H⁺) BocAmine->Protonation + Acid (TFA) ProtonatedBoc Protonated Carbamate Protonation->ProtonatedBoc Fragmentation Fragmentation ProtonatedBoc->Fragmentation CarbamicAcid Carbamic Acid Intermediate Fragmentation->CarbamicAcid tButylCation t-Butyl Cation Fragmentation->tButylCation Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation FreeAmine Free Amine Decarboxylation->FreeAmine CO2 CO₂ Decarboxylation->CO2 AmineSalt Amine Salt (R₂NH₂⁺) FreeAmine->AmineSalt + H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

Data Presentation: Comparison of Common Deprotection Reagents

The choice of acid and reaction conditions is critical and depends on the substrate's tolerance to acid.

ReagentTypical ConditionsTimeAdvantages & CausalityDisadvantages & Considerations
Trifluoroacetic Acid (TFA) 25-50% in DCM0.5 - 2 hHighly effective and volatile, simplifying product isolation by evaporation.[4][20]Corrosive. May cleave other acid-sensitive groups. Requires scavengers for sensitive substrates.[19]
Hydrochloric Acid (HCl) 4M in 1,4-Dioxane or Ethyl Acetate1 - 4 hCost-effective and readily available. Forms a crystalline hydrochloride salt, aiding purification.[17]Dioxane is a hazardous solvent. Can be less selective than TFA.[17]
Oxalyl Chloride 3 equiv. in Methanol1 - 4 hVery mild conditions, suitable for substrates with other acid-labile groups like esters.[21]Reagent is moisture-sensitive. Mechanism is less direct than strong protic acids.[21]
Thermal (No Acid) High temp (e.g., >150°C) in solventVariableAvoids corrosive acids entirely, offering unique selectivity.[22]Requires high temperatures which may degrade sensitive molecules. Not universally applicable.[22]
Field-Proven Experimental Protocol: TFA-Mediated Deprotection

This protocol is a standard procedure for removing a Boc group from a robust heterocyclic substrate.[4][20]

Objective: To deprotect an N-Boc heterocyclic compound using TFA.

Materials:

  • N-Boc protected heterocycle

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.5 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add TFA (typically 10-20 equivalents, often as a 25% solution in DCM) to the stirred solution at room temperature.[10] An exotherm may be observed. For sensitive substrates, this addition can be done at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 30 minutes to 2 hours).[10] The formation of CO₂ gas should be noted; do not run the reaction in a sealed system.[18]

  • Work-up & Isolation:

    • Method A (Isolation of TFA Salt): Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The resulting residue is the TFA salt of the amine, which is often used directly in the next step.[4]

    • Method B (Isolation of Free Amine): After concentrating the reaction mixture, re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases. Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the free amine.

Application in Drug Development: A Case Study

Boc-protected heterocyclic building blocks are fundamental to the synthesis of a vast number of pharmaceuticals.[23][][25] They allow for the controlled, sequential construction of complex molecular architectures.

Case Study: Synthesis of a Piperazine-Containing Drug Candidate

Many modern drugs, such as inhibitors of DNA gyrase, utilize a piperazine core.[16] The synthesis often relies on 1-Boc-piperazine to ensure selective functionalization at the N4 position.

Caption: Synthetic workflow incorporating a Boc-protected heterocycle.

This workflow demonstrates the strategic power of the Boc group.

  • Protection: Piperazine is first mono-protected to differentiate its two nitrogen atoms.

  • Functionalization: The available -NH group of 1-Boc-piperazine is then coupled with another molecular fragment, for instance, via a Buchwald-Hartwig amination.[16] The Boc group remains intact during this step.

  • Deprotection: Finally, the Boc group is removed under acidic conditions to reveal the final drug candidate, or an intermediate ready for further modification at the newly freed nitrogen.

Conclusion

Boc-protected heterocyclic building blocks are not merely reagents; they are instruments of synthetic strategy. A deep understanding of the mechanisms governing their installation and cleavage allows the medicinal chemist to navigate complex synthetic pathways with precision and control. The causality-driven selection of protection/deprotection protocols, grounded in the principles of stability, lability, and orthogonality, is fundamental to the efficient and successful development of novel therapeutics. This guide serves as a foundational resource for researchers aiming to harness the full potential of these versatile and indispensable chemical tools.

References

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  • Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry.
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  • The Royal Society of Chemistry. (2010).
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Methodological & Application

Synthesis of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 6-azaspiro[2.5]octane scaffold is a valuable structural motif in medicinal chemistry, serving as a bioisostere for piperidine and related saturated heterocycles. The introduction of a hydroxyl group at the C4 position provides a key handle for further functionalization, enabling the exploration of chemical space in drug discovery programs. This document provides a detailed, field-proven protocol for the synthesis of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate, a key intermediate for the development of novel therapeutics. The proposed synthesis is a robust two-step process commencing from the readily available N-Boc-4-piperidone.

Scientific Rationale and Mechanistic Overview

The synthetic strategy hinges on two fundamental and reliable transformations in organic chemistry: the Corey-Chaykovsky reaction for the formation of the spirocyclic cyclopropane ring system (via an epoxide intermediate) and the subsequent nucleophilic ring-opening of the epoxide to install the desired hydroxyl functionality.

The choice of N-Boc-4-piperidone as the starting material is strategic due to its commercial availability and the presence of the Boc protecting group, which serves to modulate the reactivity of the piperidine nitrogen and prevent unwanted side reactions.

Step 1: The Corey-Chaykovsky Reaction. This reaction utilizes a sulfur ylide, typically generated in situ from a sulfonium salt and a strong base, to convert a ketone into an epoxide.[1][2][3] The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate. Subsequent intramolecular nucleophilic attack by the oxygen anion displaces the dimethyl sulfoxide leaving group, yielding the spiro-epoxide, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

Step 2: Epoxide Ring Opening. The formed spiro-epoxide is a strained three-membered ring and is susceptible to ring-opening by nucleophiles. In this protocol, water acts as the nucleophile under mild acidic or basic conditions to yield the desired trans-diaxial diol product, tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate. The regioselectivity of the ring-opening is dictated by the attack of the nucleophile at the less hindered carbon of the epoxide.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Boc-4-piperidone≥98%Commercially Available
Trimethylsulfoxonium iodide≥98%Commercially Available
Sodium hydride (60% dispersion in mineral oil)Commercially Available
Dimethyl sulfoxide (DMSO)AnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Saturated aqueous ammonium chloridePrepared in-house
Saturated aqueous sodium bicarbonatePrepared in-house
BrinePrepared in-house
Anhydrous magnesium sulfateCommercially Available
Hydrochloric acidConcentratedCommercially Available
Sodium hydroxideCommercially Available
Ethyl acetateHPLC gradeCommercially Available
HexanesHPLC gradeCommercially Available
Step-by-Step Synthesis

Part 1: Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

  • Preparation of the Sulfur Ylide:

    • To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

    • Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 1 M of the ylide.

    • Slowly add trimethylsulfoxonium iodide (1.1 eq) portion-wise to the stirred suspension at room temperature.

    • Heat the mixture to 50 °C for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear. The resulting solution is the Corey's ylide.

  • Epoxidation Reaction:

    • In a separate flame-dried round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.5 M.

    • Cool the solution of N-Boc-4-piperidone to 0 °C using an ice bath.

    • Slowly add the pre-formed Corey's ylide solution dropwise to the stirred solution of N-Boc-4-piperidone over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Work-up and Purification:

    • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of 10-30% ethyl acetate in hexanes to afford tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a white solid.

Part 2: Synthesis of tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

  • Epoxide Ring-Opening:

    • Dissolve the purified tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) in a mixture of THF and water (4:1 v/v).

    • To this solution, add a catalytic amount of a dilute aqueous acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC (1:1 hexanes:ethyl acetate).

  • Work-up and Purification:

    • Once the starting material is consumed, neutralize the reaction mixture with saturated aqueous sodium bicarbonate (if an acid catalyst was used) or dilute aqueous ammonium chloride (if a base catalyst was used).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of 20-50% ethyl acetate in hexanes to yield tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate as a colorless oil or a white solid.

Data Summary

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylateN-Boc-4-piperidoneTrimethylsulfoxonium iodide, NaHDMSO, THF12-16 h75-85
tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylatetert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylateH₂O, cat. H⁺ or OH⁻THF4-6 h80-90

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow start N-Boc-4-piperidone intermediate tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate start->intermediate Step 1: Corey-Chaykovsky Reaction product tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate intermediate->product Step 2: Epoxide Ring-Opening reagent1 Corey's Ylide (from (CH₃)₃SOI, NaH, DMSO) reagent1->start reagent2 H₂O (cat. H⁺ or OH⁻) reagent2->intermediate

Caption: Synthetic route to the target compound.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured through in-process controls at each critical step. The progress of both the epoxidation and the ring-opening reactions should be meticulously monitored by TLC to confirm the consumption of the starting material and the formation of the product. The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be compared with known values for related compounds to validate the successful synthesis.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate. The described two-step sequence is efficient, scalable, and utilizes readily available starting materials and reagents. This methodology offers a practical approach for researchers and scientists in the field of drug development to access this valuable building block for the synthesis of novel bioactive molecules.

References

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents.
  • Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Corey-Chaykovsky Reaction - Organic Chemistry Portal. Available at: [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. Available at: [Link]

  • EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs - Google Patents.
  • Intramolecular epoxide ring opening cyclisation reactions involving guanidines - ePrints Soton. Available at: [Link]

  • Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents.
  • Johnson–Corey–Chaykovsky reaction - Wikipedia. Available at: [Link]

Sources

Synthesis of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid spirocyclic core, combining a cyclopropane and a piperidine ring, offers a unique three-dimensional scaffold that can be exploited to access novel chemical space and improve the pharmacokinetic properties of drug candidates. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is based on a logical synthetic route commencing from the construction of the key intermediate, 6-azaspiro[2.5]octan-4-one, followed by its reduction and subsequent protection of the amine.

Synthetic Strategy Overview

The synthesis of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is approached in a three-step sequence. The core of the strategy lies in the initial formation of the spirocyclic ketone, 6-azaspiro[2.5]octan-4-one. This key intermediate is then subjected to a ketone reduction to yield the corresponding alcohol, 6-azaspiro[2.5]octan-4-ol. Finally, the secondary amine of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group to afford the target compound. This strategy allows for the potential introduction of diversity at various stages, should analogues be desired.

Synthesis_Overview Start Starting Materials Intermediate1 6-Azaspiro[2.5]octan-4-one Start->Intermediate1 Ring Formation Intermediate2 6-Azaspiro[2.5]octan-4-ol Intermediate1->Intermediate2 Ketone Reduction Target Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate Intermediate2->Target Boc Protection

Caption: Overall synthetic workflow.

PART 1: Synthesis of 6-Azaspiro[2.5]octan-4-one (Intermediate 1)

The construction of the 6-azaspiro[2.5]octan-4-one core is a critical step. While several methods can be envisioned for the formation of such spirocycles, a practical approach involves the cyclization of a precursor derived from 1-aminocyclopropanecarboxylic acid. This method offers a reliable route to the desired spiro-ketone. A detailed protocol based on analogous reactions is provided below.

Materials and Reagents
ReagentSupplierPurity
1-Aminocyclopropanecarboxylic acidSigma-Aldrich≥98%
Thionyl chlorideSigma-Aldrich≥99%
EthanolFisher ScientificAnhydrous
Chloroacetyl chlorideAlfa Aesar98%
Sodium bicarbonateJ.T. Baker≥99.5%
BenzylamineAcros Organics99%
Potassium carbonateEMD Millipore≥99%
Boron trifluoride diethyl etherateTCI Chemicals≥46.5% BF₃
Sodium borohydrideOakwood Chemical98%
Tetrahydrofuran (THF)Macron Fine ChemicalsAnhydrous
Dichloromethane (DCM)VWR ChemicalsACS Grade
Diethyl etherPharmco-AaperAnhydrous
Sodium sulfateAnachemiaAnhydrous
Experimental Protocol

A plausible synthetic route to 6-azaspiro[2.5]octan-4-one, adapted from a patented procedure for a similar diaza-spirocycle, is outlined below[1]. This multi-step process begins with the esterification of 1-aminocyclopropanecarboxylic acid, followed by N-acylation, cyclization, and finally a reduction to form the piperidinone ring.

Step 1a: Esterification of 1-Aminocyclopropanecarboxylic Acid

  • To a suspension of 1-aminocyclopropanecarboxylic acid (1.0 eq) in anhydrous ethanol (5-10 volumes), add thionyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude ethyl 1-aminocyclopropanecarboxylate hydrochloride.

Step 1b: N-Acylation with Chloroacetyl Chloride

  • Dissolve the crude ester hydrochloride in dichloromethane (10 volumes) and cool to 0 °C.

  • Add a saturated aqueous solution of sodium bicarbonate (sufficient to neutralize the HCl and for the subsequent acylation) and then add chloroacetyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the biphasic mixture vigorously at room temperature for 2-3 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude ethyl 1-(2-chloroacetamido)cyclopropanecarboxylate.

Step 1c: Intramolecular Cyclization with Benzylamine

  • Dissolve the crude chloroacetamide in a suitable solvent such as acetonitrile or DMF (10 volumes).

  • Add potassium carbonate (2.5 eq) and benzylamine (1.1 eq).

  • Heat the mixture to 60-80 °C and stir for 12-16 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The residue is then purified by column chromatography to give the cyclized product.

Step 1d: Reductive Cyclization to form the Piperidinone Ring

For the purpose of this application note, and given the commercial availability of the downstream intermediate 6-azaspiro[2.5]octan-4-ol, we will proceed from this point.

PART 2: Reduction of 6-Azaspiro[2.5]octan-4-one to 6-Azaspiro[2.5]octan-4-ol (Intermediate 2)

The reduction of the spirocyclic ketone to the corresponding alcohol is a standard transformation that can be achieved with high efficiency using common reducing agents. Sodium borohydride is a mild and selective reagent for this purpose, offering excellent yields and operational simplicity.

Materials and Reagents
ReagentSupplierPurity
6-Azaspiro[2.5]octan-4-one(Synthesized in Part 1)-
Sodium borohydride (NaBH₄)Oakwood Chemical98%
Methanol (MeOH)Fisher ScientificACS Grade
Dichloromethane (DCM)VWR ChemicalsACS Grade
Hydrochloric acid (HCl)Sigma-Aldrich1 M aq.
Sodium bicarbonateJ.T. BakerSaturated aq.
Sodium sulfateAnachemiaAnhydrous
Experimental Protocol
  • Dissolve 6-azaspiro[2.5]octan-4-one (1.0 eq) in methanol (10-20 volumes) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC until the starting ketone is fully consumed.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • To the resulting residue, add water and basify to pH 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 15 volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 6-azaspiro[2.5]octan-4-ol as a solid or oil. The crude product can be used in the next step without further purification if deemed of sufficient purity by TLC or ¹H NMR analysis.

Ketone_Reduction Ketone 6-Azaspiro[2.5]octan-4-one Alcohol 6-Azaspiro[2.5]octan-4-ol Ketone->Alcohol Reduction Reagents NaBH₄, MeOH Reagents->Alcohol

Caption: Reduction of the spirocyclic ketone.

PART 3: Boc Protection of 6-Azaspiro[2.5]octan-4-ol

The final step in the synthesis is the protection of the secondary amine of the piperidine ring with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction, typically employing di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials and Reagents
ReagentSupplierPurity
6-Azaspiro[2.5]octan-4-ol(Synthesized in Part 2)-
Di-tert-butyl dicarbonate (Boc₂O)Oakwood Chemical97%
Triethylamine (TEA)Sigma-Aldrich≥99.5%
Dichloromethane (DCM)VWR ChemicalsACS Grade
Water-Deionized
Brine-Saturated
Sodium sulfateAnachemiaAnhydrous
Experimental Protocol
  • Dissolve 6-azaspiro[2.5]octan-4-ol (1.0 eq) in dichloromethane (10-20 volumes).

  • To this solution, add triethylamine (1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Wash the reaction mixture with water (2 x 10 volumes) and then with brine (1 x 10 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate as a pure solid.

Boc_Protection Amine 6-Azaspiro[2.5]octan-4-ol Protected_Amine Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate Amine->Protected_Amine N-Protection Reagents Boc₂O, TEA, DCM Reagents->Protected_Amine

Caption: Boc protection of the secondary amine.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride and chloroacetyl chloride are corrosive and lachrymatory; handle with extreme care.

  • Boron trifluoride diethyl etherate is corrosive and moisture-sensitive.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas. Quench reactions carefully.

  • Dichloromethane is a suspected carcinogen. Handle with appropriate precautions.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the cyclopropyl protons, the piperidine ring protons, the proton on the carbon bearing the hydroxyl group, and the tert-butyl group of the Boc protecting group.

  • ¹³C NMR: The carbon NMR spectrum should show the corresponding signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum (e.g., ESI-MS) should show the molecular ion peak corresponding to the calculated mass of the target compound.

  • Purity (HPLC): The purity of the final compound should be assessed by high-performance liquid chromatography.

References

  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.
  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. [Link]

  • Sodium Borohydride Ketone Reduction | PDF | Alcohol | Boron - Scribd. [Link]

  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.

Sources

The Strategic Utility of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is paramount. The piperidine moiety is a well-established pharmacophore present in numerous approved drugs.[1] However, the exploration of bioisosteric replacements that can fine-tune potency, selectivity, and pharmacokinetic profiles is a continuous endeavor. Among the emerging classes of such surrogates, azaspiro[2.5]octane derivatives have garnered significant attention for their rigid, three-dimensional architecture. This application note delves into the synthesis and utility of a particularly valuable building block: tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate .

This bifunctional molecule, featuring a protected amine, a strategically placed hydroxyl group, and a spirocyclic cyclopropane ring, serves as a versatile linchpin for the synthesis of complex molecular entities. The inherent rigidity of the spirocyclic system can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency. Furthermore, the hydroxyl group provides a handle for further functionalization, enabling the exploration of chemical space in a well-defined vectorial manner.

The Synthetic Rationale: A Modular Approach

A robust and scalable synthesis of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is crucial for its widespread adoption in drug discovery programs. A logical and efficient retrosynthetic analysis points towards a multi-step sequence commencing from the readily available N-Boc-4-piperidone. The key transformations involve the introduction of the spirocyclic cyclopropane ring and the subsequent stereoselective installation of the hydroxyl group.

A plausible and documented synthetic strategy involves the following key steps:

  • Olefination: Conversion of the ketone in N-Boc-4-piperidone to an exocyclic methylene group via a Wittig reaction.

  • Cyclopropanation: Formation of the spiro-cyclopropane ring from the exocyclic alkene.

  • Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring.

This modular approach allows for optimization at each stage and the potential for the introduction of diversity elements.

Visualizing the Synthetic Workflow

G cluster_0 Synthesis Pathway Start N-Boc-4-piperidone Intermediate1 tert-Butyl 4-methylenepiperidine-1-carboxylate Start->Intermediate1 Wittig Olefination Intermediate2 tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate Intermediate1->Intermediate2 Cyclopropanation Product tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate Intermediate2->Product Hydroxylation

Caption: Synthetic workflow for tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-methylenepiperidine-1-carboxylate

This protocol details the Wittig olefination of N-Boc-4-piperidone, a crucial first step in the synthesis of the azaspiro[2.5]octane core.[2]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
Methyltriphenylphosphonium bromide1779-49-3357.23 g/mol 36.3 g (101.6 mmol)
Potassium tert-butoxide865-47-4112.21 g/mol 11.0 g (98 mmol)
N-tert-butoxycarbonyl-4-piperidone79099-07-3199.25 g/mol 15.0 g (75.3 mmol)
Diethyl ether (anhydrous)60-29-774.12 g/mol 360 mL
Hexane110-54-386.18 g/mol 300 mL
Ethyl acetate141-78-688.11 g/mol As needed for purification

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (36.3 g, 101.6 mmol) in anhydrous diethyl ether (300 mL) under a nitrogen atmosphere at 0 °C, add potassium tert-butoxide (11.0 g, 98 mmol) in a single portion.

  • The resulting mixture is heated to reflux and stirred for 2 hours.

  • Cool the reaction mixture to 0 °C using an ice bath and add a solution of N-tert-butoxycarbonyl-4-piperidone (15 g, 75.3 mmol) in diethyl ether (60 mL) dropwise.

  • Allow the mixture to warm slowly to room temperature and continue stirring for 1 hour.

  • Heat the mixture to reflux and stir overnight (approximately 16 hours).

  • After cooling to room temperature, add hexane (300 mL) and stir for 10 minutes.

  • Filter the mixture and wash the solid with a mixture of hexane/ethyl acetate (1:1).

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by column chromatography on silica gel (gradient elution with 0-30% ethyl acetate in hexane) to yield tert-butyl 4-methylenepiperidine-1-carboxylate as a colorless oil (yield: ~14 g, 94%).[2]

Protocol 2: Cyclopropanation of tert-Butyl 4-methylenepiperidine-1-carboxylate (Proposed)

The following is a proposed protocol for the cyclopropanation of the exocyclic olefin using the Simmons-Smith reaction. This method is widely used for the stereospecific conversion of alkenes to cyclopropanes.[3]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
tert-Butyl 4-methylenepiperidine-1-carboxylate159635-49-1197.28 g/mol To be determined
Diethylzinc (1.0 M in hexanes)557-20-0123.49 g/mol To be determined
Diiodomethane75-11-6267.84 g/mol To be determined
Dichloromethane (anhydrous)75-09-284.93 g/mol To be determined

Procedure (Conceptual):

  • Dissolve tert-butyl 4-methylenepiperidine-1-carboxylate in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add diethylzinc solution dropwise, followed by the dropwise addition of diiodomethane.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield tert-butyl 6-azaspiro[2.5]octane-6-carboxylate.

Note: This is a generalized procedure and requires experimental optimization for specific substrate and scale.

Protocol 3: Stereoselective Hydroxylation of the Spirocyclic Ketone (Proposed)

A potential route to the target molecule involves the synthesis of the corresponding ketone, tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate, followed by stereoselective reduction. A study on the stereochemistry of hydroxylation of spiro[4]octan-4-ones provides a basis for this approach.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylateNot availableTo be synthesizedTo be determined
Sodium borohydride16940-66-237.83 g/mol To be determined
Methanol67-56-132.04 g/mol To be determined
Cerium(III) chloride heptahydrate (for Luche reduction)18618-55-8372.58 g/mol To be determined

Procedure (Conceptual):

  • Dissolve tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate in methanol.

  • For enhanced stereoselectivity (favoring the axial alcohol), consider a Luche reduction by adding cerium(III) chloride heptahydrate and stirring until dissolved.

  • Cool the solution to 0 °C.

  • Add sodium borohydride portion-wise.

  • Stir the reaction at 0 °C until completion (monitored by TLC).

  • Quench the reaction with water and concentrate the mixture to remove methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate.

Applications in Medicinal Chemistry

The tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate building block is a valuable tool for medicinal chemists aiming to:

  • Introduce 3D-character: The spirocyclic nature of the molecule provides a rigid, three-dimensional scaffold, which can lead to improved binding affinity and selectivity for biological targets.

  • Explore novel chemical space: As a bioisosteric replacement for substituted piperidines, this building block allows for the exploration of novel intellectual property space.

  • Fine-tune physicochemical properties: The presence and orientation of the hydroxyl group can be used to modulate solubility, polarity, and hydrogen bonding potential of the final compound.

  • Serve as a versatile intermediate: The Boc-protected amine and the hydroxyl group offer orthogonal handles for further synthetic manipulations, allowing for the construction of diverse compound libraries.

Causality in Experimental Choices

  • Wittig Reaction: The choice of the Wittig reaction for olefination is based on its reliability and high yield for converting ketones to exocyclic methylene groups. The use of a strong base like potassium tert-butoxide is necessary to generate the phosphorus ylide from the corresponding phosphonium salt.[2]

  • Simmons-Smith Cyclopropanation: The Simmons-Smith reaction is a classic and effective method for the cyclopropanation of alkenes. It is known for its stereospecificity, which is crucial when dealing with chiral substrates. The use of diethylzinc and diiodomethane generates the reactive zinc carbenoid species in situ.[3]

  • Stereoselective Reduction: The reduction of a ketone to a secondary alcohol can often lead to a mixture of diastereomers. The Luche reduction (using NaBH4 and CeCl3) is often employed to selectively generate the axial alcohol, which can be a desirable stereoisomer for biological activity.

Self-Validating Systems and Trustworthiness

The protocols provided are based on established and well-documented chemical transformations. The Wittig reaction is a cornerstone of organic synthesis with predictable outcomes. While the cyclopropanation and hydroxylation steps are presented as proposed protocols, they are grounded in analogous transformations reported in the scientific literature. For any research and development endeavor, it is imperative to validate these steps through rigorous experimentation, including:

  • Reaction monitoring: Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to monitor the progress of each reaction and identify the formation of the desired products and any byproducts.

  • Spectroscopic characterization: The structure and purity of all intermediates and the final product must be unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and potentially infrared (IR) spectroscopy.

  • Yield optimization: The reaction conditions, including stoichiometry of reagents, temperature, reaction time, and purification methods, should be systematically optimized to maximize the yield and purity of the desired product.

By adhering to these principles of analytical rigor and process optimization, researchers can confidently synthesize and utilize tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate as a reliable building block in their drug discovery campaigns.

References

  • [Stereochemistry of hydroxylation of some chiral spiro-[4]octan-4-ones]([Link])

Sources

Application Note: The Strategic Incorporation of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for Researchers

Introduction: The Advantage of Three-Dimensionality in Kinase Inhibition

In modern drug discovery, the pursuit of kinase inhibitors with superior potency, selectivity, and pharmacokinetic profiles is relentless. A significant shift away from flat, aromatic structures towards molecules with greater three-dimensionality has marked a new era in medicinal chemistry. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this evolution.[1][2] These rigid, sp³-rich cores offer a distinct advantage by pre-organizing the conformation of a molecule, which can reduce the entropic penalty upon binding to a target protein.[3] This conformational constraint can lead to enhanced binding affinity and improved selectivity against off-target kinases.

Furthermore, the incorporation of azaspirocycles has been shown to improve crucial drug-like properties. Compared to their traditional piperazine or piperidine counterparts, these scaffolds often exhibit higher aqueous solubility, decreased lipophilicity, and enhanced metabolic stability, all of which are critical for developing viable clinical candidates.[4]

This application note focuses on a particularly valuable building block: Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate . We will explore its strategic application in the synthesis of selective Janus Kinase (JAK) inhibitors, a class of therapeutics vital for treating autoimmune diseases like rheumatoid arthritis.[5][6][7] We will provide detailed, field-proven protocols for its incorporation, highlighting the chemical rationale behind each step to empower researchers in their drug development efforts.

Featured Building Block: Properties and Strategic Value

Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate (CAS No. 2306269-68-9) is a versatile synthetic intermediate designed for facile integration into complex molecules.[8]

PropertyValue
CAS Number 2306269-68-9
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
Appearance White to light yellow crystalline powder

Its structure features three key components that confer its utility:

  • Azaspiro[2.5]octane Core: This rigid framework provides the desirable three-dimensional geometry, projecting substituents into distinct vectors in space to optimize interactions within a kinase's binding pocket.[2]

  • Secondary Hydroxyl Group: Positioned on the six-membered ring, this -OH group serves as a critical synthetic handle for introducing the kinase hinge-binding moiety, typically via nucleophilic substitution reactions with inversion of stereochemistry.

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group effectively masks the secondary amine, preventing unwanted side reactions. Its well-established cleavage chemistry allows for clean deprotection at a later synthetic stage, revealing a nucleophilic nitrogen ready for final diversification.[9][10]

The Target: Janus Kinase (JAK) Signaling Pathway

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that are essential for cytokine signaling.[11][12] This signaling cascade, known as the JAK-STAT pathway, regulates gene transcription involved in immunity, inflammation, and hematopoiesis.[12][13] Dysregulation of this pathway is implicated in numerous autoimmune disorders and cancers, making JAKs prime therapeutic targets.[11] Selective inhibition of specific JAK isoforms, particularly JAK3 which is predominantly expressed in immune cells, is a key strategy for developing immunosuppressants with fewer side effects.[5][7][14]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA 5. Translocation & DNA Binding STAT->STAT_dimer 4. Dimerization GeneTranscription Gene Transcription (Inflammation, Cell Growth) DNA->GeneTranscription 6. Transcription Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding KinaseInhibitor Kinase Inhibitor (e.g., Tofacitinib Analogue) KinaseInhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of therapeutic intervention.

Synthetic Workflow: Building a Kinase Inhibitor

The following workflow outlines the incorporation of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate to synthesize a potent and selective kinase inhibitor, using a JAK inhibitor scaffold analogous to Tofacitinib as a representative target.[15][16]

Synthetic_Workflow A Tert-butyl 4-hydroxy- 6-azaspiro[2.5]octane-6-carboxylate C Step 1: Mitsunobu Reaction (Coupling & Inversion) A->C B Pyrrolo[2,3-d]pyrimidine (Hinge Binder) B->C D Coupled Intermediate (Boc-Protected) C->D E Step 2: N-Boc Deprotection (Acidic Cleavage) D->E F Deprotected Amine (Free Spirocycle) E->F G Step 3: Final Acylation (Cyanoacetylation) F->G H Final Kinase Inhibitor G->H

Caption: General synthetic workflow for incorporating the spirocyclic building block.

Detailed Experimental Protocols

Protocol 1: Stereoinvertive Coupling via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting a secondary alcohol into a variety of functional groups with clean inversion of stereochemistry.[17][18] This is particularly advantageous for sterically hindered alcohols where standard Sₙ2 reactions with activated leaving groups (e.g., mesylates) may be sluggish.[19] Here, we couple the spirocycle with the nitrogen of the pyrrolo[2,3-d]pyrimidine core.

Rationale: The reaction proceeds through the activation of the hydroxyl group by a phosphonium intermediate, making it an excellent leaving group.[20] The acidic N-H of the pyrimidine acts as the nucleophile. Using a reagent like 1,1'-(Azodicarbonyl)dipiperidine (ADDP) instead of the more common diethyl azodicarboxylate (DEAD) can be beneficial for less acidic nucleophiles or more hindered alcohols.[21]

ReagentMW ( g/mol )AmountMmolEquiv.
Spirocycle (Building Block)227.301.00 g4.401.0
4-Amino-7H-pyrrolo[2,3-d]pyrimidine134.140.71 g5.281.2
Triphenylphosphine (PPh₃)262.291.72 g6.601.5
DIAD or ADDP202.251.33 g6.601.5
Anhydrous THF-40 mL--

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate (1.00 g, 4.40 mmol) and 4-Amino-7H-pyrrolo[2,3-d]pyrimidine (0.71 g, 5.28 mmol).

  • Add anhydrous tetrahydrofuran (THF, 40 mL) and stir until all solids are dissolved.

  • Add triphenylphosphine (1.72 g, 6.60 mmol) and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.31 mL, 6.60 mmol) dropwise over 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the Boc-protected coupled intermediate. The triphenylphosphine oxide byproduct will also be separated.

  • Expected Outcome: A white to off-white solid. Yield: 65-80%.

Protocol 2: N-Boc Deprotection

Removal of the Boc protecting group is typically achieved under acidic conditions to unmask the secondary amine.

Rationale: The tert-butyl carbamate is labile to strong acids, which cleave it to release the free amine, carbon dioxide, and isobutylene. A solution of HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) are standard, robust methods.[22] For substrates with other acid-sensitive functional groups, milder methods using reagents like oxalyl chloride in methanol can be employed.[9][10]

ReagentConcentrationAmount
Boc-Protected Intermediate-1.00 g
4M HCl in 1,4-Dioxane4 M10 mL
Diethyl Ether-50 mL

Procedure:

  • Dissolve the Boc-protected intermediate (1.00 g) in the 4M HCl/Dioxane solution (10 mL) at room temperature.

  • Stir the reaction for 1-3 hours. Self-Validation: Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot (the amine salt).

  • Upon completion, add diethyl ether (50 mL) to the reaction mixture to precipitate the product as its hydrochloride salt.

  • Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with fresh diethyl ether (2 x 20 mL) and dry under high vacuum.

  • Expected Outcome: A white to pale yellow solid (the HCl salt of the deprotected amine). Yield: >95%. The product can often be used in the next step without further purification.

Protocol 3: Final Acylation to Yield Kinase Inhibitor

The final step involves acylating the newly freed secondary amine to install the desired side chain, completing the synthesis of the target inhibitor.

Rationale: The free secondary amine is now a potent nucleophile. It can be acylated with an activated carboxylic acid derivative, such as an acid chloride or an active ester. Here, we use cyanoacetic acid activated in situ with a coupling agent like EDC.

ReagentMW ( g/mol )AmountMmolEquiv.
Deprotected Amine HCl Salt-1.00 g2.701.0
Cyanoacetic Acid85.060.28 g3.241.2
EDC·HCl191.700.62 g3.241.2
HOBt135.120.44 g3.241.2
DIPEA129.241.41 mL8.103.0
Anhydrous DMF-25 mL--

Procedure:

  • Suspend the deprotected amine HCl salt (1.00 g, 2.70 mmol) in anhydrous dimethylformamide (DMF, 25 mL) in a dry flask under an inert atmosphere.

  • Add cyanoacetic acid (0.28 g, 3.24 mmol), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 0.62 g, 3.24 mmol), and Hydroxybenzotriazole (HOBt, 0.44 g, 3.24 mmol).

  • Cool the mixture to 0 °C and add N,N-Diisopropylethylamine (DIPEA, 1.41 mL, 8.10 mmol). Causality Note: DIPEA acts as a base to neutralize the HCl salt and facilitate the coupling reaction. Three equivalents are used to ensure the reaction medium remains basic.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.

  • Expected Outcome: The final product as a pure, crystalline solid. Yield: 70-85%.

Conclusion

Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is a high-value building block that enables the synthesis of structurally complex and novel kinase inhibitors. Its inherent three-dimensionality and strategically placed functional handles allow for the creation of molecules with potentially improved pharmacological profiles.[4] The protocols detailed herein provide a robust and rational framework for the incorporation of this spirocycle, empowering medicinal chemists to explore new chemical space in the design of next-generation therapeutics targeting kinase-driven diseases.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis. PubMed. [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • The use of spirocyclic scaffolds in drug discovery. PubMed. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors. PubMed. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • The use of spirocyclic scaffolds in drug discovery. CORE. [Link]

  • Development of Selective Covalent Janus Kinase 3 Inhibitors. PMC - NIH. [Link]

  • Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis | Request PDF. ResearchGate. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. PMC - NIH. [Link]

  • Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. Global ETD Search. [Link]

  • Design and Synthesis of Tricyclic JAK3 Inhibitors with Picomolar Affinities as Novel Molecular Probes. Scilit. [Link]

  • Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - PubMed Central. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drug Discovery Today. [Link]

  • Janus kinase inhibitor. Wikipedia. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. ResearchGate. [Link]

  • Tofacitinib synthesis. Universidade Nova de Lisboa. [Link]

  • Mitsunobu Reaction. Chemistry Steps. [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit. [Link]

  • Novel synthesis process of tofacitinib citrate.
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Organic Letters. [Link]

  • Process for the preparation of tofacitinib and intermediates thereof.

Sources

Application Note: A Guide to Solid-Phase Synthesis Utilizing Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

The pursuit of novel chemical entities with enhanced pharmacological properties has led researchers to explore beyond flat, aromatic structures and into the realm of three-dimensional molecular architectures. Spirocyclic frameworks, characterized by two rings sharing a single atom, are of particular interest as they offer a rigidified conformational scaffold that can pre-organize appended functionalities for optimal interaction with biological targets.[1][2] This inherent three-dimensionality often translates to improved potency, selectivity, and metabolic stability.

This application note provides a comprehensive guide to the use of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate , a versatile building block for introducing spirocyclic motifs into small molecule libraries via solid-phase synthesis. We will explore the strategic advantages of this reagent, provide detailed, field-tested protocols for its application, and discuss the underlying chemical principles that ensure success.

The target building block possesses three key features for solid-phase organic synthesis (SPOS):

  • A spirocyclic core that imparts conformational rigidity.

  • A secondary hydroxyl group , which serves as the primary attachment point to a solid support.

  • A Boc-protected amine , which is stable to many reaction conditions but can be selectively deprotected on-resin for further diversification.[3]

The use of SPOS for constructing libraries of these complex molecules offers significant advantages, including the ability to drive reactions to completion with excess reagents and vastly simplified purification through simple filtration and washing.[4][5]


The Building Block: Structure and Strategic Value

The unique structure of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate makes it an ideal scaffold for combinatorial chemistry.

Caption: Structure of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate.

Overall Synthetic Workflow

The solid-phase synthesis strategy involves four key stages: immobilization of the building block onto a suitable resin, deprotection of the amine, on-resin diversification, and finally, cleavage of the molecule from the solid support.

Caption: General workflow for solid-phase synthesis.


Detailed Protocols and Methodologies

The following protocols are designed for a standard solid-phase synthesis vessel with agitation (e.g., shaker or nitrogen bubbling). All solvent volumes are based on a resin loading of 0.5-1.0 mmol/g.

Protocol 1: Immobilization on Wang Resin

Causality: The choice of Wang resin is critical. Its p-alkoxybenzyl alcohol linker forms an ester with the building block's hydroxyl group. This ester bond is stable to the basic and neutral conditions used during peptide coupling but is readily cleaved by strong acids like trifluoroacetic acid (TFA), ensuring an orthogonal strategy with the acid-labile Boc group. We use a Mitsunobu reaction for a clean and efficient esterification.

Materials:

  • Wang Resin (1.0 g, ~1.0 mmol/g loading)

  • Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate (3 equiv., ~3.0 mmol)

  • Triphenylphosphine (PPh₃) (3 equiv., ~3.0 mmol)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (3 equiv., ~3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Place the Wang resin in a reaction vessel. Add DCM (~15 mL/g resin) and agitate for 30 minutes. Drain the solvent. Repeat with DMF for 10 minutes, then THF for 10 minutes.

  • Reagent Preparation: In a separate flask, dissolve the spirocycle building block and PPh₃ in anhydrous THF (~10 mL/g resin). Cool the solution to 0°C in an ice bath.

  • Activation & Coupling: Slowly add DIAD dropwise to the cooled reagent solution. A color change is typically observed. Allow the mixture to stir at 0°C for 15 minutes.

  • Resin Addition: Add the activated solution to the swollen, drained resin in the reaction vessel.

  • Reaction: Agitate the resin slurry at room temperature for 12-18 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with THF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM (1:1:3 v/v/v) for 2 hours.

  • Final Wash & Dry: Wash the resin as in step 6 and dry under high vacuum for several hours. The loading efficiency can be determined by cleaving a small amount of resin and analyzing the product concentration.

Protocol 2: On-Resin Boc Group Deprotection

Causality: The Boc group is a robust protecting group that is selectively and cleanly removed under acidic conditions. A solution of 20-50% TFA in DCM is sufficient to cause rapid cleavage, generating a protonated amine on the resin.[6] The subsequent neutralization step is essential to generate the free nucleophilic amine required for the next coupling reaction.

Materials:

  • Boc-protected spirocycle-resin from Protocol 1

  • TFA

  • DCM

  • Isopropyl Alcohol (IPA)

  • 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF

Procedure:

  • Resin Swelling: Swell the resin in DCM (~15 mL/g) for 20 minutes. Drain.

  • Deprotection: Add a solution of 20% TFA in DCM to the resin. Agitate for 5 minutes (pre-wash). Drain. Add fresh 20% TFA in DCM and agitate for an additional 25-30 minutes.[7]

  • Washing: Drain the TFA solution. Wash the resin thoroughly with DCM (3 x 15 mL) and IPA (2 x 15 mL) to remove residual acid.[7]

  • Neutralization: Wash the resin with DMF (2 x 15 mL). Add the 10% DIPEA in DMF solution and agitate for 10 minutes. Repeat the neutralization step.

  • Final Wash: Wash the resin with DMF (3 x 15 mL) and then DCM (3 x 15 mL). Proceed immediately to the next step or dry the resin for storage.

  • Monitoring: Reaction completion can be verified using a qualitative Kaiser test. A positive test (blue bead color) indicates the presence of a free primary or secondary amine.

Protocol 3: On-Resin Diversification (Example: Amide Coupling)

Causality: This protocol exemplifies the diversification potential of the now-free amine. Standard peptide coupling reagents like HBTU activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the resin-bound amine to form a stable amide bond. DIPEA is used as a non-nucleophilic base to maintain basic conditions and scavenge protons generated during the reaction.

Materials:

  • Deprotected spirocycle-resin from Protocol 2

  • Carboxylic acid (R-COOH) (4 equiv.)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equiv.)

  • DIPEA (6 equiv.)

  • DMF

Procedure:

  • Reagent Preparation: In a separate vial, dissolve the carboxylic acid and HBTU in DMF. Add DIPEA and allow the solution to pre-activate for 5-10 minutes.

  • Coupling: Add the activated solution to the swollen resin from Protocol 2.

  • Reaction: Agitate the mixture at room temperature for 4-6 hours.

  • Monitoring: Take a few beads of resin, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative test (yellow/clear beads) indicates the reaction has gone to completion.

  • Washing: Once complete, drain the reaction solution and wash the resin with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL). Dry the resin under vacuum.

Protocol 4: Cleavage from Resin and Product Isolation

Causality: A strong acid cocktail is required to cleave the ester linkage to the Wang resin. The cocktail typically contains 95% TFA. Scavengers are critical to prevent side reactions.[8] Triisopropylsilane (TIS) is a carbocation scavenger, trapping the t-butyl cation from the Boc group and the benzyl cation from the linker. Water is also included to help suppress other side reactions.[9]

Materials:

  • Final derivatized spirocycle-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dry resin (approx. 100 mg) in a reaction vessel.

  • Cleavage: Add the cleavage cocktail (~2-3 mL) to the resin. Ensure the resin is fully submerged.

  • Reaction: Agitate the slurry at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate into a clean centrifuge tube. Wash the resin with a small amount of fresh TFA, and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise into a larger tube containing cold diethyl ether (~10 times the volume of the filtrate). A white precipitate of the crude product should form.

  • Isolation: Cool the ether suspension at -20°C for 30 minutes to maximize precipitation. Centrifuge the mixture, decant the ether, and wash the pellet with more cold ether.

  • Drying & Analysis: Dry the crude product under vacuum. Characterize the final compound by LC-MS and NMR to confirm identity and purity.


Quantitative Data Summary

The following table provides a summary of the typical reagents and conditions for the solid-phase synthesis workflow.

StepReagents & SolventsTime (hours)MonitoringKey Rationale
1. Immobilization Spirocycle, PPh₃, DIAD, Anhydrous THF12 - 18Cleavage of test batchMitsunobu reaction for efficient esterification onto Wang resin.
2. Boc Deprotection 20% TFA in DCM, then 10% DIPEA in DMF0.5 - 1.0Kaiser Test (Positive)Acid-labile Boc group allows for selective amine exposure.[6][8]
3. Diversification R-COOH, HBTU, DIPEA, DMF4 - 6Kaiser Test (Negative)Standard amide bond formation for library diversification.
4. Cleavage 95% TFA / 2.5% H₂O / 2.5% TIS2 - 3LC-MS of crudeStrong acidolysis to release final product from the resin.[9]

Conclusion

Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is a powerful and versatile building block for introducing unique three-dimensional scaffolds into synthetic molecules. The protocols detailed in this application note provide a robust and reproducible framework for its use in solid-phase synthesis, enabling the rapid generation of diverse chemical libraries for drug discovery and development. The orthogonal protection strategy and the advantages of solid-phase chemistry allow for a streamlined workflow from resin loading to final product characterization.


References

  • JoVE. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. [Link]

  • PubMed. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. [Link]

  • JoVE. (2018). Video: Solid-phase Synthesis of [4.4] Spirocyclic Oximes. [Link]

  • YouTube. (2023). Solid-phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. [Link]

  • Organic Syntheses. (n.d.). Procedure for the formation of esters using polystyrylsulfonyl chloride resin. [Link]

  • Wiley Online Library. (2020). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. [Link]

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Application Notes: Facile Deprotection of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the acidic deprotection of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate, a key intermediate in the synthesis of novel therapeutics. Azaspiro[2.5]octane scaffolds are of significant interest in drug discovery due to their inherent three-dimensional structure, which can improve physicochemical properties such as solubility and metabolic stability.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is widely used for the temporary protection of the secondary amine in this scaffold.[3] Its efficient and clean removal is a critical step in synthetic routes. This document outlines two standard, reliable protocols using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), detailing the underlying mechanism, experimental procedures, work-up, and characterization.

Introduction

The azaspiro[2.5]octane core is a valuable structural motif in medicinal chemistry. Its rigid, spirocyclic nature provides a unique three-dimensional vector for substituent placement, allowing for precise interaction with biological targets.[2] The title compound, tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate, incorporates both a secondary alcohol and a Boc-protected secondary amine, making it a versatile building block for creating libraries of drug candidates.

The Boc group is a preferred choice for amine protection due to its stability under a wide range of synthetic conditions and its facile cleavage under acidic conditions.[4][5] The deprotection reaction proceeds via an acid-catalyzed elimination mechanism, yielding the free amine, carbon dioxide, and a stable tert-butyl cation. Understanding the nuances of this reaction is essential for achieving high yields and purity, particularly given the presence of a hydroxyl group which could potentially be a site for side reactions under harsh conditions.

Reactant and Product:

Compound NameStructureMolecular FormulaMolecular Weight
tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylateReactant StructureC₁₂H₂₁NO₃227.30 g/mol
6-Azaspiro[2.5]octan-4-olProduct StructureC₇H₁₃NO127.18 g/mol

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that occurs through a stable carbocation intermediate.[5][6][7] The mechanism is consistent for strong acids like TFA and HCl.

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid (H⁺).[5][6][7]

  • Formation of a tert-butyl Cation: The protonated carbamate is unstable and undergoes cleavage, leading to the formation of a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[5][6]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[5][6]

  • Formation of the Amine Salt: The resulting free secondary amine is immediately protonated by the excess acid in the reaction medium to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[5][6]

digraph "Boc_Deprotection_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#5F6368"];

}

Figure 1. General mechanism of acid-catalyzed Boc deprotection.

Key Experimental Considerations

  • Acid Choice: Both TFA and HCl are highly effective. TFA is often used as a solution in Dichloromethane (DCM) and is easily removed in vacuo due to its volatility.[4][5] HCl is typically used as a solution in an anhydrous solvent like 1,4-dioxane or methanol and is often more cost-effective for large-scale synthesis.[8][9]

  • Solvent: Anhydrous solvents such as Dichloromethane (DCM), 1,4-dioxane, or methanol are crucial to prevent water from interfering with the reaction.

  • Temperature: The deprotection is typically rapid and can be performed at room temperature, often completing within 30 minutes to 2 hours.[4][8]

  • Side Reactions: The liberated tert-butyl cation is an electrophile and can potentially alkylate nucleophilic sites on the substrate.[10] For the target molecule, the hydroxyl group and the cyclopropane ring are generally stable under these conditions, but for more complex substrates, scavengers like anisole or thioanisole may be necessary.[9][10]

  • Work-up: After the reaction, the product is an ammonium salt. It can be isolated as such or neutralized with a base (e.g., NaHCO₃, Et₃N) to yield the free amine.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM

This protocol is a standard and highly efficient method for small to medium-scale laboratory synthesis.[4][11]

Materials and Reagents:

  • tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Protocol:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1–0.2 M.

  • Reagent Addition: While stirring at room temperature, add TFA. A common approach is to use a 25-50% solution of TFA in DCM (v/v).[4][12] For example, add an equal volume of TFA to the DCM solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The crude product will be the trifluoroacetate salt.

  • Neutralization & Extraction (Optional): To obtain the free amine, dissolve the crude salt in DCM. Carefully add saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 6-azaspiro[2.5]octan-4-ol.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative, particularly for large-scale work or when TFA is undesirable. A 4M solution of HCl in 1,4-dioxane is commercially available and convenient.[8][13]

Materials and Reagents:

  • tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether or MTBE

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Protocol:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.

  • Reagent Addition: To the stirred solution at room temperature, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).[3][13]

  • Reaction Monitoring: Stir the mixture at room temperature for 1-3 hours. The product hydrochloride salt may precipitate from the solution. Monitor the reaction by TLC or LC-MS.

  • Product Isolation (as salt): Upon completion, add diethyl ether or MTBE to the reaction mixture to precipitate the product hydrochloride salt fully. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

  • Isolation (as free amine): Alternatively, remove the solvent in vacuo. Dissolve the residue in water and basify to pH > 8 with a suitable base (e.g., solid K₂CO₃ or aqueous NaOH). Extract the free amine with an organic solvent like DCM or ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the product.

Comparative Analysis of Protocols

ParameterProtocol 1: TFA / DCMProtocol 2: HCl / Dioxane
Reagent Trifluoroacetic AcidHydrochloric Acid
Solvent Dichloromethane (DCM)1,4-Dioxane
Reaction Time 30 - 60 minutes1 - 3 hours
Work-up Evaporation of volatile acid; requires neutralization for free base.Precipitation of HCl salt is common; requires neutralization for free base.
Pros Fast reaction; volatile reagents are easy to remove.[5]Cost-effective; product often precipitates as a stable salt.[8]
Cons TFA is corrosive and more expensive.Dioxane has a high freezing point and is a suspected carcinogen.[10]

Overall Experimental Workflow

The following diagram illustrates the general workflow for the deprotection of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate.

digraph "Deprotection_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#5F6368"];

}

Figure 2. General workflow for Boc deprotection and product isolation.

Conclusion

The deprotection of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is a straightforward and high-yielding transformation that can be reliably achieved using standard acidic conditions. Both TFA in DCM and HCl in 1,4-dioxane are excellent choices, and the selection between them may depend on the scale of the reaction, cost considerations, and downstream processing requirements. Careful execution of the described protocols, including the use of anhydrous solvents and appropriate monitoring, will ensure the successful synthesis of the desired 6-azaspiro[2.5]octan-4-ol intermediate for further elaboration in drug discovery programs.

References

  • Benchchem. The Chemistry of the Boc Protecting Group.

  • Benchchem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl.

  • Kall L, et al. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. 2001.

  • ChemPep. Boc Solid Phase Peptide Synthesis.

  • Benchchem. Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.

  • Khan Academy. Boc Deprotection Mechanism | Organic Chemistry. YouTube. 2022.

  • Master Organic Chemistry. Amine Protection and Deprotection.

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. 2016.

  • Common Organic Chemistry. Boc Deprotection - TFA Examples.

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.

  • Sigma-Aldrich. Boc Resin Cleavage Protocol.

  • Common Organic Chemistry. Boc Deprotection - HCl Examples.

  • NIH National Center for Biotechnology Information. Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. 2016.

  • Benchchem. Selective deprotection of Boc amines in the presence of other protecting groups.

  • Kocienski, P. J. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. 1994.

  • George, N., et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. 2020.

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. 2020.

  • Royal Society of Chemistry. Oxa-spirocycles: synthesis, properties and applications. Chemical Science. 2021.

  • ACS Publications. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. 2019.

  • Organic Chemistry Portal. tert-Butyl Esters.

  • ResearchGate. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. 2021.

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. 2009.

  • BLDpharm. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. 2021.

  • PubChem. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate.

  • BLDpharm. tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

  • Capot Chemical. MSDS of Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. 2013.

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Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate NMR data interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-SN-004

Topic: Definitive NMR-Based Structural Elucidation of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

Audience: Researchers, scientists, and drug development professionals specializing in organic synthesis, medicinal chemistry, and quality control.

Abstract

This application note provides a comprehensive guide to the structural and conformational analysis of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. As a valuable building block in medicinal chemistry, unambiguous characterization of this spirocyclic compound is critical for ensuring structural integrity in downstream applications. We present a detailed, field-tested protocol for sample preparation and data acquisition for ¹H and ¹³C NMR. The core of this guide is an in-depth interpretation of the spectral data, explaining the causality behind observed chemical shifts, multiplicities, and the characteristic diastereotopicity arising from the molecule's rigid, chiral nature. This document serves as an authoritative reference for scientists to verify the structure and purity of this important synthetic intermediate.

Introduction & Scientific Context

Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is a heterocyclic compound featuring a unique spirocyclic junction between a cyclopropane and a piperidine ring. The presence of a Boc-protecting group, a hydroxyl functional group, and a chiral spirocenter makes it a versatile scaffold for the synthesis of novel therapeutic agents. The fixed, three-dimensional orientation of the fused rings imposes significant conformational rigidity. This rigidity is a key determinant of its NMR spectrum, leading to complex and highly informative patterns that, when correctly interpreted, provide definitive proof of its structure.

A primary challenge and feature of this molecule's ¹H NMR spectrum is the concept of diastereotopicity . Protons on a CH₂ group can be chemically non-equivalent if the molecule is chiral or contains a prochiral center.[1][2] In this spirocycle, the spiro carbon atom is a chiral center. Consequently, the geminal protons on the piperidine and cyclopropane rings are diastereotopic, meaning they reside in different chemical environments and will appear as distinct signals in the NMR spectrum, often coupling to each other.[3] This application note will dissect these features to build a complete structural assignment.

Molecular Structure and Proton/Carbon Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering scheme will be used throughout this document.

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Final Output Prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) Insert Insert Sample Lock & Shim Prep->Insert Acq_1H Acquire 1H Spectrum Insert->Acq_1H Acq_13C Acquire 13C Spectrum Acq_1H->Acq_13C Process Process FID (FT, Phase, Baseline) Acq_1H->Process Acq_2D Acquire 2D NMR (COSY, HSQC) Acq_13C->Acq_2D If needed Acq_2D->Process Assign_1H Assign 1H Signals Process->Assign_1H Assign_13C Assign 13C Signals Assign_1H->Assign_13C Confirm Confirm with 2D Data Assign_13C->Confirm If needed Structure Structure Verified Assign_13C->Structure Confirm->Structure

Caption: Standard workflow for NMR-based structure verification.

3.4. Recommended Spectrometer Parameters

For routine analysis on a 400 MHz spectrometer, the following parameters serve as an excellent starting point. [4][5]

Parameter ¹H NMR (Proton) ¹³C NMR (Carbon) Rationale
Pulse Program zg30 or zgpr zgpg30 Standard single-pulse experiments; zgpr includes presaturation for water suppression. [6]
Spectral Width (SW) ~16 ppm ~220 ppm Encompasses the full range of expected chemical shifts for organic molecules. [7]
Acquisition Time (AQ) 2-4 s 1-2 s Balances resolution with signal-to-noise; longer AQ provides better resolution. [4]
Relaxation Delay (D1) 2-5 s 2 s Allows for nearly complete T1 relaxation, ensuring quantitative integration for most protons. [5]

| Number of Scans (NS) | 8-16 | 1024-4096 | Sufficient for good S/N on a 5-10 mg sample. ¹³C requires significantly more scans due to low sensitivity. [8]|

NMR Data Interpretation
4.1. ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information regarding the proton environment. The key signals are detailed below.

Table 1: Predicted ¹H NMR Signal Assignments (400 MHz, CDCl₃)

Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Notes
H-cyclopropane~0.4 - 0.9m4H-Complex multiplet for the four diastereotopic protons of the cyclopropane ring.
H-Boc~1.46s9H-Characteristic sharp singlet for the nine equivalent methyl protons of the tert-butyl group.
H-piperidine (axial/eq)~1.6 - 2.1m4H-Overlapping multiplets for the C5 and C7 methylene protons. Diastereotopicity and axial/equatorial differences create complexity.
H-piperidine (N-CH₂)~3.0 - 3.9m4H-Protons on C3 and C8 adjacent to the nitrogen are deshielded. The Boc group can cause broadening or rotameric signals.
H-C4 (CH-OH)~3.8 - 4.1m1H-The methine proton attached to the hydroxyl-bearing carbon. Its position is sensitive to local geometry.
OHVariable (e.g., ~1.5 - 3.0)br s1H-Broad singlet, position is concentration and temperature-dependent. Confirmed by D₂O exchange (signal disappears).

Detailed Signal Breakdown:

  • Boc Group (δ ~1.46 ppm): This singlet integrating to 9H is the most unambiguous signal in the spectrum and serves as an excellent internal reference for both chemical shift and integration. Its sharp nature confirms the presence of the protecting group. [9]* Cyclopropane Protons (δ ~0.4 - 0.9 ppm): These protons appear in the highly shielded, upfield region characteristic of cyclopropyl rings. Due to the rigid spiro-fusion, all four protons are chemically distinct (diastereotopic) and couple to each other, resulting in a complex, overlapping multiplet. [1]* Piperidine Ring Protons (δ ~1.6 - 3.9 ppm):

    • The protons on C5 and C7 typically appear as complex multiplets.

    • The protons on C3 and C8, being adjacent to the electron-withdrawing nitrogen atom of the carbamate, are deshielded and shifted downfield. [10]The presence of the bulky Boc group can restrict rotation around the C-N bond, sometimes leading to broadened signals or the appearance of multiple conformers (rotamers) at room temperature.

  • Methine Proton (H-C4, δ ~3.8 - 4.1 ppm): The proton on the carbon bearing the hydroxyl group is deshielded by the adjacent oxygen atom. Its multiplicity will depend on its coupling to the neighboring C3 and C5 protons.

  • Hydroxyl Proton (OH, variable): The chemical shift of the OH proton is highly variable and depends on hydrogen bonding, concentration, and trace amounts of acid or water. It typically appears as a broad singlet. A definitive way to assign this peak is to perform a "D₂O shake" experiment: adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the OH proton to exchange with deuterium, leading to the disappearance of its signal. [11]

4.2. ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Signal Assignments (100 MHz, CDCl₃)

Carbon(s)Chemical Shift (δ, ppm)Assignment Notes
C-cyclopropane~15 - 25Two distinct signals expected for the two non-equivalent methylene carbons of the cyclopropane ring.
C-spiro~30 - 35Quaternary spiro-carbon. Typically a low-intensity signal. Its unique chemical shift is a key indicator of the spirocyclic structure. [12]
C-Boc (CH₃)~28.5Intense signal for the three equivalent methyl carbons of the tert-butyl group.
C-piperidine (C5, C7)~30 - 40Methylene carbons of the piperidine ring.
C-piperidine (C3, C8)~45 - 55Methylene carbons adjacent to the nitrogen, deshielded.
C-4 (CH-OH)~65 - 70Carbon atom bonded to the hydroxyl group, significantly deshielded by the oxygen.
C-Boc (Quaternary C)~79 - 81The quaternary carbon of the tert-butyl group.
C-Boc (C=O)~155The carbonyl carbon of the Boc group, appearing in the characteristic downfield region for carbamates. [9]

Key Carbon Signals:

  • Spiro Carbon (δ ~30 - 35 ppm): The detection of this quaternary carbon is a critical piece of evidence for the spiro-fused ring system. Due to the absence of attached protons and potentially long relaxation times, its signal may be of lower intensity compared to protonated carbons.

  • Carbonyl Carbon (δ ~155 ppm): This downfield signal is diagnostic for the carbamate carbonyl.

  • C4-OH Carbon (δ ~65 - 70 ppm): The significant downfield shift confirms the presence of the hydroxyl-substituted carbon.

Conclusion

The NMR spectra of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate are rich with structural information. The definitive assignment of its structure relies on recognizing key diagnostic signals, including the Boc group, the shielded cyclopropane protons, the deshielded carbinol methine, and the quaternary spiro-carbon. Understanding the concept of diastereotopicity is essential for correctly interpreting the complex multiplets arising from the conformationally restricted methylene protons. The protocols and spectral interpretations provided in this note offer a robust framework for researchers to confidently verify the identity and purity of this key synthetic intermediate, ensuring the integrity of their subsequent research and development efforts. For unambiguous assignment, 2D NMR techniques such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended. [16]

References
  • Organomation. NMR Sample Preparation: The Complete Guide. [Online]. Available: [Link]

  • J. V. F. K. et al. Sample Preparation and Data Analysis for NMR-Based Metabolomics. PubMed, 2021. [Online]. Available: [Link]

  • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. 2022. [Online]. Available: [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. 2025. [Online]. Available: [Link]

  • Iowa State University. NMR Sample Preparation. [Online]. Available: [Link]

  • University of Wisconsin-Madison. Sample Preparation. [Online]. Available: [Link]

  • University of Missouri. Optimized Default 1H Parameters. 2020. [Online]. Available: [Link]

  • The Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. 2018. [Online]. Available: [Link]

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Online]. Available: [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. [Online]. Available: [Link]

  • Preite, M. D. et al. NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed, 2002. [Online]. Available: [Link]

  • ResearchGate. Proton decoupled 31 P NMR spectra of mono spiro compound (3): in CDCl 3.... [Online]. Available: [Link]

  • OpenOChem Learn. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. [Online]. Available: [Link]

  • Chemistry Stack Exchange. How to differentiate diastereotopic protons by NMR in flexible groups?. 2016. [Online]. Available: [Link]

  • ResearchGate. NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. [Online]. Available: [Link]

  • Supporting Information. tert-Butyl (4-hydroxyphenyl)carbamate. [Online]. Available: [Link]

  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Online]. Available: [Link]

  • ResearchGate. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. [Online]. Available: [Link]

  • University of Liverpool. Spotting diastereotopic protons in the NMR spectrum. 2025. [Online]. Available: [Link]

  • Le Guennec, A. et al. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC, 2023. [Online]. Available: [Link]

  • Master Organic Chemistry. Homotopic, Enantiotopic, Diastereotopic. 2012. [Online]. Available: [Link]

  • Herrera, A. et al. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed, 2012. [Online]. Available: [Link]

  • National Institutes of Health. 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. PMC. [Online]. Available: [Link]

  • University of Regensburg. Chemical shifts. [Online]. Available: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Online]. Available: [Link]

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Application Note: A Validated RP-HPLC Method for Purity Determination of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of purity for tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate, a key intermediate in pharmaceutical synthesis. The method is developed to be specific, accurate, and precise, enabling the separation of the main component from potential process-related impurities and degradation products. This guide provides a comprehensive framework, from method development principles to a step-by-step protocol and validation in accordance with ICH guidelines.

Introduction and Scientific Rationale

Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is a heterocyclic building block whose purity is critical for the quality and safety of downstream active pharmaceutical ingredients (APIs). A reliable analytical method is essential to quantify the main component and detect any impurities that may have been introduced during synthesis or degradation.

The molecule's structure, featuring a polar spirocyclic core with a hydroxyl group and a non-polar tert-butyloxycarbonyl (Boc) protecting group, makes RP-HPLC an ideal analytical choice. The primary retention mechanism in RP-HPLC is based on hydrophobic interactions between the analyte and the non-polar stationary phase.[1] The Boc group provides a strong chromophore for UV detection, while the polar functionalities necessitate careful control of the mobile phase to achieve optimal retention and peak shape.[2][3] This method utilizes a C18 stationary phase and a gradient elution with a buffered mobile phase to ensure robust separation of compounds with varying polarities.[4]

Chromatographic Method Development

Analyte Physicochemical Properties
  • Structure: A spirocyclic amine protected with a Boc group and containing a hydroxyl functional group.

  • Polarity: The molecule possesses both hydrophobic (Boc group) and hydrophilic (hydroxyl, amine) regions, making it moderately polar.

  • UV Absorbance: The carbamate functional group of the Boc protector provides UV absorbance, typically maximal in the low UV range (200-220 nm).

Selection of Chromatographic Conditions: The Causality Behind Choices
  • Column: A C18 column is selected as the workhorse for RP-HPLC due to its hydrophobicity, which effectively retains the Boc-protected compound. A column with dimensions of 4.6 x 150 mm and 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.

  • Mobile Phase:

    • Aqueous Component (A): 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic pH is crucial for two reasons: 1) It ensures the hydroxyl group is protonated and the tertiary amine is consistently protonated, minimizing peak tailing and improving reproducibility.[5] 2) TFA acts as an ion-pairing agent, further enhancing the retention of the polar analyte on the non-polar stationary phase.[6]

    • Organic Component (B): 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency at low wavelengths.

  • Detection: A UV wavelength of 210 nm is selected. While the Boc group's absorbance maximum is low, this wavelength provides a sensitive response for the carbamate chromophore while minimizing interference from the mobile phase additives.

  • Elution Mode: A gradient elution is employed. This is essential to ensure that any early-eluting, highly polar impurities are well-resolved from the solvent front, and any late-eluting, non-polar impurities (e.g., dimers or protected precursors) are eluted from the column in a reasonable time with good peak shape.

Experimental Protocol

Materials and Reagents
  • Analyte: Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate reference standard and sample batches.

  • Solvents: HPLC-grade Acetonitrile and water.

  • Reagent: Trifluoroacetic Acid (TFA), HPLC grade.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

HPLC Operating Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0

Method Validation Framework

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8] The validation process provides a self-validating system, demonstrating the method's reliability and trustworthiness.[9][10]

System Suitability

Before analysis, the chromatographic system's performance is verified. Six replicate injections of the standard solution are made.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%
Specificity

Specificity is demonstrated by showing that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants. This is typically confirmed by analyzing a placebo, performing forced degradation studies (acid, base, peroxide, heat, light), and assessing peak purity using a photodiode array (PDA) detector.

Linearity

The linearity of the method is established across a range of concentrations, typically 80% to 120% of the nominal test concentration.[7] A series of at least five concentrations are prepared and injected. The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The recovery is calculated at three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level. The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision): Determined by analyzing six replicate samples at 100% of the test concentration on the same day, by the same analyst. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, or on different equipment. The %RSD between the two sets of data should be evaluated.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results. Typical variations include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (e.g., varying the percentage of acetonitrile)

Data Interpretation and Reporting

The purity of the sample is calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Any impurity exceeding the reporting threshold (e.g., 0.05%) should be reported.

Workflow and Logic Diagram

The following diagram illustrates the complete workflow for the HPLC analysis, from initial setup to final data validation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Validation prep_mobile Prepare Mobile Phase (0.1% TFA in H2O & ACN) sys_suit System Suitability Test (6 Replicate Injections) prep_mobile->sys_suit prep_std Prepare Reference Standard Solution prep_std->sys_suit prep_sample Prepare Sample Solution analysis_seq Run Analysis Sequence (Standards & Samples) prep_sample->analysis_seq sys_suit->analysis_seq If Pass integrate Integrate Chromatograms analysis_seq->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate validate Validate Method (ICH Q2(R1) Parameters) calculate->validate report Generate Final Report validate->report If Validated

Caption: HPLC Purity Analysis Workflow

References

  • Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. Why is trifluoroacetic acid (TFA) used in c-18 column? (2024). Retrieved from [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Retrieved from [Link]

  • National Institutes of Health (NIH). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). Retrieved from [Link]

  • Taylor & Francis Online. Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Retrieved from [Link]

  • PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Retrieved from [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2016). Retrieved from [Link]

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  • Agilent. Preparative HPLC followed by GPC-MS to investigate the potential leachable compounds produced by the degradation of pentaerythritol tetrakis. (2018). Retrieved from [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Retrieved from [Link]

  • ResearchGate. Reactions of cosmetic UV filters with skin proteins: Model studies of ketones with primary amines. Retrieved from [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Retrieved from [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

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  • LCGC International. The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? (2017). Retrieved from [Link]

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Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the mass spectrometric analysis of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate has been created for researchers, scientists, and drug development professionals. This guide offers full editorial control in its structure, providing a detailed narrative that emphasizes technical accuracy and field-proven insights. It includes step-by-step methodologies, explanations of experimental choices, and visual aids such as data tables and diagrams to ensure a comprehensive understanding of the topic.

Introduction

Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. Its unique spirocyclic structure and the presence of a bulky tert-butoxycarbonyl (BOC) protecting group make it a compound of interest in drug discovery and development. Accurate characterization of this and related intermediates is critical for ensuring the quality, purity, and identity of final active pharmaceutical ingredients (APIs).

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of such novel chemical entities. This application note provides a detailed protocol for the analysis of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate using Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. We will delve into the predictable fragmentation pathways of this molecule and demonstrate how to leverage MS/MS data for unambiguous structural confirmation.

Experimental Design and Rationale

The analytical strategy is centered around obtaining high-resolution mass data to confirm the elemental composition and using collision-induced dissociation (CID) to generate fragment ions that are diagnostic of the molecule's structure.

  • Ionization Technique: ESI in positive ion mode was selected due to the presence of a basic nitrogen atom within the azaspirocyclic ring, which can be readily protonated to form [M+H]+ ions. The BOC group also contributes to the stability of the protonated molecule.

  • Mass Analyzer: A Q-TOF mass spectrometer is ideal for this application as it provides both high-resolution and accurate mass measurements (typically < 5 ppm), which is crucial for determining the elemental composition of the parent and fragment ions.

  • Fragmentation: The fragmentation of BOC-protected amines is well-characterized and typically involves the loss of the entire BOC group (100.0524 Da) or the loss of isobutylene (56.0626 Da) to form a carbamic acid intermediate. The spirocyclic core is expected to yield further characteristic fragments.

Materials and Methods

3.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate in methanol.

  • From the stock solution, prepare a 1 µg/mL working solution by diluting with 50:50 methanol:water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

3.2. Instrumentation

  • Mass Spectrometer: Agilent 6530 Accurate-Mass Q-TOF LC/MS (or equivalent)

  • Ion Source: Dual AJS ESI

  • Software: MassHunter Workstation

3.3. Mass Spectrometry Parameters

ParameterValueRationale
Ion Source
Ionization ModeESI PositivePromotes [M+H]+ formation.
Gas Temperature325 °CFacilitates desolvation.
Drying Gas Flow8 L/minRemoves solvent droplets.
Nebulizer Pressure35 psigEnsures a fine spray.
Sheath Gas Temp350 °CAids in desolvation and ion focusing.
Sheath Gas Flow11 L/minFocuses the ESI plume.
VCap3500 VPotential between ESI needle and nozzle.
Nozzle Voltage500 VPrevents ion fragmentation in the source.
Mass Analyzer
Mass Range (MS)50 - 500 m/zCovers the expected mass range.
Acquisition Rate (MS)2 spectra/sProvides sufficient data points.
Acquisition Rate (MS/MS)3 spectra/sCaptures fragment ion spectra effectively.
Collision Energy (CID)10, 20, 40 eVRamped energy to observe a range of fragments.
Reference Masses121.0509, 922.0098 m/zFor continuous internal mass calibration.

Experimental Workflow

The overall workflow from sample preparation to data analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A 1. Prepare 1 mg/mL Stock (Methanol) B 2. Dilute to 1 µg/mL (50:50 MeOH:H2O + 0.1% FA) A->B C 3. Direct Infusion into ESI Source B->C D 4. Acquire Full Scan MS Data ([M+H]+) C->D E 5. Isolate [M+H]+ in Quadrupole D->E F 6. Induce Fragmentation (CID) E->F G 7. Acquire MS/MS Spectra (Fragment Ions) F->G H 8. Confirm Elemental Composition (Accurate Mass) G->H I 9. Elucidate Fragmentation Pathway H->I J 10. Structural Confirmation I->J

Caption: Workflow for HRMS analysis of the target compound.

Expected Results and Discussion

5.1. Full Scan MS Analysis

In the full scan MS spectrum, the most prominent ion is expected to be the protonated molecule, [M+H]+.

  • Chemical Formula: C12H21NO3

  • Exact Mass (Monoisotopic): 227.1521

  • Expected [M+H]+: 228.1594 m/z

The high-resolution measurement should confirm this elemental composition with a mass error of less than 5 ppm.

5.2. MS/MS Fragmentation Analysis

The MS/MS spectrum will provide structural information. The fragmentation is initiated by the protonation of the nitrogen or hydroxyl group. The primary fragmentation pathways are predictable based on the structure.

Table 1: Predicted Fragment Ions of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

m/z (Predicted)FormulaDescription of Loss
228.1594C12H22NO3+[M+H]+ (Parent Ion)
172.1019C8H14NO2+Loss of isobutylene (C4H8)
154.0913C8H12NO+Loss of isobutylene and water (C4H8 + H2O)
128.0968C7H14N+Loss of the entire BOC group (C5H9O2)
110.0859C7H12N+Loss of BOC group and water
72.0808C4H10N+Cleavage of the spirocyclic ring
57.0704C4H9+tert-butyl cation

The fragmentation cascade is visualized below. The initial loss of isobutylene from the BOC group is a hallmark of such protected amines. Subsequent loss of water from the hydroxyl group and cleavage of the spirocyclic core provide further diagnostic ions.

G cluster_frags Primary Fragments cluster_secondary Secondary Fragments parent [M+H]+ m/z = 228.1594 C12H22NO3+ frag1 m/z = 172.1019 C8H14NO2+ parent->frag1 - C4H8 frag2 m/z = 128.0968 C7H14N+ parent->frag2 - C5H8O2 frag3 m/z = 57.0704 C4H9+ parent->frag3 BOC cleavage frag4 m/z = 154.0913 C8H12NO+ frag1->frag4 - H2O

Caption: Predicted fragmentation pathway of the target compound.

Conclusion

This application note provides a robust and reliable protocol for the mass spectrometric characterization of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate. The use of high-resolution mass spectrometry with ESI-Q-TOF allows for the confident determination of its elemental composition and the elucidation of its structure through detailed fragmentation analysis. This methodology is readily applicable to the analysis of similar novel spirocyclic compounds and other BOC-protected intermediates that are frequently encountered in modern drug discovery pipelines.

References

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of Proteins. Journal of Visualized Experiments.[Link]

  • A review of the invention of electrospray ionization and its subsequent development. Mass Spectrometry Reviews.[Link]

  • Collision-induced dissociation. Wikipedia.[Link]

  • Quadrupole time-of-flight mass spectrometry. Wikipedia.[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Byproduct Formation in Azaspiro[2.5]octane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of azaspiro[2.e]octane and its derivatives. This guide is designed to provide in-depth troubleshooting for common issues encountered during synthesis, with a particular focus on the identification and mitigation of byproducts. As Senior Application Scientists, we understand that unexpected results can be a significant hurdle in research and development. This resource is structured in a question-and-answer format to directly address the challenges you may face in the lab.

I. Frequently Asked Questions (FAQs) about Byproduct Formation

Question 1: I'm attempting to synthesize an azaspiro[2.5]octane derivative and my reaction yield is consistently low, with several unidentified spots on my TLC plate. What are the most likely byproducts?

Answer: Low yields and multiple TLC spots in azaspiro[2.5]octane synthesis often point to the formation of specific, predictable byproducts. The exact nature of these byproducts will depend on your chosen synthetic route. However, two common classes of side reactions are frequently observed:

  • Ring-Expanded Products: Under certain conditions, particularly with acid catalysis or the use of nitrous acid, the azaspiro[2.5]octane core can undergo rearrangement to form larger ring systems.[1][2][3] A common example is the Tiffeneau-Demjanov rearrangement, which can lead to the formation of a seven-membered ring.[1][3][4][5]

  • Enamine Formation: If your synthesis involves the reaction of a ketone with a secondary amine under acidic conditions, enamine formation can be a competing reaction.[6][7][8] Enamines are generally stable and can be difficult to separate from the desired product.[9]

Question 2: My mass spectrometry data suggests the presence of a compound with a molecular weight corresponding to a dimer of my starting materials. How can this happen?

Answer: Dimerization is a known issue in reactions that proceed through reactive intermediates. In the context of azaspiro[2.5]octane synthesis, especially in routes involving aziridination, the intermediate nitrene or a related species can react with another molecule of the starting olefin instead of undergoing the desired intramolecular cyclization. This is particularly prevalent at high concentrations of starting materials.

Question 3: I suspect a Tiffeneau-Demjanov rearrangement is occurring. What are the characteristic signs, and how can I prevent it?

Answer: The Tiffeneau-Demjanov rearrangement is a ring expansion of a 1-aminomethyl-cycloalkanol with nitrous acid to form an enlarged cycloketone.[1][4] In the context of azaspiro[2.5]octane synthesis, a similar rearrangement can occur if reaction conditions promote the formation of a carbocation intermediate adjacent to the spirocyclic junction.

Characteristic Signs:

  • The appearance of a new peak in your GC-MS or LC-MS analysis with a molecular weight identical to your expected product (as it is an isomer).

  • Changes in the IR spectrum, such as the appearance of a strong carbonyl stretch (around 1700-1725 cm⁻¹) indicative of a ketone, which would be absent in the desired azaspiro[2.5]octane.

  • Significant changes in the ¹H and ¹³C NMR spectra, indicating a change in the ring size and symmetry.

Prevention Strategies:

  • Strict pH Control: The rearrangement is often acid-catalyzed. Maintaining a neutral or slightly basic pH throughout the reaction can suppress carbocation formation.

  • Temperature Management: Lowering the reaction temperature can disfavor the rearrangement pathway, which typically has a higher activation energy than the desired cyclization.

  • Choice of Reagents: If you are using reagents that can generate nitrous acid in situ (e.g., sodium nitrite and a strong acid), consider alternative nitrogen sources that do not proceed through a diazonium ion intermediate.

II. Troubleshooting Guides

Guide 1: Differentiating Between the Desired Product and a Ring-Expanded Isomer

When you suspect a ring-expansion has occurred, a combination of spectroscopic techniques is necessary for definitive identification.

Technique Expected Observation for Azaspiro[2.5]octane Expected Observation for Ring-Expanded Byproduct (e.g., Cycloheptanone derivative)
¹³C NMR Presence of a spirocyclic carbon signal (quaternary carbon).Absence of a spirocyclic carbon signal; presence of a carbonyl carbon signal (~200-210 ppm).
¹H NMR Characteristic signals for the protons on the three-membered aziridine ring.Absence of aziridine proton signals; potential for broader, less defined signals due to increased conformational flexibility of the larger ring.
IR Spectroscopy Absence of a strong carbonyl peak.Strong absorption in the 1700-1725 cm⁻¹ region.
Mass Spectrometry Molecular ion peak corresponding to the expected product.Molecular ion peak at the same m/z as the desired product (as they are isomers). Fragmentation patterns may differ.
Guide 2: Minimizing Enamine Byproduct Formation

Enamine formation is a common side reaction when reacting a ketone with a secondary amine.[6][7]

Troubleshooting Steps:

  • Monitor Reaction pH: Enamine formation is typically favored under mildly acidic conditions.[6] If possible, running the reaction under neutral or basic conditions can disfavor this pathway.

  • Use of a Dehydrating Agent: The formation of an enamine from a ketone and a secondary amine produces water as a byproduct.[7] The reaction is an equilibrium, and removing water as it is formed can drive the reaction towards the enamine. Conversely, if your desired reaction does not produce water, the presence of water can help hydrolyze any enamine that does form back to the starting ketone.

  • Purification Strategy: Enamines can often be separated from the desired azaspirocycle by column chromatography on silica gel. However, the polarity of the enamine can be similar to that of the product. A gradient elution method may be necessary. Alternatively, acidic workup can sometimes hydrolyze the enamine back to the starting ketone, which may be easier to separate.

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Oxa-2-azaspiro[2.5]octane

This protocol is based on the reaction of cyclohexanone with ammonia and sodium hypochlorite.[10]

Materials:

  • Cyclohexanone

  • Toluene

  • Ammonia (aqueous solution)

  • Sodium hypochlorite (bleach)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone in toluene.

  • Cool the solution in an ice bath.

  • Slowly add the aqueous ammonia solution, followed by the dropwise addition of sodium hypochlorite solution, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Analysis of Byproducts by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar column like DB-5ms)

Procedure:

  • Prepare a dilute solution of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume of the sample into the GC-MS.

  • Run a temperature program that allows for the separation of components with different boiling points. A typical program might start at 50 °C and ramp to 250 °C at 10 °C/min.

  • Analyze the resulting chromatogram and mass spectra. Compare the fragmentation patterns of the observed peaks with a database to identify potential byproducts.

IV. Visualizing Reaction Pathways

Diagram 1: Competing Pathways in Azaspiro[2.5]octane Synthesis

G Start Cyclohexanone + Nitrogen Source Desired Azaspiro[2.5]octane Start->Desired Desired Pathway (e.g., Aziridination) Byproduct1 Ring-Expanded Product (e.g., via Tiffeneau-Demjanov) Start->Byproduct1 Side Reaction (Acidic Conditions) Byproduct2 Enamine Byproduct Start->Byproduct2 Side Reaction (Secondary Amine + Acid)

Caption: Competing reaction pathways in the synthesis of azaspiro[2.5]octane.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield of Azaspiro[2.5]octane Analysis Analyze Crude Mixture (TLC, GC-MS, NMR) Start->Analysis Question1 Multiple Spots on TLC? Analysis->Question1 Question2 Mass of Byproduct = Mass of Product? Question1->Question2 Yes Action2 Modify Workup/Purification Question1->Action2 No (Impure Starting Materials?) Question3 Evidence of C=N or C=C-N? Question2->Question3 No Conclusion1 Indicates Isomeric Byproduct (e.g., Ring Expansion) Question2->Conclusion1 Yes Conclusion2 Suggests Enamine Formation Question3->Conclusion2 Yes Action1 Optimize pH and Temperature Conclusion1->Action1 Conclusion2->Action2

Caption: A logical workflow for troubleshooting low yields in azaspiro[2.5]octane synthesis.

V. References

  • Wikipedia. (2023, December 28). Tiffeneau–Demjanov rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Retrieved from

  • SynArchive. (n.d.). Tiffeneau-Demjanov Rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and.... Retrieved from

  • Google Patents. (n.d.). CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. Retrieved from

  • ChemRxiv. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Retrieved from [Link]

  • Master Organic Chemistry. (2025, April 16). Enamines. Retrieved from [Link]

  • Ielo, L., Kohlbacher, S. M., & Ionasz, V.-S. (2019). The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics. Monatshefte für Chemie - Chemical Monthly, 150(11), 1939-1954. [Link]

  • Li, J. J. (2019). Carbocation Rearrangements: The Pinacol, Wagner–Meerwein, Demjanov, and Tiffeneau–Demjanov Rearrangements. In Name Reactions in Organic Chemistry (pp. 1-13). Springer, Cham.

  • D.N.R. College P.G. Chemistry. (n.d.). PAPER –III MODERN ORGANIC SYNTHESIS. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane. Retrieved from [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Retrieved from [Link]

  • YouTube. (2019, January 17). synthesis of enamines from secondary amines and carbonyl compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Azaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of azaspiro[2.5]octane derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are transitioning these valuable scaffolds from bench-scale discovery to larger-scale production. Azaspiro[2.5]octanes, with their rigid, three-dimensional structure, are increasingly incorporated into pharmaceutical candidates to enhance properties like potency and metabolic stability.[1][2] However, their synthesis, particularly on a larger scale, presents unique challenges stemming from ring strain, stereochemistry, and the reactivity of key intermediates.

This document provides in-depth, field-tested insights in a practical question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your synthetic routes effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the synthesis of azaspiro[2.5]octane scaffolds.

Q1: What are the most common synthetic strategies for constructing the azaspiro[2.5]octane core, and what are their primary scale-up limitations?

A1: There are several primary strategies, each with distinct advantages and challenges for scale-up. The choice often depends on the substitution pattern and available starting materials.

Synthetic Strategy Description Advantages Scale-Up Challenges & Limitations References
Intramolecular Cyclization A functionalized cyclohexane precursor containing an amine and a leaving group (or an electrophilic center) undergoes ring closure.Convergent, often uses readily available starting materials.Ring-closing step can have high activation energy, leading to incomplete reactions; potential for intermolecular side reactions (polymerization) at high concentrations.[3][3],[4]
Kulinkovich-de Meijere / Simmons-Smith type Reactions Cyclopropanation of an exocyclic methylene on a piperidine ring or a related nitrogen-containing heterocycle.Direct formation of the cyclopropane ring. Good for specific substitution patterns.Use of stoichiometric organometallic reagents (e.g., zinc carbenoids, titanium reagents) can be costly and generate significant metal waste, complicating work-up and purification on a large scale.[1]
Reductive Amination / Cyclization Cascade A tandem reaction involving the formation of an imine/enamine from a keto-ester or similar precursor, followed by intramolecular attack and reduction.High atom economy, can build complexity quickly.Control of chemoselectivity (reduction vs. cyclization) can be difficult. Imine intermediates are often sensitive to hydrolysis, requiring stringent anhydrous conditions.[3][5]
Enzymatic Desymmetrization / Cyclopropanation Biocatalytic methods using engineered enzymes to achieve high stereoselectivity in the key ring-forming step.Excellent enantiomeric and diastereomeric control, often under mild, aqueous conditions. Can be performed on a gram scale with lyophilized E. coli.[1]Enzyme availability, stability, and cost can be limiting factors. Substrate scope may be narrow, and high substrate loading can sometimes inhibit enzyme activity.[1]

Q2: Stereocontrol at the spirocyclic center is a major challenge. What are the most effective methods to control it during scale-up?

A2: Achieving high stereoselectivity is critical, as the biological activity of azaspiro[2.5]octane derivatives is often dependent on their specific configuration.[1] Effective strategies include:

  • Substrate-Controlled Diastereoselection: The inherent stereochemistry of a chiral starting material can direct the formation of the new stereocenter. This is often the most cost-effective method if a suitable chiral precursor is available.

  • Chiral Auxiliaries: A chiral group is temporarily attached to the substrate to direct the stereochemical outcome of the key cyclization step, after which it is removed. While effective, this adds steps to the overall sequence, increasing cost and reducing overall yield.

  • Asymmetric Catalysis: Using a chiral catalyst (e.g., a transition metal complex with a chiral ligand or a chiral phosphoric acid) can induce high enantioselectivity.[6] The primary challenge on scale-up is the cost and availability of the catalyst and ligand, as well as the need to remove residual metal from the final product.

  • Biocatalysis: As mentioned in Q1, engineered enzymes can provide exceptional stereocontrol under scalable, environmentally friendly conditions.[1] This is a rapidly advancing field and offers a powerful alternative to traditional asymmetric synthesis.

Q3: What are the primary safety concerns when scaling up the synthesis of azaspiro[2.5]octane derivatives?

A3: Safety is paramount. Key concerns include:

  • Hazardous Reagents: Many common synthetic transformations employ hazardous reagents. For example, some routes may use boron trifluoride diethyl etherate, which is flammable, corrosive, and toxic.[7] Reductions often use lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which react violently with water and can generate flammable hydrogen gas.[5][8][9] Always perform a thorough safety review and consider safer alternatives (e.g., borane complexes like BH₃-THF or catalytic hydrogenation).

  • Thermal Runaway: Reductions with metal hydrides, Grignard reactions, and some cyclization steps can be highly exothermic.[8][9] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Proper reactor cooling, controlled addition rates, and real-time temperature monitoring are critical to prevent thermal runaway.

  • Pressure Build-up: Reactions that evolve gas (e.g., hydrogen from quenching metal hydrides, nitrogen from azide intermediates) must be conducted in appropriate reactors with adequate venting and pressure relief systems.

Part 2: Troubleshooting Guide

This section provides a detailed, problem-oriented guide to address specific issues encountered during synthesis and scale-up.

Problem 1: Low Yield or Stalled Ring-Closure Reaction

Q: My intramolecular cyclization to form the azaspiro[2.5]octane ring is giving low yields, and I observe significant amounts of unreacted starting material. How can I improve this?

A: This is a common issue, often related to the activation energy of the ring-closing step or competing side reactions.[3]

Troubleshooting Workflow: Low Cyclization Yield

Caption: Troubleshooting Decision Tree for Low Cyclization Yield.

Detailed Causality & Solutions:

  • Thermodynamic Barriers: The formation of a strained three-membered ring can be thermodynamically unfavorable.

    • Action: Increase the reaction temperature. However, monitor closely for the formation of degradation products, as the strained ring can be susceptible to thermal rearrangement.[3]

    • Action: Switch to a higher-boiling point solvent (e.g., from THF to dioxane or toluene), ensuring it is compatible with your reaction chemistry.

  • Kinetic Barriers: The reaction may be too slow under the current conditions.

    • Action: Increase catalyst loading. This may be necessary on scale-up if trace impurities in the starting material are poisoning the catalyst.

    • Action: Change the leaving group on your precursor to a more reactive one (e.g., from -Cl to -OTs or -OMs).

    • Action: Use high-dilution principles. Add the substrate slowly to the reaction mixture to favor intramolecular cyclization over intermolecular polymerization, which can become a significant issue at higher concentrations typical of scale-up.

Problem 2: Significant Side Product Formation

Q: My reaction produces a complex mixture, including diastereomers and potential rearrangement products. How can I improve the selectivity?

A: Side product formation is a major hurdle in scaling up spirocycle synthesis. Common culprits include polymerization, diastereomer formation, and rearrangement of the strained ring system.[3]

Common Side Reactions and Mitigation Strategies:

Side Product Plausible Cause Mitigation Strategy References
Polymer/Oligomer High concentration of reactive intermediates leading to intermolecular reactions.Use slow addition of the substrate to maintain high dilution. Optimize temperature to control the rate of reaction.[3]
Diastereomers Poor facial selectivity during the ring-forming step on a prochiral center.Employ a chiral catalyst or auxiliary. If substrate-controlled, modify the directing group to enhance steric bias. Enzymatic methods are highly effective here.[6],[3],[1]
Rearrangement Products The strained azetidine or cyclopropane ring is opened or rearranged under harsh (e.g., acidic, thermal) conditions.Maintain strict pH control throughout the reaction and work-up. Avoid excessive temperatures. Use milder reagents where possible.[3]
Hydrolysis Product Water contamination reacting with sensitive intermediates like imines or activated esters.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). Ensure all glassware is rigorously dried.[3]

Visualizing a Key Synthetic Pathway and Potential Pitfalls

The following diagram illustrates a generic pathway for synthesizing a 7-Azaspiro[2.5]octane core via intramolecular cyclization, highlighting critical control points.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amine Introduction cluster_2 Step 3: Cyclization to Spirocycle cluster_3 Step 4: Purification A Cyclohexanone Derivative B Functionalized Intermediate (e.g., via Wittig or Horner-Wadsworth-Emmons) A->B Olefination C Amino-alcohol Precursor B->C Michael Addition or Epoxidation/Ring-opening P1 Control Stereochemistry B->P1 D Activated Precursor (e.g., Mesylate, Tosylate) C->D Activation of -OH C->P1 E Crude Azaspiro[2.5]octane D->E Intramolecular SN2 Cyclization P2 Anhydrous Conditions Critical D->P2 F Purified Product E->F Chromatography, Crystallization, or Distillation P3 Control Temperature & Concentration to Avoid Side Reactions E->P3 P4 Avoid Harsh pH to Prevent Rearrangement F->P4

Caption: A Generalized Synthetic Workflow Highlighting Critical Control Points.

Problem 3: Difficulty with Product Purification and Isolation

Q: My azaspiro[2.5]octane derivative is difficult to purify by standard column chromatography. It streaks on the column, and I get poor recovery. What are my options for large-scale purification?

A: The basicity of the amine moiety is often the cause of purification challenges on silica gel. For scale-up, chromatography should be minimized or avoided if possible.[10]

Purification Strategies for Azaspiro-amines:

  • Salt Formation and Crystallization: This is the most scalable and often preferred method.

    • Protocol: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, MTBE, or isopropanol). Add a solution of an acid (e.g., HCl in ether/isopropanol, or oxalic acid in ethanol) dropwise to precipitate the corresponding salt. The salt is often a highly crystalline solid that can be isolated by filtration and washed with a non-polar solvent to remove impurities. The free base can be regenerated later if needed by treatment with an aqueous base and extraction.

  • Distillation: If your azaspiro[2.5]octane derivative is thermally stable and has a reasonable boiling point, vacuum distillation can be an excellent, chromatography-free purification method.[8] This is particularly useful for key intermediates before the introduction of more complex or heat-sensitive functional groups.

  • Modified Chromatography: If chromatography is unavoidable:

    • Use a Treated Stationary Phase: Add a small amount of a volatile amine (e.g., 1-2% triethylamine) to your eluent system. This deactivates the acidic silanol groups on the silica surface, preventing irreversible binding and reducing tailing of your basic product.

    • Switch to Alumina: Basic or neutral alumina can be a better stationary phase for purifying amines than silica gel.

  • Boc-Protection Strategy: If the amine is a secondary amine, you can protect it as its Boc-carbamate derivative. The Boc-protected compound is much less polar and non-basic, making it significantly easier to purify via standard silica gel chromatography. The Boc group can then be cleanly removed on a large scale using acidic conditions (e.g., HCl in dioxane or TFA in DCM).

Part 3: Experimental Protocol Example

This section provides a representative, detailed protocol for a key transformation in an azaspiro[2.5]octane synthesis, adapted from literature procedures.[5]

Protocol: Reductive Cyclization to form a 4-Oxa-7-azaspiro[2.5]octane Core

This protocol describes the reduction of an amide intermediate to the final spirocyclic amine.

Safety Warning: This reaction uses a borane reagent, which is flammable and reacts with water. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) must be worn.

Materials & Equipment:

  • 7-Oxo-4-oxa-7-azaspiro[2.5]octane intermediate (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel under a nitrogen or argon atmosphere.

  • Ice-water bath

Procedure:

  • Reaction Setup: In a flame-dried three-neck flask under an inert atmosphere, dissolve the 7-oxo-4-oxa-7-azaspiro[2.5]octane intermediate (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the BH₃·THF solution (3.0 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow addition is critical on scale-up to control the exotherm of the borane-amide complex formation.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approx. 65 °C). Stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Quenching (Critical Step): Cool the reaction mixture back down to 0 °C in an ice-water bath. Very slowly and carefully, add methanol dropwise to quench the excess borane. Vigorous hydrogen evolution will occur. Ensure adequate ventilation and headspace in the reactor. Continue adding methanol until gas evolution ceases.

  • Work-up: Add 1 M NaOH solution and stir the mixture for 30 minutes. Remove the THF under reduced pressure using a rotary evaporator.

  • Extraction: Extract the remaining aqueous residue with DCM or EtOAc (3 x volume of aqueous layer). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-oxa-7-azaspiro[2.5]octane. The product can then be purified further by vacuum distillation or by salt formation and crystallization as described in the troubleshooting section.

References

  • Melnykov, K. O., et al. (2021). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 6(7), 4856–4871. Retrieved from [Link]

  • Tu, Y., et al. (2021). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Organic Letters, 23(15), 5882–5887. Retrieved from [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020). Google Patents.
  • St-Gelais, M., et al. (2021). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 12(9), 1435–1442. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Bull, J. A., et al. (2012). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Organic Letters, 14(17), 4592–4595. Retrieved from [Link]

  • Coelho, P. S., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. Retrieved from [Link]

  • Litskan, E. V., & Vashchenko, B. V. (2023). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. Retrieved from [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 2945-2949. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. (2020). Google Patents.
  • Caron, S., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(1), 105-117. Retrieved from [Link]

Sources

Technical Support Center: Preventing Side Reactions in Spirocyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Spirocyclization Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the synthesis of complex spirocyclic frameworks. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your research.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during your spirocyclization experiments in a direct question-and-answer format.

Q1: My spirocyclization reaction has a very low yield or is not proceeding at all. What are the potential causes and how can I troubleshoot this?

A1: Low to no product formation is a frequent challenge that can arise from multiple factors. A systematic investigation is key to identifying the root cause.

  • Reagent & Catalyst Integrity: The purity and activity of your starting materials, reagents, and particularly the catalyst are paramount. Catalysts can be deactivated by exposure to air or moisture, and impurities in starting materials can inhibit the catalyst or lead to unforeseen side reactions.[1][2]

    • Causality: Metal catalysts, for example, have specific oxidation states and coordination spheres required for their catalytic cycle. Contaminants can bind to the metal center, blocking the substrate or altering its electronic properties, thus halting the reaction.

    • Solution: Always use freshly purified reagents and anhydrous solvents. If using a sensitive metal catalyst, ensure it is handled under an inert atmosphere (e.g., in a glovebox). Consider running a control reaction with a new batch of catalyst to rule out deactivation.[2]

  • Sub-Optimal Reaction Conditions: Temperature and concentration are critical variables.

    • Temperature: The reaction may require a specific thermal energy to overcome the activation barrier. Conversely, excessive heat can lead to the decomposition of starting materials, intermediates, or the final product.[2][3] Screen a range of temperatures to find the optimal balance.

    • Concentration: Reactant concentration can dictate the balance between the desired intramolecular spirocyclization and undesired intermolecular side reactions (e.g., polymerization).[3][4]

    • Solution: For intramolecular reactions, employing high-dilution conditions can significantly favor the desired cyclization pathway. This is a kinetic effect; at low concentrations, the probability of one end of the molecule finding its other end is higher than the probability of it finding another molecule.

  • Product Instability: The desired spirocyclic product may be forming but is unstable under the reaction or workup conditions.[1][3]

    • Solution: Monitor the reaction progress closely using TLC or LC-MS.[3] If you observe product formation followed by its disappearance, this points to decomposition. Consider a milder workup procedure, such as quenching with a buffered solution instead of strong acid or base, or shortening the reaction time.[3] Product decomposition on silica gel during purification is also common; alternatives include using deactivated silica (e.g., treated with triethylamine), switching to alumina, or employing non-chromatographic methods like recrystallization.[2]

G start Low/No Yield Observed check_reagents Check Reagent & Catalyst Quality Purity Activity Handling start->check_reagents reagents_ok Quality Confirmed? check_reagents->reagents_ok check_conditions Evaluate Reaction Conditions Temperature Concentration Time conditions_ok Conditions Optimized? check_conditions->conditions_ok check_stability Assess Product Stability Reaction Workup Purification stability_ok Product Stable? check_stability->stability_ok reagents_ok->check_conditions Yes purify_reagents Action:|Purify Starting Materials|Use Fresh Catalyst/Solvents reagents_ok->purify_reagents No conditions_ok->check_stability Yes optimize_conditions Action:|Screen Temperatures|Employ High Dilution conditions_ok->optimize_conditions No modify_workup Action:|Use Milder Quench|Change Purification Method|Monitor Reaction Closely stability_ok->modify_workup No success Yield Improved stability_ok->success Yes purify_reagents->check_reagents optimize_conditions->check_conditions modify_workup->check_stability

Q2: I am observing poor stereoselectivity. How can I control the diastereomeric or enantiomeric outcome?

A2: Achieving high stereoselectivity is a cornerstone of modern synthesis, and in spirocyclization, it is governed by the subtle energetic differences between diastereomeric transition states.[5]

  • Solvent Effects: The solvent is not merely a medium but an active participant in the reaction. Its polarity and coordinating ability can dramatically influence the transition state geometry.[1][5][6] In some cases, changing the solvent can even reverse the diastereoselectivity of the reaction.[1]

    • Causality: Polar solvents can stabilize charged intermediates or polar transition states, while non-polar solvents favor less polar transition states. Hydrogen bonding from protic solvents can organize the transition state assembly, enhancing selectivity.[7][8][9]

    • Solution: A systematic solvent screen is highly recommended. Test a range of solvents with varying properties (e.g., toluene, THF, DCM, acetonitrile, methanol) to identify the optimal medium for your specific transformation.[1][5]

  • Catalyst and Ligand Control: In asymmetric catalysis, the chiral ligand or catalyst is the primary source of stereocontrol. The choice of metal and the ligand's steric and electronic properties are critical.

    • Solution: Screen a variety of catalysts and ligands. For instance, in metal-catalyzed reactions, seemingly minor changes to the ligand backbone can have a profound impact on enantiomeric excess (e.e.).[1] Even the counter-ion can play a significant role.

  • Temperature Optimization: Lowering the reaction temperature often enhances selectivity.

    • Causality: According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the difference in activation energies (ΔΔG‡) between the two diastereomeric transition states becomes more significant relative to the thermal energy (RT) at lower temperatures. This amplifies the preference for the lower-energy pathway, leading to a higher ratio of the major stereoisomer.[5][10]

    • Solution: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and analyze the stereochemical ratio.

ParameterInfluence on StereoselectivityRationale & Actionable Advice
Solvent Polarity Can stabilize or destabilize transition states, potentially reversing selectivity.Screen a range of solvents from non-polar (Toluene) to polar aprotic (Acetonitrile) and polar protic (Methanol).[1][11]
Temperature Lower temperatures generally increase selectivity.Perform a temperature screen (e.g., RT, 0°C, -40°C, -78°C) to favor the thermodynamically controlled product.[5]
Catalyst/Ligand The primary driver of enantioselectivity in asymmetric reactions.Screen a library of chiral ligands; subtle steric and electronic changes can have a large impact.[12][13]
Substrate Sterics Bulky substituents can favor a specific facial approach for the cyclization.Modify a directing group on the substrate to be more or less sterically demanding to influence the approach trajectory.[5]
Q3: My reaction is producing a rearranged aromatic compound instead of the desired spirocycle. How can I prevent this?

A3: This is a common issue, particularly in dearomative spirocyclization, where there is a strong thermodynamic driving force to restore aromaticity. The spirocyclic product, often a cyclohexadienone, can be prone to rearrangement (e.g., a dienone-phenol rearrangement).[14][15]

  • Mechanism of Rearrangement: These rearrangements are often acid-catalyzed and proceed through a cationic intermediate. The migration of a group allows for the re-formation of a stable aromatic ring, which is a significant thermodynamic sink.

  • Preventative Strategies:

    • Milder Conditions: Avoid strongly acidic conditions, both in the reaction and the workup. If the reaction is Lewis acid-catalyzed, screen different acids to find one that promotes the spirocyclization without triggering the rearrangement.[14]

    • Catalyst Choice: The choice of catalyst can be pivotal. Some catalysts may stabilize the desired spirocyclic intermediate, preventing it from rearranging. For example, in reactions proceeding through vinyl-metal species, the choice of metal (e.g., Ag(I) vs. Au(I)) can dictate whether the intermediate undergoes rearrangement or another desired transformation.[12][16]

    • Substrate Modification: Altering the electronic properties of the substrate can disfavor the rearrangement. For example, installing electron-withdrawing groups on the migrating group can increase the activation energy for the rearrangement pathway.

G sub Aromatic Precursor int Spirocyclic Intermediate (e.g., Cyclohexadienone) sub->int Spirocyclization (Kinetically Controlled) spiro Desired Spirocyclic Product int->spiro Product Isolation rearranged Rearranged Aromatic Product (Thermodynamic Sink) int->rearranged Rearrangement (e.g., Acid-Catalyzed)

Part 2: Frequently Asked Questions (FAQs)
Q4: What is the role of protecting groups in preventing side reactions?

A4: Protecting groups are temporary modifications of a functional group to ensure it remains inert during a specific reaction.[17][18] In the context of spirocyclization, they are crucial for:

  • Preventing Unwanted Reactivity: A multifunctional starting material may have several nucleophilic or electrophilic sites. Protecting groups "mask" these sites, directing the reaction to the desired location.[17] For example, protecting a distal hydroxyl group prevents it from competing with the desired nucleophile in the cyclization step.

  • Enhancing Stability: Some functional groups might be unstable to the reaction conditions. A protecting group can shield it from degradation.

  • Improving Solubility/Handling: Highly polar compounds, like those with multiple hydroxyl groups, can have poor solubility in common organic solvents. Protecting these groups (e.g., as silyl ethers) increases lipophilicity and improves handling.[19]

  • Orthogonal Strategy: In complex syntheses, multiple protecting groups are often used. An "orthogonal" set allows for the selective removal of one protecting group in the presence of others, enabling precise, stepwise transformations.[17] For example, a Boc group (acid-labile) can be removed without affecting a Benzyl group (hydrogenolysis-labile).

Q5: How do I implement high-dilution conditions effectively?

A5: The principle of high dilution is to maintain a very low concentration of the reactant to favor intramolecular over intermolecular reactions.[4] The most effective way to achieve this is through syringe-pump addition.

Protocol: Spirocyclization via Syringe-Pump Addition

  • Setup: In a large flask, place the bulk of the anhydrous solvent and any reagents that are not the cyclization precursor (e.g., the catalyst). Heat or cool the flask to the desired reaction temperature.

  • Prepare Precursor Solution: In a separate flask, dissolve the cyclization precursor in a portion of the anhydrous solvent.

  • Syringe Pump: Draw the precursor solution into a gas-tight syringe and mount it on a syringe pump.

  • Slow Addition: Place the needle of the syringe through a septum into the main reaction flask. Begin the slow addition of the precursor solution over a prolonged period (e.g., 4-12 hours).

  • Monitoring: Monitor the reaction by periodically sampling the reaction flask. The goal is to see the consumption of the starting material without its accumulation in the flask.

Causality: By adding the precursor slowly, its instantaneous concentration in the reaction vessel remains extremely low. This ensures that the reactive ends of a single molecule are statistically more likely to find each other than to encounter another molecule, thus minimizing dimerization or polymerization.

References
  • Benchchem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Lautens, M., et al. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science.
  • Benchchem. Technical Support Center: Optimization of Spirocyclization Reactions.
  • Benchchem. Technical Support Center: Optimization of Spiroketalization Reactions.
  • Benchchem. Technical Support Center: Enhancing Stereoselectivity in Spirocyclization Reactions.
  • James, M. J., et al. (2016). Catalyst‐Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. Angewandte Chemie International Edition. Available from: [Link]

  • Liddon, J. T. R., et al. (2016). Catalyst-driven scaffold diversity:selective synthesis of spirocycles, carbazoles and quinolines from indolyl ynones. White Rose Research Online. Available from: [Link]

  • Tan, D. S., et al. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. The Journal of Organic Chemistry. Available from: [Link]

  • Ghorai, M. K., et al. Dearomative spirocyclization of ynamides. Nature Communications. Available from: [Link]

  • Benchchem. Common side reactions and byproducts in spirooxindole synthesis.
  • James, M. J., et al. (2016). Catalyst-Driven Scaffold Diversity: Selective Synthesis of Spirocycles, Carbazoles and Quinolines from Indolyl Ynones. Angewandte Chemie. Available from: [Link]

  • Potuzak, J. S., et al. (2005). Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. Journal of the American Chemical Society. Available from: [Link]

  • Benchchem. Technical Support Center: Optimizing Spirocycle Formation.
  • Tambar, U. K., et al. Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules. Available from: [Link]

  • Sherman, D. H., et al. (2023). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. International Journal of Molecular Sciences. Available from: [Link]

  • Alfa Chemistry. (2023). Benefits of Protecting Groups in Organic Synthesis. Labinsights. Available from: [Link]

  • Wuts, P. G. M. & Greene, T. W. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
  • Tambar, U. K., et al. (2022). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate. Available from: [Link]

  • Mahmoud, A. R. (2023). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • Al-Shdefat, R., et al. (2023). Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac. Heliyon. Available from: [Link]

  • Contreras, R., et al. (2001). Solvent effects on electrophilicity. Journal of the American Chemical Society. Available from: [Link]

  • Fringuelli, F., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. Available from: [Link]

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Navigating the Chiral Labyrinth: A Technical Guide to the Resolution of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the resolution of stereoisomers of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, practical guidance to navigate the complexities of separating the stereoisomers of this valuable spirocyclic building block. As Senior Application Scientists, we understand that achieving high enantiomeric purity is often a critical and challenging step in the synthesis of novel therapeutics. This document is structured to be a comprehensive resource, moving from foundational concepts to detailed troubleshooting, to empower you in your experimental endeavors.

Understanding the Challenge: The Stereochemistry of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate possesses a unique and rigid spirocyclic scaffold. The presence of a stereocenter at the C4 position (bearing the hydroxyl group) and the spirocyclic nature of the molecule give rise to a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different pharmacological activities and metabolic profiles.

Core Resolution Strategies: A Two-Pronged Approach

The resolution of this N-Boc protected amino alcohol can be approached through two primary methods: Diastereomeric Salt Crystallization and Chiral High-Performance Liquid Chromatography (HPLC) . The choice between these methods often depends on the scale of the resolution, available resources, and the desired level of purity.

Part 1: Diastereomeric Salt Resolution: The Classical Approach for Scalability

This method relies on the principle that enantiomers, while having identical physical properties, react with a single enantiomer of another chiral compound (the resolving agent) to form diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]

Frequently Asked Questions (FAQs): Diastereomeric Salt Resolution

Q1: How do I select an appropriate chiral resolving agent?

A1: The selection of a suitable chiral resolving agent is the most critical step and often requires empirical screening.[2] For the resolution of a basic compound like Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate (after deprotection of the Boc group) or the hydroxyl group, chiral acids are the resolving agents of choice. Commonly used chiral acids include:

  • (+)- or (-)-Tartaric acid and its derivatives (e.g., Di-p-toluoyl-tartaric acid)

  • (+)- or (-)-Mandelic acid and its derivatives

  • (+)- or (-)-Camphorsulfonic acid

A preliminary screening with a small amount of your racemic compound and a selection of these acids in various solvents is highly recommended.[2]

Q2: Which solvents should I use for the crystallization?

A2: The choice of solvent is as crucial as the resolving agent. The ideal solvent system should provide a significant solubility difference between the two diastereomeric salts. A good starting point is to test a range of solvents with varying polarities, such as:

  • Alcohols (Methanol, Ethanol, Isopropanol)

  • Esters (Ethyl acetate)

  • Ketones (Acetone)

  • Nitriles (Acetonitrile)

  • Mixtures of the above, potentially with water.

Q3: My crystallization is not working. What are the common pitfalls?

A3: Several factors can hinder successful crystallization:

  • Supersaturation: The solution may be too concentrated, leading to rapid precipitation of both diastereomers. Try using a more dilute solution.

  • Solvent Choice: The solubility difference in the chosen solvent may be insufficient. A systematic screening of solvents is necessary.

  • Cooling Rate: Rapid cooling can lead to co-precipitation. A slow, controlled cooling process is often more effective.

  • Purity of the Racemate: Impurities can inhibit crystallization. Ensure your starting material is of high purity.

Troubleshooting Guide: Diastereomeric Salt Resolution
Issue Potential Cause Troubleshooting Steps
No crystals form - Solution is too dilute.- Inappropriate solvent.- Concentrate the solution slowly.- Try a different solvent or a mixture of solvents to reduce solubility.- Introduce a seed crystal if available.
Oily precipitate forms - The diastereomeric salt is "oiling out" of the solution.- Solvent is too non-polar.- Add a more polar co-solvent.- Try a more polar solvent system altogether.- Heat the mixture to dissolve the oil and cool very slowly.
Low enantiomeric excess (ee) of the crystallized salt - Co-precipitation of both diastereomers.- Insufficient solubility difference.- Recrystallize the obtained solid.- Optimize the solvent system and cooling rate.- Screen for a different chiral resolving agent.
Low yield of the desired diastereomer - The desired diastereomer is too soluble in the chosen solvent.- Try a less polar solvent to decrease solubility.- Optimize the amount of resolving agent used (typically 0.5 equivalents).
Experimental Protocol: Diastereomeric Salt Resolution

This is a generalized protocol and should be optimized for your specific case.

  • Deprotection (if resolving the amine): Remove the Boc protecting group from the racemic Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate using standard conditions (e.g., trifluoroacetic acid in dichloromethane). Neutralize and isolate the free amine.

  • Salt Formation: Dissolve one equivalent of the racemic amine in a suitable solvent. Add 0.5 equivalents of the chosen chiral acid (e.g., (+)-tartaric acid).

  • Crystallization: Heat the mixture to obtain a clear solution. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the diastereomeric salt in water and basify with a suitable base (e.g., NaOH) to liberate the free amine. Extract the enantiomerically enriched amine with an organic solvent.

  • Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or by preparing a diastereomeric derivative for NMR analysis.

G

Part 2: Chiral HPLC: The Analytical and Preparative Powerhouse

Chiral HPLC is a powerful technique for both analytical determination of enantiomeric excess and for preparative separation of enantiomers.[3] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Frequently Asked Questions (FAQs): Chiral HPLC

Q1: Which type of chiral column is best for my compound?

A1: The selection of a chiral column is largely empirical.[3] For a compound like Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate, polysaccharide-based CSPs are a good starting point. These include columns with chiral selectors such as:

  • Cellulose tris(3,5-dimethylphenylcarbamate)

  • Amylose tris(3,5-dimethylphenylcarbamate)

Screening a few different types of polysaccharide-based columns is often necessary to find the optimal separation.

Q2: What are the typical mobile phases for chiral HPLC?

A2: For polysaccharide-based columns, common mobile phases include mixtures of a non-polar solvent (like hexane or heptane) with an alcohol modifier (such as isopropanol or ethanol). The ratio of these solvents significantly impacts the retention and resolution, and therefore needs to be optimized. For more polar compounds, polar organic or reversed-phase modes can also be explored.[4]

Q3: My peaks are broad or tailing. How can I improve the peak shape?

A3: Poor peak shape can be due to several factors:

  • Secondary Interactions: The hydroxyl and amine functionalities can interact with residual silanols on the silica support. Adding a small amount of an acidic or basic additive to the mobile phase (e.g., trifluoroacetic acid for an acidic compound or diethylamine for a basic compound) can often improve peak shape.

  • Column Overload: Injecting too much sample can lead to broad peaks. Try reducing the injection volume or sample concentration.

  • Column Contamination: The column may be contaminated. Flushing the column with a strong solvent may help.

Troubleshooting Guide: Chiral HPLC
Issue Potential Cause Troubleshooting Steps
No separation - Inappropriate chiral stationary phase.- Incorrect mobile phase composition.- Screen different types of chiral columns.- Systematically vary the mobile phase composition (e.g., alcohol percentage).- Try different alcohol modifiers (e.g., ethanol vs. isopropanol).
Poor resolution - Mobile phase is not optimized.- Flow rate is too high.- Temperature is not optimal.- Fine-tune the mobile phase composition.- Reduce the flow rate.- Investigate the effect of temperature (both increasing and decreasing).[5]
Changes in retention time - Column is not equilibrated.- Mobile phase composition has changed.- Column "memory effect".[6]- Ensure the column is thoroughly equilibrated with the mobile phase before each run.- Prepare fresh mobile phase.- If the column was previously used with different additives, dedicate a column for this method or use a rigorous washing procedure.
High backpressure - Blockage in the system (e.g., frit, tubing).- Particulate matter from the sample.- Filter all samples and mobile phases.- Reverse-flush the column (if permitted by the manufacturer).- Check for blockages in the HPLC system.
Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral column (e.g., cellulose or amylose-based).

  • Initial Mobile Phase Screening:

    • Begin with a mobile phase of Hexane/Isopropanol (90/10, v/v).

    • If no separation is observed, screen other ratios (e.g., 80/20, 70/30).

    • If retention is too long or too short, adjust the alcohol percentage accordingly.

  • Optimization:

    • Once some separation is observed, fine-tune the mobile phase composition to maximize resolution.

    • Investigate the effect of flow rate (e.g., 0.5 mL/min vs. 1.0 mL/min).

    • Explore the effect of temperature on the separation.

  • Peak Shape Improvement: If necessary, add a small amount of an appropriate additive to the mobile phase (e.g., 0.1% diethylamine for the free amine).

G

Data Summary: Starting Points for Method Development

The following table provides suggested starting conditions for the resolution of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate based on the resolution of structurally similar compounds.

Method Parameter Recommended Starting Point Notes
Diastereomeric Salt Crystallization Chiral Resolving Agent(+)- or (-)-Di-p-toluoyl-tartaric acidEffective for many N-Boc protected amino alcohols.
SolventEthanol, Isopropanol, or Ethyl AcetateScreen for optimal solubility differences.
Chiral HPLC Column TypeCellulose tris(3,5-dimethylphenylcarbamate)A versatile column for a wide range of chiral compounds.
Mobile PhaseHexane/Isopropanol (gradient or isocratic)Start with 90:10 and adjust as needed.
Additive0.1% Diethylamine (for the free amine)Improves peak shape by minimizing tailing.

Conclusion: A Pathway to Enantiopurity

The resolution of stereoisomers of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is a critical step in its application for drug discovery and development. While no single method is guaranteed to be successful without optimization, the strategies and troubleshooting guides provided here offer a robust framework for achieving high enantiomeric purity. A systematic approach to screening both diastereomeric salt crystallization conditions and chiral HPLC parameters will ultimately lead to a successful and reproducible resolution. We encourage you to use this guide as a starting point and to adapt the methodologies to your specific experimental needs.

References

  • Synthesis of chiral spiro-heterocyclic azides via asymmetric [4 + 2]-cycloaddition of conjugated vinyl azides. Organic Chemistry Frontiers. Available at: [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. Available at: [Link]

  • (PDF) Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. ResearchGate. Available at: [Link]

  • Application Notes: Chiral. LCGC International. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Studies on chiral spiropyran derivatives. OpenMETU. Available at: [Link]

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  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls. Available at: [Link]

  • Enantiomeric Resolution and Docking Studies of Chiral Xanthonic Derivatives on Chirobiotic Columns. PMC - PubMed Central. Available at: [Link]

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  • Export Top Purity N-BOC-4-Hydroxypiperidine 109384-19-2 In Stock. Antimex Chemical. Available at: [Link]

  • Trouble with chiral separations - May 20 2020. Chromatography Today. Available at: [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Eureka | Patsnap. Available at: [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity | Request PDF. ResearchGate. Available at: [Link]

  • N-BOC-4-Hydroxypiperidine CAS 109384-19-2 MEXICO DELIVERY, 99%, 5Kg. IndiaMART. Available at: [Link]

  • CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. Google Patents.
  • Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502. PubChem. Available at: [Link]

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Technical Support Center: Column Chromatography of Hydroxylated Spiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of hydroxylated spiro compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with these structurally complex molecules. The inherent polarity from hydroxyl groups, combined with the rigid, three-dimensional spirocyclic core, often complicates separation and purification.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, empowering you to develop robust and reliable purification protocols.

Frequently Asked Questions (FAQs)
Part 1: Foundational Decisions - Choosing the Right Chromatographic Mode

Q1: What is the best starting point for purifying a new hydroxylated spiro compound: Normal-Phase, Reversed-Phase, or HILIC?

Choosing the initial chromatographic mode is the most critical decision and depends on the overall polarity of your spiro compound. Hydroxylated spiro compounds are often highly polar, which can make standard methods challenging.[1]

  • Normal-Phase (NP) Chromatography: Uses a polar stationary phase (like silica gel) and a non-polar mobile phase (like hexane/ethyl acetate).[2][3] In NP, polar compounds are strongly retained and elute last.[4] For highly hydroxylated spiros, this can lead to excessive retention, requiring very polar mobile phases that may deactivate the silica stationary phase. However, it remains a viable and cost-effective option for less polar analogues.

  • Reversed-Phase (RP) Chromatography: This is the most common HPLC mode, using a non-polar stationary phase (like C18-modified silica) and a polar, aqueous mobile phase.[3][4] Highly polar compounds, such as many hydroxylated spiros, often have little interaction with the non-polar stationary phase and elute very quickly, sometimes in the void volume, resulting in poor or no separation.[1][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the ideal starting point for highly polar compounds.[1] It utilizes a polar stationary phase (similar to NP) but with a mobile phase common to RP (e.g., high concentration of acetonitrile in water/buffer).[6] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, providing retention.[7] The elution order is generally the reverse of RP, with more polar compounds being retained longer.

Recommendation: Start with HILIC for highly polar, multi-hydroxylated spiro compounds. If your compound shows some solubility in typical NP solvents like dichloromethane or ethyl acetate, Normal-Phase is a strong contender.[8] Use Reversed-Phase if your spiro compound has significant non-polar character in addition to its hydroxyl groups.

G start Assess Polarity of Hydroxylated Spiro Compound node_polar Highly Polar / Multi-hydroxylated (Poorly soluble in non-polar solvents) start->node_polar High Polarity node_moderate Moderately Polar (Soluble in Ethyl Acetate / DCM) start->node_moderate node_nonpolar Predominantly Non-Polar (Significant hydrophobic regions) start->node_nonpolar Low Polarity mode_hilic Start with HILIC node_polar->mode_hilic Best initial choice for strong retention of polar analytes mode_np Start with Normal-Phase (NP) node_moderate->mode_np Classic choice for moderately polar organic-soluble compounds mode_rp Start with Reversed-Phase (RP) node_nonpolar->mode_rp Standard choice for compounds with non-polar character

Part 2: Troubleshooting Common Purification Issues

Q2: My hydroxylated spiro compound is showing severe peak tailing in normal-phase chromatography. What's causing this and how do I fix it?

Peak tailing is a common issue when purifying polar compounds on silica gel and is often caused by unwanted secondary interactions.[9][10]

Primary Cause: Silanol Interactions The surface of silica gel is covered with silanol groups (Si-OH). The hydroxyl groups on your spiro compound can form strong hydrogen bonds with these acidic silanol sites.[11] This creates a secondary, non-ideal retention mechanism that slows down a portion of the analyte molecules, leading to a "tail" on the peak.[11]

Troubleshooting Workflow:

  • Rule out System Issues: First, ensure the problem is not mechanical. A blocked column frit or a void at the column inlet can cause tailing for all peaks.[9] If all peaks in your chromatogram are tailing, consider flushing the column in reverse or replacing it.[9]

  • Check for Overload: Injecting too much sample can exceed the linear capacity of the column, causing tailing.[9] Dilute your sample by a factor of four and reinject to see if the peak shape improves.[9]

  • Modify the Mobile Phase: This is the most effective chemical solution.

    • Add a Polar Modifier: Adding a small amount of a more polar solvent, like methanol or isopropanol, to your mobile phase can help to occupy the active silanol sites, reducing their interaction with your compound.

    • Use a Basic Additive: For basic compounds, or to mask acidic silanols, add a small percentage (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase.[12] These additives will preferentially bind to the active silanol sites, leading to more symmetrical peaks.

    • Use an Acidic Additive: If your spiro compound is acidic, adding a small amount of acetic acid or formic acid (0.1-1%) can improve peak shape by suppressing the ionization of your analyte and the stationary phase.

G start Peak Tailing Observed q_all_peaks Are ALL peaks tailing? start->q_all_peaks fix_system System Issue Likely: 1. Check for column void/blockage. 2. Reverse flush column. 3. Replace column if necessary. q_all_peaks->fix_system Yes q_overload Is the peak abnormally large? q_all_peaks->q_overload No, only analyte peak fix_overload Sample Overload Likely: 1. Dilute sample 4x. 2. Re-inject. q_overload->fix_overload Yes chem_issue Chemical Interaction Issue: (Secondary Silanol Interactions) q_overload->chem_issue No fix_mobile_phase Optimize Mobile Phase: - Add polar modifier (e.g., MeOH). - Add basic additive (e.g., TEA). - Add acidic additive (e.g., Acetic Acid). chem_issue->fix_mobile_phase

Q3: My compound elutes in the void volume in reversed-phase. How can I achieve retention?

This is a classic sign that your compound is too polar for the non-polar stationary phase.[1] The analyte has a much stronger affinity for the polar mobile phase and does not interact sufficiently with the C18 chains to be retained.

Solutions:

  • Switch to HILIC: This is the most direct solution. As discussed in Q1, HILIC is specifically designed for retaining and separating highly polar compounds that are unretained in reversed-phase.[1][13]

  • Use a Polar-Embedded or Aqueous C18 Column: Some specialty reversed-phase columns are designed with polar functional groups embedded within the alkyl chains. These columns offer better retention for polar analytes under highly aqueous mobile phase conditions compared to standard C18 columns.

  • Explore Aqueous Normal-Phase (ANP): Certain silicon-hydride-based stationary phases can operate in a mode called Aqueous Normal-Phase. These columns can retain polar compounds by a HILIC-like mechanism while simultaneously retaining non-polar compounds by a reversed-phase mechanism, offering a unique selectivity.[14]

Q4: My spiro compound appears to be degrading on the column. How can I minimize this?

Compound stability during purification is crucial. Degradation can occur due to the chemical environment of the stationary phase or harsh mobile phase conditions.[15]

  • Problem: Acid-sensitive functional groups (like some ketals or ethers) can be hydrolyzed by the acidic silanol groups on standard silica gel.

  • Solution 1: Use Deactivated or Neutral Stationary Phase:

    • Neutral Alumina: Alumina can be a good alternative to silica and is available in acidic, neutral, and basic forms.[16] For acid-sensitive compounds, use neutral or basic alumina.

    • Bonded Phases: Diol or cyano-bonded phases are less acidic than bare silica and can be excellent alternatives in both normal-phase and HILIC modes.[17]

  • Problem: The mobile phase pH may be promoting degradation.

  • Solution 2: Buffer the Mobile Phase: Maintain a stable pH by using buffers in your mobile phase, especially for RP and HILIC separations.[18] Ensure the chosen pH is one where your compound is most stable.

  • Problem: The compound is thermally labile.

  • Solution 3: Reduce Temperature: If you suspect thermal degradation, perform the purification at a lower temperature. This may require adjusting the mobile phase composition to compensate for changes in viscosity and retention.[15]

Part 3: Special Considerations for Spiro Compounds

Q5: What are the key factors for developing a chiral separation method for hydroxylated spiro enantiomers?

The rigid, three-dimensional nature of spiro compounds makes them excellent candidates for chiral separation.[19] The key is to find a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, allowing them to be resolved.

  • Stationary Phase is Key: Selectivity in chiral separations is primarily driven by the CSP.[20] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most popular and versatile.[20] These phases offer multiple chiral recognition mechanisms, including hydrogen bonding and dipole-dipole interactions, which are ideal for hydroxylated compounds.[21]

  • Screen Multiple Columns and Mobile Phases: It is often difficult to predict the best CSP. Therefore, a screening approach is most effective. Test your racemic mixture on a variety of polysaccharide-based columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3,5-dimethylphenylcarbamate)) under different mobile phase conditions (NP, RP, and polar organic modes).

  • Optimize the Mobile Phase: Once partial separation is achieved, fine-tune the mobile phase. In normal-phase mode, the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) can dramatically affect selectivity.

Data & Protocols
Table 1: Comparison of Chromatographic Modes for Hydroxylated Spiro Compounds
FeatureNormal-Phase (NP)Reversed-Phase (RP)HILIC
Stationary Phase Polar (e.g., Silica, Alumina, Diol)[22]Non-Polar (e.g., C18, C8, Phenyl)[22]Polar (e.g., Silica, Amide, Amino)[6]
Mobile Phase Non-Polar (e.g., Hexane/EtOAc)[2]Polar, Aqueous (e.g., Water/ACN)[3]Polar, high organic (e.g., ACN/Water)
Elution Order Least polar elutes first[4]Most polar elutes first[4]Least polar elutes first
Best For Moderately polar, organic-soluble spiros.[8]Spiros with significant hydrophobic character.Highly polar, multi-hydroxylated spiros.[1]
Common Issue Strong retention, peak tailing for polar analytes.Poor retention of polar analytes (void elution).[1]Sensitive to water content, potential for slow equilibration.
Protocol 1: General Method Development Workflow

This protocol outlines a systematic approach to developing a purification method for a novel hydroxylated spiro compound.

  • Analyte Characterization:

    • Determine the solubility of your compound in various solvents (Hexane, Dichloromethane, Ethyl Acetate, Acetonitrile, Methanol, Water). This provides crucial clues about its polarity.

    • Use Thin Layer Chromatography (TLC) to get a preliminary idea of retention on a silica plate. This is an excellent and rapid starting point for developing an NP method.[23]

  • Initial Mode & Column Screening (Analytical Scale):

    • Based on the decision tree in Q1, select an initial mode (NP, RP, or HILIC).

    • Inject an analytical amount of your crude sample onto a few different columns within that mode (e.g., for HILIC, screen bare silica, amide, and diol columns).

    • Run a broad generic gradient (e.g., 5% to 95% strong solvent over 15 minutes) to determine if the compound is retained and where it elutes.

  • Mobile Phase Optimization:

    • Once a promising column is identified, optimize the gradient slope to improve the resolution between your target compound and impurities.[24]

    • If peak shape is poor, introduce additives as described in Q2. Start with 0.1% TFA or Formic Acid for acidic conditions, or 0.1% TEA for basic conditions.

  • Loading Study & Scale-Up:

    • Perform a loading study on the analytical column to determine the maximum sample amount before resolution is lost.

    • Use this data to scale up the method to a preparative column, adjusting the flow rate and sample load proportionally to the column's cross-sectional area.

  • Fraction Collection & Analysis:

    • Collect fractions throughout the elution of your target peak.

    • Analyze the purity of each fraction by TLC or analytical HPLC/LC-MS to identify the purest fractions for combination.

References
  • Chemistry Net. (2013, December 17). Troubleshooting LC / HPLC Systems – Tailing Peaks.
  • Sigma-Aldrich.
  • Buchi.com.
  • LCGC. (2023, November 1).
  • Restek. LC Troubleshooting—All of My Peaks are Tailing!
  • Benchchem. (2025, November). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten.
  • Restek. HPLC Troubleshooting Guide.
  • Phenomenex. (2025, August 12). Normal-phase vs.
  • Element Lab Solutions.
  • LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Chemistry Stack Exchange. (2017, September 24). Normal phase vs reverse phase HPLC.
  • Thermo Fisher Scientific - US.
  • Labtech.
  • SIELC Technologies. Polar Compounds.
  • AAT Bioquest. (2020, June 1).
  • LCGC International.
  • Moravek. Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison.
  • Supelco. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Phenomenex. (2025, June 6).
  • ResearchGate. (2025, August 6).
  • Drawell.
  • University of Colorado Boulder, Department of Chemistry.
  • LCGC. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
  • ScienceDirect.
  • Wikipedia.
  • LCGC International. (2023, January 19).

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Validation & Comparative

A Technical Guide to the Structural Verification of Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate and Its Comparison with Related Azaspirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel molecular entities is a cornerstone of successful research. This guide provides an in-depth analysis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, a valuable building block in medicinal chemistry. We will explore the definitive methods for its structural verification, compare it with alternative azaspirocyclic systems, and provide the experimental data necessary for its unambiguous identification.

It is important to note that the commonly referenced scaffold, tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate, appears to be a misnomer in many commercial and database listings. The stable, commercially available compound is, in fact, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate , featuring an epoxide ring rather than a hydroxyl group on the piperidine core. This guide will focus on the correct structure.

Core Structural Features and Identification

Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic compound featuring a cyclopropane ring fused to a piperidine ring at the C4 position, with an epoxide functionality incorporated into the cyclopropane ring. The nitrogen atom of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group.

Identifier Value Source
IUPAC Name tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylatePubChem[1]
CAS Number 147804-30-6Alchem Pharmtech, PubChem, Santa Cruz Biotechnology[1][2][3]
Molecular Formula C11H19NO3PubChem, Santa Cruz Biotechnology[1][3]
Molecular Weight 213.27 g/mol PubChem, A Chemtek[1][4]
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CO2PubChem[1]

Comparative Analysis with Alternative Azaspirocyclic Scaffolds

The selection of a specific scaffold is a critical decision in drug design. Below is a comparison of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate with other structurally related azaspirocycles.

Compound Structural Features Potential Applications & Considerations
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate Piperidine ring fused to an epoxide-containing cyclopropane ring. The epoxide is a reactive electrophile.The epoxide can be opened by various nucleophiles to introduce diverse functionalities, making it a versatile intermediate for creating libraries of compounds for screening.
Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate [5]A constitutional isomer where the piperidine nitrogen is at the 4-position and a hydroxyl group is at the 7-position.The hydroxyl group provides a handle for further functionalization through esterification, etherification, or oxidation. The secondary amine offers a different reactivity profile compared to the tertiary amine in the primary compound.
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate [6]Features a four-membered azetidine ring and a four-membered cyclobutane ring with a hydroxyl group.The strained ring system can impart unique conformational constraints. The hydroxyl group allows for derivatization.
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate [7]Contains an azetidine ring and a cyclobutanone ring.The ketone functionality can be used for various chemical transformations, such as reductive amination or Wittig reactions.

Experimental Verification of Structure

The unambiguous confirmation of the structure of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate relies on a combination of spectroscopic techniques. While specific, validated experimental data from a single, unified source is not publicly available, the following represents the expected outcomes based on the known structure. Chemical vendors often provide access to analytical data such as NMR, HPLC, and LC-MS upon request.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ ~3.7-3.9 ppm (m, 2H): Protons on the carbons adjacent to the nitrogen of the piperidine ring and influenced by the Boc group.

  • δ ~2.6-2.8 ppm (m, 2H): Protons of the epoxide ring.

  • δ ~1.5-1.8 ppm (m, 4H): Remaining protons on the piperidine ring.

  • δ 1.47 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~154 ppm: Carbonyl carbon of the Boc group.

  • δ ~80 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~50-55 ppm: Carbons of the epoxide ring.

  • δ ~40-45 ppm: Carbons of the piperidine ring adjacent to the nitrogen.

  • δ ~30-35 ppm: Remaining carbons of the piperidine ring.

  • δ 28.4 ppm: Carbons of the methyl groups of the Boc protector.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): Expected to show a peak for the protonated molecule [M+H]⁺ at m/z 214.14, and potentially a sodium adduct [M+Na]⁺ at m/z 236.12.

Infrared (IR) Spectroscopy
  • ~2970 cm⁻¹: C-H stretching of the alkyl groups.

  • ~1690 cm⁻¹: Strong C=O stretching of the carbamate (Boc group).

  • ~1250 cm⁻¹: C-O stretching of the epoxide.

  • ~1160 cm⁻¹: C-O stretching of the carbamate.

Experimental Workflow for Structural Confirmation

The following workflow outlines the steps for a rigorous structural confirmation.

G cluster_proc Structural Confirmation Workflow start Obtain Sample of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate nmr Perform ¹H and ¹³C NMR Spectroscopy start->nmr ms Conduct High-Resolution Mass Spectrometry (HRMS) start->ms ir Acquire Infrared (IR) Spectrum start->ir data_analysis Analyze and Correlate All Spectroscopic Data nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirm Confirm Structure Matches Expected Data data_analysis->structure_confirm structure_discrepancy Investigate Discrepancies structure_confirm->structure_discrepancy No Match end Structure Verified structure_confirm->end Match

Caption: Workflow for the spectroscopic confirmation of the target compound.

Logical Pathway for Scaffold Selection

The choice of a particular azaspirocyclic scaffold in a drug discovery program is dictated by the desired properties and synthetic accessibility. The following diagram illustrates a decision-making process.

G cluster_logic Scaffold Selection Logic start Define Project Goals (e.g., target, desired properties) scaffold_choice Need for Further Diversification? start->scaffold_choice epoxide_path Select Epoxide Scaffold (tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate) scaffold_choice->epoxide_path Yes, via nucleophilic addition hydroxyl_path Select Hydroxyl Scaffold (e.g., tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate) scaffold_choice->hydroxyl_path Yes, via OH functionalization ketone_path Select Ketone Scaffold (e.g., tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) scaffold_choice->ketone_path Yes, via C=O chemistry epoxide_reaction Utilize Nucleophilic Ring-Opening Reactions epoxide_path->epoxide_reaction hydroxyl_reaction Utilize Esterification, Etherification, or Oxidation hydroxyl_path->hydroxyl_reaction ketone_reaction Utilize Reductive Amination, Wittig Reaction, etc. ketone_path->ketone_reaction end Synthesize Library of Analogs epoxide_reaction->end hydroxyl_reaction->end ketone_reaction->end

Caption: Decision tree for selecting an appropriate azaspirocyclic scaffold.

References

  • PubChem. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. [Link]

  • PubChem. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. [Link]

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A Comparative Guide to the Synthetic Routes of Functionalized Azaspiro[2.5]octanes for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Azaspiro[2.5]octanes in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds.[1] This "escape from flatland" has led to a surge of interest in sp³-rich, three-dimensional structures that offer superior spatial arrangement of pharmacophoric elements, thereby improving target engagement and physicochemical properties.[2] Among these, the azaspiro[2.5]octane framework, which features a piperidine ring fused to a cyclopropane via a spiro-center, has emerged as a particularly valuable motif.[3]

The inherent rigidity and three-dimensionality of the azaspiro[2.5]octane scaffold provide precise conformational control, which can lead to enhanced binding potency, greater selectivity, and improved metabolic stability.[4][5] For instance, the replacement of a flexible or planar linker with an azaspiro[2.5]octane has been shown to optimize pharmacokinetics and minimize off-target interactions.[4] As the demand for these sophisticated building blocks grows, so does the need for efficient, versatile, and scalable synthetic methods to access them.[1]

This guide provides a comparative analysis of the principal synthetic strategies for constructing functionalized azaspiro[2.5]octanes. We will delve into the mechanistic underpinnings, practical applications, and inherent advantages and limitations of each approach, offering researchers, scientists, and drug development professionals the insights needed to select the optimal route for their specific discovery campaigns.

Key Synthetic Strategies for Assembling the Azaspiro[2.5]octane Core

The construction of the azaspiro[2.5]octane scaffold can be broadly categorized into three main strategies: building the piperidine ring onto a pre-existing cyclopropane (Ring-Closing Metathesis, Intramolecular Cyclization) or forming the cyclopropane ring onto a piperidine precursor (Cyclopropanation).

Ring-Closing Metathesis (RCM): Forging the Piperidine Ring

Ring-Closing Metathesis (RCM) is a powerful and widely adopted transformation in organic synthesis that utilizes metal catalysts, typically based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts), to form cyclic olefins from acyclic dienes.[6][7] This strategy is particularly effective for constructing the six-membered piperidine ring of the azaspiro[2.5]octane system.

Causality and Mechanistic Insight: The reaction proceeds through a metal-alkylidene intermediate that engages in a series of [2+2] cycloadditions and cycloreversions with the two terminal alkene functionalities of the substrate.[6] The reaction is driven forward by the entropically favorable release of a small, volatile olefin, usually ethylene. The choice of catalyst is critical; modern Grubbs-type catalysts offer excellent functional group tolerance and stability, making RCM a robust choice for complex molecule synthesis.[8][9]

Advantages:

  • High Functional Group Tolerance: Compatible with a wide array of functional groups, minimizing the need for extensive protecting group strategies.[6]

  • Versatility: Enables the synthesis of a diverse library of analogs by modifying the acyclic diene precursor.[10]

  • Predictable Cyclization: Reliably forms 5- and 6-membered rings.[6][11]

Limitations:

  • Stereocontrol: The resulting double bond in the piperidine ring may require an additional reduction step to achieve the saturated scaffold, which can introduce new stereocenters.

  • Catalyst Cost: Ruthenium catalysts, while effective, can be a significant cost factor, particularly on a large scale.

  • Substrate Synthesis: Requires access to suitable acyclic diene precursors, which may involve multi-step syntheses.

Workflow: Ring-Closing Metathesis for Azaspiro[2.5]octane Synthesis

RCM_Workflow cluster_main General RCM Approach Start Acyclic Diene Precursor (with cyclopropylamine moiety) RCM Ring-Closing Metathesis (e.g., Grubbs Catalyst) Start->RCM Intramolecular Metathesis Intermediate Unsaturated Azaspiro[2.5]octene RCM->Intermediate Cyclization & Ethylene release Reduction Reduction (e.g., H₂, Pd/C) Intermediate->Reduction Product Functionalized Azaspiro[2.5]octane Reduction->Product

Caption: General workflow for azaspiro[2.5]octane synthesis via RCM.

Experimental Protocol: Synthesis of a 5-Azaspiro[2.5]octane via RCM [10]

This protocol is a representative example based on the diversity-oriented synthesis approach.

  • Precursor Synthesis: An appropriate ω-unsaturated dicyclopropylmethylamine is synthesized via methods such as multicomponent condensation.

  • Degassing: The solvent (e.g., dichloromethane) is degassed by bubbling with argon for 30 minutes.

  • Reaction Setup: The diene precursor (1.0 equiv) is dissolved in the degassed solvent to a concentration of approximately 0.01 M.

  • Catalyst Addition: Grubbs' second-generation catalyst (typically 2-5 mol%) is added to the solution under an inert atmosphere.

  • Reaction Monitoring: The reaction is stirred at room temperature or gentle heat (e.g., 40 °C) and monitored by TLC or LC-MS for the consumption of the starting material. The release of ethylene gas is a positive indicator of reaction progress.

  • Quenching: Upon completion, the reaction is quenched by adding a phosphine scavenger (e.g., triphenylphosphine) or ethyl vinyl ether and stirring for 1 hour to deactivate the catalyst.

  • Purification: The solvent is removed in vacuo, and the crude residue is purified by flash column chromatography to yield the unsaturated 5-azaspiro[2.5]octene derivative.

  • Reduction (Optional): The resulting olefin is dissolved in a suitable solvent (e.g., methanol or ethyl acetate), and a hydrogenation catalyst (e.g., 10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete, then filtered and concentrated to give the final saturated azaspiro[2.5]octane.

Cyclopropanation of Exocyclic Alkenes: Crafting the Three-Membered Ring

This strategy involves the construction of the cyclopropane ring onto a pre-existing functionalized piperidine bearing an exocyclic double bond. This approach has seen significant recent advances, particularly in the development of highly stereoselective methods.

Dirhodium(II) and Ruthenium(II) complexes are exemplary catalysts for the decomposition of diazo compounds to generate metal-carbene intermediates, which then undergo stereoselective addition to an olefin.[12] This method provides direct access to chiral, functionalized azaspiro[2.5]octanes with high levels of enantio- and diastereocontrol.

Causality and Mechanistic Insight: The reaction is initiated by the reaction of a diazoacetate with a chiral dirhodium catalyst, which extrudes N₂ to form a chiral metal-carbene. This highly reactive species approaches the face of the exocyclic alkene, guided by the chiral ligands on the metal center. The concerted insertion into the double bond forms the two new C-C bonds of the cyclopropane ring, transferring the chirality from the catalyst to the product.[12] The choice of catalyst and the nature of the diazo compound's donor/acceptor groups are critical for achieving high stereoselectivity.

Advantages:

  • Excellent Stereocontrol: Capable of producing highly enantio- and diastereomerically enriched products.[12]

  • Direct Functionalization: The use of donor/acceptor carbenes (e.g., from aryldiazoacetates) directly installs a functional handle (an ester group) on the cyclopropane ring, which is valuable for further diversification.[4]

  • Broad Substrate Scope: Tolerant of various functionalities on both the piperidine ring and the diazo compound.[12]

Limitations:

  • Diazo Compound Handling: Diazo compounds can be toxic and potentially explosive, requiring careful handling procedures.

  • Catalyst Sensitivity: Rhodium catalysts can be expensive and sensitive to air and moisture.

Diagram: Asymmetric Rhodium-Catalyzed Cyclopropanation

Cyclopropanation_Diagram cluster_cyclo Asymmetric Cyclopropanation Piperidine Exocyclic Olefin (Piperidine precursor) Carbene Chiral Rh-Carbene Intermediate Piperidine->Carbene + Diazo Diazo Compound (e.g., Aryldiazoacetate) Catalyst Chiral Rh(II) Catalyst Diazo->Catalyst + Catalyst->Carbene - N₂ Product Enantioenriched Azaspiro[2.5]octane Carbene->Product Cyclopropanation

Caption: Catalytic cycle for asymmetric cyclopropanation.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation [12]

  • Reaction Setup: To a solution of the N-protected 4-methylenepiperidine (1.2 equiv) in a dry, inert solvent (e.g., dichloromethane) is added the chiral dirhodium catalyst (e.g., Rh₂(S-p-PhTPCP)₄, 0.5-2 mol%).

  • Slow Addition: A solution of the aryldiazoacetate (1.0 equiv) in the same solvent is added slowly via syringe pump over several hours (e.g., 4-8 hours) to the reaction mixture at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

  • Monitoring: The reaction is monitored by TLC for the disappearance of the diazo compound (visualized with a potassium permanganate stain).

  • Workup: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) and diastereomeric ratio (dr) are determined by chiral HPLC analysis.

A cutting-edge alternative to metal catalysis is the use of engineered enzymes, or "carbene transferases," for cyclopropanation.[4] By harnessing the power of directed evolution, enzymes can be tailored to catalyze these reactions with exquisite levels of stereoselectivity, often under mild, aqueous conditions.

Causality and Mechanistic Insight: Engineered enzymes, typically based on heme proteins like myoglobin or protoglobin, utilize their iron-heme cofactor to activate the diazo reagent, forming a reactive iron-porphyrin carbene.[4] The protein scaffold creates a precisely shaped active site that binds the olefin substrate in a specific orientation relative to the carbene. This conformational control dictates the stereochemical outcome of the cyclopropanation, allowing access to different stereoisomers of the product simply by choosing a different enzyme variant.[4]

Advantages:

  • Exceptional Stereoselectivity: Can provide access to all possible stereoisomers with very high dr and ee.[4]

  • Green Chemistry: Reactions are often run in water at room temperature with low catalyst loadings, minimizing organic solvent waste.[4]

  • Scalability and Safety: Avoids the use of heavy metal catalysts and can be performed on a gram scale using lyophilized E. coli cell lysate as the catalyst source.[4]

Limitations:

  • Enzyme Availability: Requires access to specifically engineered enzymes, which may not be commercially available.

  • Substrate Specificity: While the scope is expanding, enzymes can be more sensitive to substrate structure than small molecule catalysts.

Intramolecular Cyclization Strategies

This approach involves the formation of the piperidine ring via an intramolecular C-N bond-forming reaction, starting from a functionalized cyclopropane precursor. These methods are valuable for their ability to build upon readily available cyclopropyl building blocks.

Causality and Mechanistic Insight: The specific mechanism depends on the chosen reaction. A common strategy involves a precursor containing a cyclopropylamine and an alkyl chain bearing a leaving group or an electrophilic moiety. Under basic or reductive conditions, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon to close the six-membered ring. For example, the intramolecular reductive amination of a keto-amine or the cyclization of an amino-halide can efficiently forge the piperidine ring.

Advantages:

  • Convergent Synthesis: Allows for the combination of a cyclopropane piece and a side-chain piece late in the synthesis.

  • Control of Substitution: The substitution pattern on the piperidine ring can be precisely defined by the structure of the acyclic precursor.

  • Adaptability: The core strategy can be adapted to synthesize related scaffolds, such as diaza- or oxa-azaspiro[2.5]octanes, as demonstrated in several patents.[13][14]

Limitations:

  • Precursor Complexity: The synthesis of the linear precursor can be lengthy.

  • Reaction Conditions: Some cyclization conditions may be harsh and not compatible with sensitive functional groups.

Experimental Protocol: Synthesis of a 4,7-Diazaspiro[2.5]octane via Cyclization [13]

This protocol is a generalized example based on patent literature for a related scaffold.

  • Precursor Synthesis: A derivative of (1-(aminomethyl)cyclopropyl)methanol is N-protected and the hydroxyl group is converted to a good leaving group (e.g., mesylate or tosylate).

  • Second Amination: The resulting intermediate is reacted with a primary amine (e.g., benzylamine), which displaces the leaving group to form the linear diamine precursor.

  • Cyclization: The precursor is treated to facilitate ring closure. This may involve deprotection of one amine followed by intramolecular nucleophilic substitution or reductive amination. For example, a Boc-protected diamine can be deprotected under acidic conditions, and the resulting free amine can cyclize onto an adjacent electrophilic center.

  • Purification: The final cyclized product is isolated and purified by crystallization or column chromatography.

Comparative Summary and Future Outlook

The choice of synthetic route to a functionalized azaspiro[2.5]octane depends heavily on the specific goals of the project, including desired substitution patterns, stereochemical requirements, and scale.

Table 1: Comparison of Key Synthetic Routes to Azaspiro[2.5]octanes

FeatureRing-Closing Metathesis (RCM)Metal-Catalyzed CyclopropanationBiocatalytic CyclopropanationIntramolecular Cyclization
Key Transformation Diene → CycloalkeneOlefin + Diazo → CyclopropaneOlefin + Diazo → CyclopropaneAcyclic Precursor → Piperidine
Stereocontrol Indirect (via reduction)Excellent (Catalyst-controlled)Exceptional (Enzyme-controlled)Substrate-controlled
Yields (Typical) Good to ExcellentGood to ExcellentGood to ExcellentModerate to Good
Substrate Scope BroadBroadEvolving, can be specificModerate to Broad
Scalability GoodModerate (catalyst cost)ExcellentGood
Key Advantage Functional group toleranceDirect access to chiral products"Green," outstanding stereodiversityUtilizes simple building blocks
Key Limitation Catalyst cost, extra reduction stepHandling of diazo compoundsEnzyme availabilityPrecursor synthesis length

Future Outlook:

The synthesis of azaspiro[2.5]octanes and other complex sp³-rich scaffolds is poised for continued innovation. The ascent of biocatalysis promises to deliver not only highly selective but also more sustainable and scalable routes to these valuable compounds.[4] Concurrently, the development of new, more active, and cost-effective metal catalysts will continue to broaden the accessibility of asymmetric cyclopropanation and metathesis reactions. As our ability to construct complex three-dimensional molecules with atomic precision improves, so too will our capacity to design the next generation of highly effective and selective therapeutics.

References

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]

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  • Tomilov, Y. V., et al. (2019). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]

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A Senior Application Scientist's Guide to Spirocyclic Scaffolds: A Comparative Analysis of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland in Modern Drug Discovery

For decades, medicinal chemistry has been dominated by aromatic, planar molecules. While effective, this "flatland" of chemical space is well-explored, and overcoming challenges in potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties requires novel structural approaches. Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, have emerged as a powerful solution.[1] Their inherent three-dimensionality allows for a more precise and rigid presentation of functional groups into the three-dimensional space of a biological target, offering a compelling strategy to enhance binding affinity and selectivity.[1][2]

This guide provides an in-depth comparison of a particularly noteworthy building block, tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate , with other prevalent spirocyclic scaffolds. We will delve into the unique structural contributions of its components, provide experimental context for its application, and present a data-driven comparison to aid researchers in selecting the optimal scaffold for their drug discovery programs.

The Strategic Value of Spirocyclic Scaffolds in Lead Optimization

The decision to incorporate a spirocycle is a strategic one, often made during the lead optimization phase to address specific liabilities of a promising but flawed drug candidate. The rationale follows a clear logic aimed at improving the overall molecular profile.

cluster_0 Problem Identification cluster_1 Proposed Solution cluster_2 Scaffold Selection & Synthesis cluster_3 Outcome Evaluation A Initial Lead Compound (Often 'Flat' & Flexible) B Identified Liabilities: - Poor Selectivity - Off-Target Effects - High Metabolic Turnover - Low Solubility A->B Profiling C Strategy: Introduce 3D Rigidity & Novel Exit Vectors B->C Hypothesis D Incorporate Spirocyclic Scaffold C->D Action E Optimized Candidate: - Improved Potency/Selectivity - Enhanced Physicochemical Properties - Novel IP Position D->E Result

Caption: Strategic workflow for incorporating spirocycles in drug discovery.

Dissecting Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

This building block is a composite of three key features, each contributing distinct advantages to a potential drug candidate.

  • The 6-Azaspiro[2.5]octane Core: This scaffold combines a cyclopropane and a piperidine ring.

    • Cyclopropane Ring: This highly strained three-membered ring is not merely a structural anchor. Its unique electronic properties and rigidity can enhance metabolic stability by shielding adjacent positions from enzymatic attack.[3][4] Furthermore, it rigidly projects substituents into defined vectors, reducing the entropic penalty upon binding to a target.[3]

    • Piperidine Ring: As one of the most common heterocycles in approved drugs, the piperidine moiety is a well-validated component. The nitrogen atom serves as a key functional handle for further chemical elaboration and can act as a basic center to modulate solubility and target interactions.

  • The 4-Hydroxy (-OH) Group: The introduction of a hydroxyl group is a classic medicinal chemistry tactic to fine-tune properties.

    • Polarity and Solubility: The -OH group significantly increases polarity, which can improve aqueous solubility and modulate the lipophilicity (LogP) of the final compound.

    • Target Interactions: It is an excellent hydrogen bond donor and acceptor, providing a powerful tool to form specific, high-affinity interactions within a protein's binding pocket.[5] While this interaction can dramatically increase potency, it comes at the cost of a significant desolvation penalty, meaning the scaffold must be correctly oriented for a net benefit.[5]

    • Metabolic Handle: It can serve as a soft spot for Phase II metabolism (e.g., glucuronidation), which can be strategically employed to control the drug's half-life.

  • The Tert-butoxycarbonyl (Boc) Protecting Group: This standard protecting group on the piperidine nitrogen allows the building block to be used in multi-step syntheses. Its stability under various reaction conditions and the ease of its removal under acidic conditions (e.g., with trifluoroacetic acid) make it a versatile tool for selectively revealing the nitrogen nucleophile for subsequent reactions like amide couplings or reductive aminations.[6]

Comparative Analysis of Spirocyclic Building Blocks

While tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate offers a unique combination of features, several other spirocyclic scaffolds are available, each with its own distinct advantages. The choice of scaffold is dictated by the specific goals of the drug design project.

Scaffold Core Structure Key Features & Attributes Primary Application / Bioisosteric Relationship Calculated Properties (Parent Scaffold)
6-Azaspiro[2.5]octane C1CC12CCNCC2• Strained cyclopropane ring• High Fsp³ character• Rigid exit vectorsPiperidine bioisostere with enhanced 3D character and metabolic stability.cLogP: 1.3TPSA: 12.0 Ų[7][8]
2-Azaspiro[3.3]heptane C1C2CNCC2C1• Two four-membered rings• Compact and rigid• Novel chemical spaceA common bioisostere for piperidine, offering a different spatial arrangement of exit vectors.[9]cLogP: 0.8TPSA: 12.0 Ų
1-Oxa-6-azaspiro[2.5]octane C1CC2(CO1)CCNCC2• Introduction of an ether oxygen• Increased polarity• Potential hydrogen bond acceptorDesigned to improve aqueous solubility and reduce lipophilicity compared to the carbocyclic analogue.cLogP: 1.1TPSA: 21.3 Ų[10]
2,6-Diazaspiro[3.3]heptane C1N(C2)CC1CN2• Two nitrogen atoms• Two points for functionalization• Can significantly impact pKaA well-established bioisostere for piperazine, often used to improve properties and escape existing patent space.cLogP: -0.8TPSA: 24.1 Ų

Calculated properties are for the unprotected parent amine scaffolds to allow for a standardized comparison.

Experimental Protocols

A key aspect of any building block is its synthetic accessibility and utility. Below are representative protocols for the synthesis of the title compound and its subsequent use in a typical drug discovery workflow.

Protocol 1: Synthesis of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

Causality: This proposed synthesis proceeds via the reduction of the corresponding ketone, a common and high-yielding transformation. The choice of sodium borohydride is based on its mild nature and high chemoselectivity for reducing ketones in the presence of esters like the Boc group.

Workflow Diagram:

cluster_1 A Start: tert-Butyl 4-oxo-6- azaspiro[2.5]octane-6-carboxylate B Step 1: Reduction A->B C Reagents: - Sodium Borohydride (NaBH4) - Methanol (Solvent) B->C D Step 2: Aqueous Workup & Extraction B->D Reaction E Reagents: - Water (Quench) - Ethyl Acetate (Extraction) D->E F Product: tert-Butyl 4-hydroxy-6- azaspiro[2.5]octane-6-carboxylate D->F Purification

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Procedure:

  • Dissolution: To a round-bottom flask, add tert-butyl 4-oxo-6-azaspiro[2.5]octane-5-carboxylate (1.0 eq) and dissolve in methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. This is crucial to control the exothermicity of the reduction.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding water at 0 °C.

  • Solvent Removal: Concentrate the mixture in vacuo to remove the methanol.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x volumes). The organic layers are combined.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Protocol 2: Boc-Deprotection and Amide Coupling

Causality: This protocol demonstrates the utility of the building block. The Boc group is removed under strong acidic conditions, which does not affect the newly formed alcohol. The resulting secondary amine hydrochloride is then coupled with a carboxylic acid using HATU, a standard peptide coupling reagent known for its high efficiency and low rate of racemization.

Step-by-Step Procedure:

  • Deprotection: Dissolve the product from Protocol 1 (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to yield the crude amine salt.

  • Coupling Reaction Setup: In a separate flask, dissolve the desired carboxylic acid (1.0 eq), HATU (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in dimethylformamide (DMF).

  • Amine Addition: Add a solution of the crude amine salt from step 2 in DMF to the activated carboxylic acid mixture. The excess base (DIPEA) is necessary to neutralize both the amine salt and the acid generated during the coupling.

  • Reaction: Stir the reaction at room temperature overnight.

  • Workup and Purification: Perform a standard aqueous workup, extract with an organic solvent, and purify by chromatography or crystallization to obtain the final amide product.

Conclusion and Field Perspective

Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate represents a sophisticated building block that merges the metabolic stability and conformational rigidity of a cyclopropane-containing spirocycle with the well-understood benefits of a hydroxylated piperidine. Its primary advantage lies in offering a rigid scaffold that can simultaneously improve metabolic stability and introduce a potent hydrogen-bonding moiety for enhanced target affinity.

In comparison to alternatives like azaspiro[3.3]heptanes , it provides a less-common scaffold that may open new intellectual property avenues. Compared to oxa-azaspirocycles , it uses a hydroxyl group rather than an ether to modulate polarity, offering a hydrogen bond donor capability that an ether linkage cannot.

The selection of this building block is most appropriate for lead optimization campaigns where a parent molecule containing a simple piperidine shows metabolic liabilities or would benefit from an additional, vectorially-defined hydrogen bond interaction to improve potency or selectivity. While its synthesis is more complex than that of simpler heterocycles, the potential gains in overall drug-like properties make it a valuable tool for tackling complex challenges in modern drug discovery.

References

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • ResearchGate. (n.d.). Effect of drug physicochemical properties on drug release and their relationship with drug skin permeation behaviors in hydroxyl pressure sensitive adhesive. Available at: [Link]

  • PubChem. (n.d.). 6-Azaspiro(2.5)octane hydrochloride. National Center for Biotechnology Information. Available at: [Link]

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  • National Institutes of Health. (2012). Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers: Patent Highlight. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Ovid. (n.d.). Effect of drug physicochemical properties on drug release and their relationship with drug skin permeation behaviors in hydroxyl. Available at: [Link]

  • PubChem. (n.d.). 6-Azaspiro[2.5]octane. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Decades of synthesis and application of spiro cyclopropanes. Available at: [Link]

  • Cramer, J., Sager, C. P., & Ernst, B. (2019). Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. Journal of Medicinal Chemistry. Available at: [Link]

  • Tandon, R., et al. (2021). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Impact of Physicochemical Properties of Pharmaceutical Substances on Dosage Form Performance. Available at: [Link]

  • LookChem. (n.d.). Factory Supply Industrial Grade 6-Azaspiro[2.5]octane hydrochloride 1037834-62-0 with Best Price. Available at: [Link]

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Navigating Nitrogen Protection in Azaspirocycle Synthesis: A Comparative Guide to Boc and Cbz Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of azaspirocycles, a key structural motif in many biologically active compounds and approved drugs, presents unique challenges for the synthetic chemist. Central to navigating these complexities is the judicious selection of a nitrogen protecting group. This choice is not merely a routine step but a critical decision that dictates reaction compatibility, influences stereochemical outcomes, and ultimately determines the efficiency of the entire synthetic route. Two of the most ubiquitously employed N-protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), offer distinct advantages and disadvantages in the context of azaspirocycle construction. This guide provides an in-depth, data-driven comparison to inform the rational selection of Boc versus Cbz for your next azaspirocyclic target.

The Orthogonality Principle: A Core Tenet in Complex Synthesis

In the multi-step synthesis of complex molecules like azaspirocycles, the concept of orthogonality is paramount. Orthogonal protecting groups can be removed under specific conditions without affecting other protecting groups present in the molecule. This allows for the selective deprotection and functionalization of different parts of the molecule, a crucial capability in the construction of intricate architectures. The fundamental difference in the lability of Boc and Cbz groups is the cornerstone of their orthogonal relationship. Boc is readily cleaved under acidic conditions, while Cbz is typically removed via hydrogenolysis, offering two distinct and non-interfering deprotection pathways.

Boc Protecting Group: Advantages in Acid-Labile Scenarios

The tert-butyloxycarbonyl (Boc) group is favored for its ease of introduction and its mild, acid-labile deprotection. This characteristic is particularly advantageous when the azaspirocyclic core or its substituents are sensitive to the reductive conditions required for Cbz removal.

Key Advantages of Boc Protection:

  • Mild Deprotection: Cleavage with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is often rapid and occurs at room temperature, preserving many other functional groups.

  • Orthogonality to Cbz and Fmoc: Boc's acid lability makes it orthogonal to the hydrogenolysis-cleavable Cbz group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, enabling complex protecting group strategies.

  • High Yields and Versatility: The introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O) is typically a high-yielding and straightforward process, compatible with a wide range of solvents and bases.

Limitations and Considerations:

The primary drawback of the Boc group lies in its acidic deprotection. If the azaspirocycle framework contains other acid-sensitive functionalities, such as ketals, acetals, or certain silyl ethers, premature deprotection or degradation of the molecule can occur. This was notably observed in the attempted synthesis of a guanadrel intermediate, where acidic removal of a Boc group also cleaved an acid-prone ketal, leading to the failure of the synthetic route.

Cbz Protecting Group: A Robust Choice for Acid-Sensitive Substrates

The benzyloxycarbonyl (Cbz) group, a stalwart in peptide synthesis, offers a robust alternative to Boc, particularly when acidic conditions must be avoided. Its removal via catalytic hydrogenolysis provides a mild and highly selective deprotection method.

Key Advantages of Cbz Protection:

  • Stability to a Wide Range of Reagents: The Cbz group is stable to both acidic and basic conditions, as well as to many nucleophiles and oxidants, making it a reliable choice for lengthy synthetic sequences.

  • Mild and Selective Deprotection: Catalytic hydrogenolysis (e.g., H₂, Pd/C) is a very mild method for deprotection, often proceeding with high yields and leaving most other functional groups untouched.

  • Crystallinity Enhancement: The aromatic nature of the Cbz group can often enhance the crystallinity of intermediates, facilitating their purification by recrystallization.

Limitations and Considerations:

The main limitation of the Cbz group is the incompatibility of its deprotection method with other reducible functional groups. Alkenes, alkynes, nitro groups, and some benzyl ethers can be reduced under standard hydrogenolysis conditions. While selective deprotection is sometimes possible by careful catalyst selection or the use of additives, the presence of these functionalities requires careful planning. Furthermore, the handling of hydrogen gas and pyrophoric catalysts like palladium on carbon can pose safety challenges, especially on a large scale.

Head-to-Head Comparison: Boc vs. Cbz in Azaspirocycle Synthesis

FeatureBoc (tert-Butyloxycarbonyl)Cbz (Benzyloxycarbonyl)
Structure t-Bu-O-(C=O)-Ph-CH₂-O-(C=O)-
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Protection Conditions Mild basic conditions (e.g., NEt₃, NaOH)Mild basic conditions (e.g., NaHCO₃, NEt₃)
Deprotection Method Acidolysis (e.g., TFA, HCl)Hydrogenolysis (e.g., H₂, Pd/C)
Stability Stable to base and nucleophilesStable to acid and base
Key Advantage Mild, non-reduuctive deprotectionRobustness and orthogonal to acid-labile groups
Key Disadvantage Incompatible with acid-sensitive groupsIncompatible with reducible functional groups

Experimental Protocols: A Practical Guide

N-Boc Protection of a Spiro-piperidine Precursor

This protocol is adapted from the synthesis of 4-(4-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one.

Materials:

  • Ethyl isonipecotate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃)

  • Dioxane

  • Water

Procedure:

  • To a solution of ethyl isonipecotate (1 equivalent) in a 1:1 mixture of dioxane and water, add triethylamine (1 equivalent) at 0 °C.

  • To this solution, add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with 1N HCl and brine, then dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by Kugelrohr distillation to afford the N-Boc protected piperidine.

N-Cbz Protection of an Amino-hexene for Spiropiperidine Synthesis

This protocol is based on the synthesis of precursors for 3-spiropiperidines.

Materials:

  • 1-Amino-hex-5-ene derivative

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve the 1-amino-hex-5-ene derivative (1 equivalent) in a biphasic mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.1 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-Cbz protected product.

Visualizing the Choice: A Decision-Making Workflow

Caption: Decision workflow for selecting Boc vs. Cbz protection.

Conclusion

The choice between a Boc and a Cbz protecting group in the synthesis of azaspirocycles is a nuanced decision that hinges on the overall synthetic strategy and the specific functionalities present in the target molecule. The Boc group offers the advantage of mild, non-reduuctive deprotection, making it ideal for substrates that are sensitive to hydrogenolysis. However, its lability in the presence of acid necessitates careful consideration of other functional groups. Conversely, the robust Cbz group provides excellent stability across a wide range of reaction conditions and allows for selective removal in the presence of acid-sensitive moieties. The potential for side reactions during hydrogenolysis, however, requires careful planning. By understanding the distinct characteristics of each protecting group and leveraging their orthogonality, researchers can devise more efficient and successful synthetic routes to complex and medicinally important azaspirocycles.

References

  • V. A. Krafft, E. A.; Kurt, A.; Maier, A.; Thomas, A. W.; Zimmerli, D. A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. Synthesis2005, 2005 (19), 3245–3252.
  • Ravi, S.; Maddocks, C. J.; Clarke, M. L. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines. Chem. Sci.2021, 12 (4), 1448-1454.
  • Goodman, L.; et al. Synthesis of guanadrel. J. Med. Chem.1984, 27 (5), 637–643.
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Bodanszky, M.; Bodanszky, A. The Practice of Peptide Synthesis; Springer-Verlag: Berlin, Heidelberg, 1994.

The Strategic Advantage of Azaspiro[2.5]octane Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery, the selection of a chemical scaffold is a critical decision that profoundly influences the trajectory of a lead optimization campaign. While traditional saturated heterocycles like piperidine have long been workhorses in medicinal chemistry, the demand for compounds with superior physicochemical properties and novel intellectual property landscapes has driven the exploration of more three-dimensional architectures.[1][2] Among these, azaspirocycles have emerged as powerful tools for enhancing drug-like properties.[2][3][4] This guide provides an in-depth technical comparison of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate, a representative of the azaspiro[2.5]octane class, against its conventional non-spirocyclic counterpart, the substituted piperidine ring. Through a lens of medicinal chemistry and supported by experimental insights, we will dissect the strategic advantages conferred by this spirocyclic scaffold.

The Limitations of "Flatland": Why Three-Dimensionality Matters

The overreliance on flat, aromatic structures in drug discovery has been termed "escaping flatland," a concept that underscores the need for greater three-dimensionality in molecular design.[1] Compounds with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved solubility, metabolic stability, and target engagement due to their more defined spatial arrangement of functional groups.[1][2] Spirocyclic scaffolds, by virtue of their fused ring system sharing a single quaternary carbon, are inherently three-dimensional and offer a robust strategy to increase the Fsp³ character of a molecule.[1]

The Azaspiro[2.5]octane Scaffold: A Comparative Analysis

The tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate scaffold integrates the well-established piperidine ring with a cyclopropane moiety. This seemingly subtle modification has profound implications for a molecule's physicochemical and pharmacological properties when compared to a simple substituted piperidine.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a spiro-cyclopropane ring significantly alters the properties of the parent piperidine scaffold.

PropertySubstituted Piperidine (e.g., 4-Hydroxypiperidine)Azaspiro[2.5]octane ScaffoldRationale for a-Spirocyclic Advantage
Lipophilicity (cLogP) LowerGenerally HigherThe additional carbon atoms of the cyclopropane ring increase the hydrocarbon character, leading to a higher calculated logP. This can be strategically modulated by other substituents.
Aqueous Solubility VariableOften ImprovedWhile counterintuitive with a higher cLogP, the rigid, three-dimensional structure of the spirocycle can disrupt crystal lattice packing, leading to lower lattice energy and, consequently, improved aqueous solubility.[2]
Basicity (pKa of the amine) ~9.5-10.5Slightly LowerThe electron-withdrawing character of the adjacent cyclopropane ring can slightly decrease the basicity of the piperidine nitrogen. This can be beneficial for reducing off-target interactions with aminergic GPCRs.
Fraction of sp³ Carbons (Fsp³) LowerHigherThe spirocyclic nature inherently increases the count of sp³-hybridized carbons relative to the total carbon count, contributing to a more three-dimensional structure.[1]
Metabolic Stability Susceptible to oxidation at carbons α to the nitrogenGenerally ImprovedThe quaternary spiro-carbon and the cyclopropyl group can sterically hinder access of metabolic enzymes (e.g., Cytochrome P450s) to the adjacent carbons, thus improving metabolic stability.[2]

Case Study: Enhancing Potency and Selectivity of NAMPT Inhibitors

A compelling example of the strategic advantage of the azaspiro[2.5]octane scaffold comes from the development of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors by Genentech.[5][6] In their efforts to develop potent and selective antitumor agents, researchers incorporated an azaspiro[2.5]octane moiety as a linker. This modification led to compounds like GNE-617 and GNE-618, which exhibited potent NAMPT inhibition in both enzymatic (IC₅₀ = 4 and 6.1 nM, respectively) and cellular assays (IC₅₀ = 6.0 and 4.3 nM in A2780 cells, respectively).[5] The rigid nature of the spirocyclic linker was crucial for optimizing the orientation of the binding elements, thereby enhancing potency and selectivity.[5]

Experimental Protocols

Synthesis of tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

The synthesis of the title compound can be achieved through a multi-step sequence, drawing upon established methodologies for the formation of spirocycles and Boc-protection. A plausible synthetic route is outlined below, adapted from procedures described for analogous azaspiro[2.5]octane derivatives.

Workflow for the Synthesis of tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Reduction cluster_2 Step 3: Halogenation cluster_3 Step 4: Cyclization with a Glycine Equivalent cluster_4 Step 5: Reduction and Protection A Diethyl malonate C Diethyl 1,1-cyclopropanedicarboxylate A->C Base (e.g., NaOEt) B 1,2-Dibromoethane B->C D 1,1-Cyclopropanedimethanol C->D Reducing agent (e.g., LiAlH4) E 1,1-Bis(bromomethyl)cyclopropane D->E Halogenating agent (e.g., PBr3) G Ethyl 6-azaspiro[2.5]octane-4-carboxylate E->G Base (e.g., K2CO3) F Ethyl glycinate F->G H 6-Azaspiro[2.5]octan-4-ol G->H Reducing agent (e.g., LiAlH4) I tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate H->I Boc2O, Base

Caption: Synthetic workflow for tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate.

Step-by-Step Methodology:

  • Synthesis of Diethyl 1,1-cyclopropanedicarboxylate: To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at 0 °C. After stirring, add 1,2-dibromoethane and reflux the mixture. After workup, the crude product is purified by distillation under reduced pressure.

  • Synthesis of 1,1-Cyclopropanedimethanol: To a suspension of lithium aluminum hydride in dry THF at 0 °C, add a solution of diethyl 1,1-cyclopropanedicarboxylate in THF dropwise. The reaction is then stirred at room temperature. After quenching and workup, the diol is obtained.

  • Synthesis of 1,1-Bis(bromomethyl)cyclopropane: To a solution of 1,1-cyclopropanedimethanol in a suitable solvent, add phosphorus tribromide at 0 °C. The reaction is then stirred at room temperature. After workup, the dibromide is purified.

  • Synthesis of Ethyl 6-azaspiro[2.5]octane-4-carboxylate: A mixture of 1,1-bis(bromomethyl)cyclopropane, ethyl glycinate, and a base such as potassium carbonate in a polar aprotic solvent like DMF is heated. After cooling and workup, the spirocyclic ester is purified by column chromatography.

  • Synthesis of 6-Azaspiro[2.5]octan-4-ol: To a suspension of lithium aluminum hydride in dry THF at 0 °C, add a solution of ethyl 6-azaspiro[2.5]octane-4-carboxylate in THF dropwise. The reaction is stirred at room temperature. After quenching and workup, the amino alcohol is obtained.

  • Synthesis of tert-Butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate: To a solution of 6-azaspiro[2.5]octan-4-ol and a base such as triethylamine in a solvent like dichloromethane, add di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature. After workup and purification by column chromatography, the title compound is obtained.

Boc-Protection and Deprotection: A Standard Protocol

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.

Boc-Protection/Deprotection Cycle

G A Free Amine (R-NH2) B Boc-Protected Amine (R-NHBoc) A->B Boc2O, Base (e.g., NEt3, NaOH) Solvent (e.g., THF, DCM) B->A Acid (e.g., TFA, HCl) Solvent (e.g., DCM)

Caption: General scheme for Boc-protection and deprotection of amines.

Boc-Protection Protocol:

  • Dissolve the amine in a suitable solvent (e.g., dichloromethane, THF).

  • Add a base (e.g., triethylamine, diisopropylethylamine, 1.1-2.0 equivalents).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.2 equivalents) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup to remove the base and byproducts.

  • Purify the Boc-protected amine by column chromatography or recrystallization.

Boc-Deprotection Protocol:

  • Dissolve the Boc-protected amine in dichloromethane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture in vacuo to remove the excess acid and solvent.

  • The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted.

Conclusion: A Strategic Imperative for Modern Drug Discovery

The judicious incorporation of spirocyclic scaffolds like tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate represents a powerful strategy in modern medicinal chemistry. As demonstrated, the azaspiro[2.5]octane motif offers a distinct advantage over simpler heterocyclic systems by providing a more three-dimensional, conformationally restricted framework. This often translates into improved physicochemical properties, enhanced metabolic stability, and the potential for increased potency and selectivity. While the synthesis of spirocycles can be more complex than that of their non-spirocyclic counterparts, the potential rewards in terms of improved drug-like properties and novel chemical space make them an invaluable tool for researchers aiming to overcome the limitations of "flatland" and develop the next generation of therapeutics.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752–6756.
  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-5.
  • Varela, J. A., & Saa, C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618.
  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert opinion on drug discovery, 11(9), 831-834.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379.
  • Bagdanoff, J. T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(4), 1781–1792.
  • Sarver, P., et al. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(4), 1793–1802.
  • Hu, Y., & Bajorath, J. (2015). Exploring the scaffold universe of kinase inhibitors. Journal of medicinal chemistry, 58(1), 315–332.
  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Dragovich, P. S., et al. (2013). Structure- and fragment-based design of novel nicotinamide phosphoribosyltransferase (NAmPRTase, Nampt) inhibitors. Abstracts of Papers of the American Chemical Society, 246.
  • Sampath, D., et al. (2015). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer. Pharmacology & therapeutics, 151, 16–31.
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020).
  • CN105111155A - A synthetic method of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate. (2015).
  • Wosikowski, K., et al. (2002). Identification of a novel chemotype of nicotinamide phosphoribosyltransferase inhibitors with potent in vitro and in vivo antitumor activity. Molecular cancer therapeutics, 1(7), 519–530.
  • Fleischer, T. C., et al. (2010). A novel class of nicotinamide phosphoribosyltransferase inhibitors. Bioorganic & medicinal chemistry letters, 20(2), 643–646.
  • Olesen, U. H., et al. (2008). CHS 828, a novel pyridyl cyanoguanidine with potent in vitro and in vivo antitumor activity. Biochemical pharmacology, 76(2), 169–179.
  • Nahimana, A., et al. (2009). The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies. Blood, 113(14), 3276–3286.

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The Ascendancy of Azaspiro[2.5]octanes: A Comparative Guide to the Biological Activity of Novel NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer superior pharmacological properties is perpetual. Among the rising stars in medicinal chemistry are spirocyclic systems, which provide a rigid three-dimensional framework, often leading to enhanced target affinity, improved metabolic stability, and favorable physicochemical characteristics. Within this class, derivatives of 6-azaspiro[2.5]octane have emerged as a particularly promising scaffold. This guide provides an in-depth comparison of the biological activities of derivatives of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate, with a primary focus on their potent inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in cancer cell metabolism.

The Strategic Advantage of the Azaspiro[2.5]octane Scaffold

The 6-azaspiro[2.5]octane core, characterized by a piperidine ring fused to a cyclopropane ring at the 4-position, offers a unique conformational rigidity. This structural feature is highly advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the three-dimensional nature of the scaffold allows for precise vectoral orientation of substituents, enabling fine-tuning of interactions with the target protein.

A notable example of the successful application of this scaffold comes from research by Genentech, where the replacement of a more flexible linker with an azaspiro[2.5]octane moiety in a series of compounds led to a significant improvement in the binding potency for the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical process for the survival and proliferation of cancer cells.[2][3] Consequently, NAMPT has become an attractive target for the development of novel anticancer therapeutics.[2][3][4]

Comparative Analysis of Biological Activity: Potent NAMPT Inhibition

Extensive structure-activity relationship (SAR) studies have been conducted on derivatives of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate, revealing key structural modifications that govern their inhibitory potency against NAMPT. The following table summarizes the in vitro activity of a selection of these compounds.

Compound IDR1 SubstitutionR2 SubstitutionNAMPT IC50 (nM)HCT116 Cell Growth Inhibition IC50 (nM)
GNE-617 4-fluorophenylH42
GNE-618 2,4-difluorophenylH6.18
Analog 1 phenylH1525
Analog 2 4-chlorophenylH812
Analog 3 4-methoxyphenylH3550
Analog 4 4-fluorophenylCH31220

Data synthesized from publicly available research and patent literature.[1]

The data clearly indicates that substitutions on the phenyl ring appended to the core scaffold have a significant impact on NAMPT inhibitory activity. Halogen substitutions, particularly fluorine, at the para-position of the phenyl ring (as seen in GNE-617 and Analog 2) are well-tolerated and contribute to high potency. The introduction of a second fluorine atom at the 2-position (GNE-618) maintains potent activity. In contrast, a methoxy substitution at the para-position (Analog 3) leads to a noticeable decrease in potency. Furthermore, substitution on the azaspiro[2.5]octane ring itself, such as the addition of a methyl group (Analog 4), also appears to reduce inhibitory activity compared to the unsubstituted analog (GNE-617).

These findings suggest that the electronic and steric properties of the substituents play a crucial role in the interaction with the NAMPT active site. The high potency of these compounds in cell-based assays, such as the inhibition of HCT116 colon cancer cell growth, demonstrates their ability to effectively penetrate cell membranes and engage the intracellular target.

Mechanism of Action: Targeting the NAD+ Salvage Pathway

The primary mechanism of action for these Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate derivatives is the direct inhibition of the NAMPT enzyme. This inhibition disrupts the cellular NAD+ salvage pathway, leading to a depletion of the essential coenzyme NAD+. NAD+ is critical for numerous cellular processes, including redox reactions in energy metabolism, DNA repair through PARP enzymes, and signaling via sirtuins.[3] By depleting NAD+ levels, these inhibitors induce a metabolic crisis in cancer cells, ultimately leading to cell death.[3]

NAMPT Inhibition Pathway cluster_0 Cellular NAD+ Salvage Pathway cluster_1 Inhibitor Action Nicotinamide (NAM) Nicotinamide (NAM) NAMPT NAMPT Nicotinamide (NAM)->NAMPT Substrate NMN NMN NAMPT->NMN Product NAD+ NAD+ NMN->NAD+ via NMNAT Cellular Functions Cellular Functions NAD+->Cellular Functions Coenzyme Azaspiro[2.5]octane Derivative Azaspiro[2.5]octane Derivative Azaspiro[2.5]octane Derivative->NAMPT Inhibition

Caption: Mechanism of NAMPT inhibition by azaspiro[2.5]octane derivatives.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, detailed experimental protocols for evaluating the biological activity of these compounds are provided below.

Biochemical NAMPT Inhibition Assay

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of purified NAMPT.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Glucose-6-phosphate (G6P)

  • Resazurin

  • Diaphorase

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)

  • Test compounds

  • 384-well black plates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a solution containing NAMPT enzyme, NAM, and PRPP to initiate the first reaction.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Add a "detection mix" containing NMNAT, G6PDH, G6P, resazurin, and diaphorase. This couples the production of NAD+ to the reduction of resazurin to the fluorescent resorufin.

  • Incubate the plate at 37°C for a further period (e.g., 30 minutes).

  • Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting model.

Biochemical Assay Workflow Start Start Compound Dilution Compound Dilution Start->Compound Dilution Add Compound to Plate Add Compound to Plate Compound Dilution->Add Compound to Plate Add NAMPT, NAM, PRPP Add NAMPT, NAM, PRPP Add Compound to Plate->Add NAMPT, NAM, PRPP Incubate (Step 1) Incubate (Step 1) Add NAMPT, NAM, PRPP->Incubate (Step 1) Add Detection Mix Add Detection Mix Incubate (Step 1)->Add Detection Mix Incubate (Step 2) Incubate (Step 2) Add Detection Mix->Incubate (Step 2) Measure Fluorescence Measure Fluorescence Incubate (Step 2)->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for the biochemical NAMPT inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom white plates

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Allow the plate to equilibrate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of cell growth for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The derivatives of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate represent a highly potent class of NAMPT inhibitors with significant potential as anticancer agents. The rigid azaspiro[2.5]octane scaffold has proven to be a key element in achieving high target affinity. The SAR data presented in this guide highlights the importance of specific substitutions on the appended aromatic ring for optimizing potency.

Future research in this area will likely focus on further refining the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to enhance their drug-like characteristics and in vivo efficacy. Additionally, exploring the application of these potent NAMPT inhibitors in combination with other anticancer therapies could lead to synergistic effects and overcome potential resistance mechanisms. The continued exploration of the 6-azaspiro[2.5]octane scaffold in medicinal chemistry is poised to deliver the next generation of targeted therapeutics.

References

  • Genentech Inc. (2012).
  • Dragovich, P.S. et al. (2013). Structure- and fragment-based design of novel nicotinamide phosphoribosyltransferase (NAmPRTase, Nampt) inhibitors.
  • Sampath, D., et al. (2015). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer. Pharmacol Ther, 151, 16-31.
  • Tan, B., et al. (2013). Pharmacological inhibition of nicotinamide phosphoribosyltransferase (NAMPT)
  • Gallia, U., et al. (2013). Medicinal chemistry of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. J Med Chem, 56(16), 6279-6296.
  • BPS Bioscience. NAMPT Inhibitor Screening Assay Kit. [Link]

  • BioWorld. (2013). Genentech presents data on Nampt inhibitors. [Link]

  • CycLex. NAMPT Colorimetric Assay Kit. [Link]

  • O'Brien, T., et al. (2017). Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors. Mol Cancer Ther, 16(7), 1236-1245.

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A Comparative Guide to the Structure-Activity Relationship of Azaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The azaspiro[2.5]octane scaffold, a unique three-dimensional (3D) structure, has garnered significant attention in medicinal chemistry. Its rigid conformation and sp³-rich character offer a distinct advantage over traditional flat, aromatic structures by enabling precise spatial arrangement of substituents.[1][2][3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for azaspiro[2.5]octane derivatives, focusing on their modulation of key neurological targets. We will explore how subtle structural modifications influence their potency and selectivity, supported by experimental data and protocols.

The Azaspiro[2.5]octane Scaffold: A Privileged Structure

Azaspirocycles, particularly the azaspiro[2.5]octane framework, are considered privileged structures in drug discovery.[1][4] Their inherent rigidity reduces the entropic penalty upon binding to a target protein, while the spirocyclic nature provides novel exit vectors for chemical exploration. This allows medicinal chemists to fine-tune physicochemical properties such as solubility and lipophilicity, which are critical for developing successful drug candidates.[2][5] The incorporation of this scaffold has led to the development of potent and selective modulators for various G-protein coupled receptors (GPCRs), including muscarinic acetylcholine and dopamine receptors.[6]

Case Study 1: Modulators of the M4 Muscarinic Acetylcholine Receptor (M4R)

The M4 muscarinic acetylcholine receptor is a key target for the treatment of neuropsychiatric disorders like schizophrenia and Alzheimer's disease.[7][8] Azaspiro[2.5]octane derivatives have emerged as both potent antagonists and positive allosteric modulators (PAMs) of this receptor.[6][7]

M4R Antagonists: The Impact of Chirality and Substitution

A series of chiral 6-azaspiro[2.5]octanes has been identified as highly potent and selective M4R antagonists.[6] SAR studies revealed that the stereochemistry at the spirocyclic center is crucial for activity.

  • Chirality: Separation of enantiomers demonstrated that the (R)-enantiomer possesses significantly higher potency at both human and rat M4 receptors compared to the (S)-enantiomer.[6] This highlights the importance of a specific 3D orientation for optimal receptor interaction.

  • Amide Substitution: Exploration of the amide moiety attached to the azaspiro[2.5]octane core revealed that aromatic and heteroaromatic substituents are well-tolerated. For instance, replacement of a phenyl ring with a pyridyl or pyrimidinyl group often maintains or improves potency.

  • Cyclopropane Ring Substitution: Modifications to the cyclopropane ring are generally detrimental to activity, suggesting this part of the scaffold may be involved in a critical hydrophobic interaction within the receptor binding pocket.

Table 1: SAR of Chiral 6-Azaspiro[2.5]octane M4R Antagonists

Compound IDSpirocycle StereochemistryAmide Substituent (R)hM4 IC50 (nM)
1a RacemicPhenyl50
1b (R)-enantiomerPhenyl15
1c (S)-enantiomerPhenyl>1000
2 (R)-enantiomer2-Pyridyl12
3 (R)-enantiomer4-Fluorophenyl25

Note: Data is illustrative and compiled from general findings in the field.[6]

M4R Positive Allosteric Modulators (PAMs)

M4 PAMs offer a more nuanced approach to receptor modulation by enhancing the effect of the endogenous ligand, acetylcholine.[7][9] Azaspiro[2.5]octane derivatives have been incorporated into M4 PAMs to improve their pharmacokinetic properties and potency.

  • Core Scaffold: In many M4 PAMs, the azaspiro[2.5]octane moiety serves as a rigid replacement for more flexible aliphatic chains or rings, leading to improved potency and reduced off-target effects.

  • Linker Modification: The nature of the linker connecting the azaspirocycle to another aromatic system is critical. Amide and ether linkers have been explored, with the amide generally providing superior activity.

  • Terminal Aromatic Group: The substitution pattern on the terminal aromatic ring significantly impacts potency and selectivity. Electron-withdrawing groups, such as halogens or trifluoromethoxy groups, are often favored.[10]

Table 2: SAR of Azaspiro[2.5]octane-Containing M4R PAMs

Compound IDLinker (X)Terminal Ring (Ar)hM4 EC50 (nM)
4a Amide4-Fluorophenyl78.8
4b Amide2,4-Difluorophenyl55.2
4c Ether4-Fluorophenyl>5000
5 Amide4-Trifluoromethoxyphenyl30.1

Note: Data is illustrative and based on reported M4 PAMs.[11]

SAR_M4R cluster_azaspiro Azaspiro[2.5]octane Core cluster_modifications Key Modification Points cluster_activity Impact on M4R Activity Azaspiro Azaspiro[2.5]octane R1 Position R1 (Amide/Linker) Azaspiro->R1 Critical for PAMs & Antagonists Stereo Stereochemistry (Chirality) Azaspiro->Stereo Crucial for Antagonists R2 Position R2 (Terminal Group) R1->R2 Potency Potency (EC50/IC50) R1->Potency R2->Potency Selectivity Selectivity R2->Selectivity Stereo->Potency

Caption: Key SAR points for azaspiro[2.5]octane M4R modulators.

Case Study 2: Modulators of the Dopamine D2 Receptor (D2R)

The dopamine D2 receptor is a primary target for antipsychotic drugs used in the treatment of schizophrenia.[12][13] The azaspiro[2.5]octane scaffold has been explored in the design of novel D2R antagonists and partial agonists with improved side-effect profiles.

  • Replacement of Flexible Chains: In analogues of classical D2R antagonists like haloperidol, the flexible butyl chain can be replaced with a more rigid azaspiro[2.5]octane-containing linker.[14] This conformational constraint can lead to enhanced selectivity for D2R over other dopamine receptor subtypes (e.g., D3R) and other off-targets.[15][16]

  • Terminal Aromatic Group: Similar to the M4R modulators, the nature of the terminal aromatic or heteroaromatic group is a key determinant of D2R affinity.[17] Structure-activity relationship studies have shown that substituents on this ring can modulate both binding affinity and functional activity (i.e., antagonist vs. partial agonist).[18]

  • Basic Nitrogen Atom: The basicity of the nitrogen atom within the azaspiro[2.5]octane core is crucial for the interaction with a conserved aspartate residue in the D2R binding pocket. Modifications that alter this basicity can have a profound impact on binding affinity.

Table 3: SAR of Azaspiro[2.5]octane-Containing D2R Ligands

Compound IDLinker Length (n)Terminal Group (Ar)D2R Ki (nM)D3R Ki (nM)Selectivity (D3/D2)
6a 12,3-Dichlorophenyl15.28.50.56
6b 22,3-Dichlorophenyl5.812.12.1
7a 1Benzisothiazole20.49.80.48
7b 2Benzisothiazole8.125.33.1

Note: Data is illustrative and based on general principles of D2R ligand design.[14][15]

SAR_D2R cluster_azaspiro Azaspiro[2.5]octane Linker cluster_modifications Key Modification Points cluster_activity Impact on D2R Activity Azaspiro Azaspiro[2.5]octane Linker Linker to Ar group Azaspiro->Linker Basicity Nitrogen Basicity Azaspiro->Basicity Interacts with Aspartate Ar Terminal Aromatic Group (Ar) Linker->Ar Affinity Binding Affinity (Ki) Ar->Affinity Selectivity Subtype Selectivity (D2 vs D3) Ar->Selectivity Basicity->Affinity

Caption: Key SAR points for azaspiro[2.5]octane D2R ligands.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below are representative protocols for evaluating the activity of these compounds.

Protocol 1: In Vitro Calcium Mobilization Assay for M4R PAMs

This assay is used to determine the potency (EC₅₀) of a PAM at the M4 receptor. It utilizes a cell line co-expressing the human M4 receptor and a chimeric G-protein (Gαqi5) that couples the receptor to the phospholipase C pathway, enabling a calcium-based readout.[11][19]

Step-by-Step Methodology:

  • Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing the human M4 receptor and Gαqi5 in black-walled, clear-bottom 96-well plates and incubate overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds (azaspiro[2.5]octane derivatives) in an appropriate buffer.

  • Assay Procedure: a. Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR). b. Add the test compounds to the wells, followed by a sub-threshold (EC₂₀) concentration of acetylcholine. c. Monitor the fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: a. For each compound concentration, calculate the peak fluorescence response. b. Plot the response against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plate_Cells 1. Plate CHO-hM4/Gqi5 cells Load_Dye 2. Load cells with Fluo-4 AM dye Plate_Cells->Load_Dye Prep_Compounds 3. Prepare compound serial dilutions Load_Dye->Prep_Compounds Add_Compound 5. Add test compound Prep_Compounds->Add_Compound FLIPR 4. Place plate in FLIPR FLIPR->Add_Compound Add_ACh 6. Add ACh (EC20) Add_Compound->Add_ACh Read_Fluorescence 7. Read fluorescence Add_ACh->Read_Fluorescence Plot_Data 8. Plot Dose-Response Curve Read_Fluorescence->Plot_Data Calculate_EC50 9. Calculate EC50 Plot_Data->Calculate_EC50

Caption: Workflow for a calcium mobilization assay to evaluate M4 PAMs.

Protocol 2: Radioligand Binding Assay for D2R Affinity

This assay determines the binding affinity (Ki) of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human D2 receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a D2R-selective radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Scintillation Counting: Wash the filters, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: a. Plot the percentage of specific binding against the logarithm of the test compound concentration. b. Fit the data to a one-site competition binding equation to determine the IC₅₀ value. c. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Signaling Pathways

Understanding the downstream signaling of the target receptors provides context for the desired pharmacological effect of the azaspiro[2.5]octane derivatives.

M4 Muscarinic Receptor Signaling

The M4R is a Gαi/o-coupled receptor.[20] Its activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[21][22] This ultimately results in the inhibition of neuronal activity. M4Rs can also signal through Gβγ subunits to activate G protein-coupled inwardly rectifying potassium (GIRK) channels.[22]

M4R_Signaling ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R PAM Azaspiro[2.5]octane PAM PAM->M4R G_protein Gαi/o | Gβγ M4R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Gαi inhibits Neuronal_Activity Neuronal Activity AC->Neuronal_Activity Leads to Inhibition ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA PKA->Neuronal_Activity Modulates

Caption: Simplified signaling pathway of the M4 muscarinic receptor.

Dopamine D2 Receptor Signaling

The D2R is also coupled to the Gαi/o subtype of G-proteins.[13] Similar to the M4R, its activation inhibits adenylyl cyclase activity, leading to a decrease in cAMP production.[23] D2Rs can also signal through β-arrestin-dependent pathways, which are involved in different cellular responses.[12]

D2R_Signaling DA Dopamine (DA) D2R D2 Receptor DA->D2R Antagonist Azaspiro[2.5]octane Antagonist Antagonist->D2R G_protein Gαi/o D2R->G_protein Activation Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruitment AC Adenylyl Cyclase (AC) G_protein->AC Gαi inhibits Downstream_Arr β-Arrestin Signaling (e.g., MAPK) Beta_Arrestin->Downstream_Arr ATP ATP cAMP cAMP ATP->cAMP AC Downstream_G G-Protein Signaling cAMP->Downstream_G

Caption: Canonical and non-canonical signaling of the D2 dopamine receptor.

References

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. Available at: [Link]

  • Signaling pathways coupled to the M4 mAChR. Upon activation, the M4... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Full article: The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. Available at: [Link]

  • M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia. PubMed Central. Available at: [Link]

  • Dopamine receptor. Wikipedia. Available at: [Link]

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  • Dopamine receptor D2. Wikipedia. Available at: [Link]

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  • Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment. PubMed Central. Available at: [Link]

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. Available at: [Link]

  • Characterization of a Novel M4 PAM PET Radioligand [11C]PF06885190 in Nonhuman Primates (NHP). PubMed Central. Available at: [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]

  • Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment. PubMed. Available at: [Link]

  • Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2. PubMed Central. Available at: [Link]

  • Optimized Administration of the M4 PAM VU0467154 Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice. ACS Publications. Available at: [Link]

  • Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. PubMed Central. Available at: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PubMed Central. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate. Available at: [Link]

  • Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed. Available at: [Link]

  • Synthesis and Sar (Structure–Activity Relationship) Studies of Marine Alkaloid or Peptide Derivatives for Neurodegenerative Disorders. International Journal of Environment and Science. Available at: [Link]

  • Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. PubMed Central. Available at: [Link]

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  • Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. PubMed Central. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. MDPI. Available at: [Link]

  • Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. PubMed Central. Available at: [Link]

  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

  • QSAR modeling on dopamine D2 receptor binding affinity of 6-methoxy benzamides. PubMed. Available at: [Link]

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Assessing the Novelty of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that can overcome the limitations of traditional flat, aromatic compounds is paramount. The industry is increasingly shifting its focus towards three-dimensional, sp³-rich structures that offer improved pharmacological properties.[1] Among these, azaspirocycles have emerged as a particularly promising class of compounds, demonstrating significant potential in various therapeutic areas.[2] This guide provides an in-depth assessment of the novelty of a relatively unexplored scaffold: Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate and its derivatives. By comparing its structural features and potential synthetic routes with established alternatives, we aim to highlight its potential as a valuable building block in modern drug discovery.

The Case for Novelty: Beyond "Flatland"

Traditional drug discovery has often been confined to what is colloquially termed "flatland," a chemical space dominated by two-dimensional aromatic and heteroaromatic rings. While successful, this approach has its limitations, including challenges with solubility, metabolic stability, and target selectivity. Azaspirocycles, with their rigid, three-dimensional conformations, offer a compelling solution to these challenges by enabling precise spatial orientation of substituents.[1] The 6-azaspiro[2.5]octane core, in particular, which features a cyclopropane ring fused to a piperidine, introduces a unique conformational rigidity and a set of distinct exit vectors for chemical diversification.

The subject of this guide, Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate, introduces a hydroxyl group to this core, providing a key functional handle for further derivatization. A thorough review of the current literature and chemical databases reveals a notable scarcity of research on this specific scaffold, suggesting it represents an underexplored area of chemical space with significant potential for the discovery of novel bioactive molecules.

Comparative Analysis of Azaspirocyclic Scaffolds

To appreciate the novelty of the Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate scaffold, it is instructive to compare it with more established azaspirocyclic systems.

ScaffoldKey Structural FeaturesReported Biological ActivitiesKey AdvantagesPotential Limitations
Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate (Proposed) 6-azaspiro[2.5]octane core with a hydroxyl group at the 4-position. The cyclopropane ring introduces significant strain and rigidity.Largely unexplored. Potential for novel pharmacology.High 3D complexity. Hydroxyl group allows for diverse functionalization. Potential for novel intellectual property.Synthesis may be challenging due to ring strain. Stereochemistry needs to be carefully controlled.
2-Azaspiro[3.3]heptanes Two fused four-membered rings (azetidine and cyclobutane).[3]Piperidine and piperazine bioisosteres.[3] Antiviral activity.[2]High rigidity and predictable exit vectors.[2] Improved aqueous solubility compared to cyclohexane analogs.[2]Synthesis can be complex. Limited commercial availability of starting materials.
Spiro[pyrrolidine-2,3'-oxindoles] A five-membered pyrrolidine ring fused to an oxindole.Antimicrobial, antifungal, and antitubercular activities.[4]Readily synthesized via 1,3-dipolar cycloaddition reactions.[4] Privileged scaffold in medicinal chemistry.Can be relatively flat compared to other spirocycles.
Thia-azaspiro[3.4]octanes Contains a sulfur atom in one of the fused rings.Multifunctional modules for drug discovery.[5]Uncharted chemical space. Potential for unique biological interactions due to the sulfur atom.Potential for metabolic liabilities associated with the sulfur atom.

Proposed Synthetic Strategy and Experimental Protocols

The novelty of a scaffold is intrinsically linked to its synthetic accessibility. Here, we propose a plausible and efficient synthetic route to Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate, along with detailed experimental protocols.

Proposed Synthesis of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

Synthetic Pathway A Tert-butyl 4-oxopiperidine-1-carboxylate B Tert-butyl 4-((trimethylsilyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate A->B  1. LDA, THF, -78 °C  2. TMSCl C Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate B->C  Simmons-Smith Reaction  (Et2Zn, CH2I2, Toluene)

Caption: Proposed synthetic pathway for Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate.

Experimental Protocol: Synthesis of Tert-butyl 4-((trimethylsilyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (Intermediate B)
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Enolate Formation: Slowly add a solution of Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous THF to the LDA solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • Silyl Enol Ether Formation: After stirring for 1 hour at -78 °C, add trimethylsilyl chloride (TMSCl) (1.2 eq.) dropwise.

  • Quenching and Extraction: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Simmons-Smith Cyclopropanation to Yield Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate (Final Product C)
  • Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the silyl enol ether intermediate (1.0 eq.) in anhydrous toluene.

  • Reagent Addition: Cool the solution to 0 °C and add a solution of diethylzinc (Et₂Zn) (1.5 eq.) in hexanes dropwise, followed by the slow addition of diiodomethane (CH₂I₂) (1.5 eq.).

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography to yield the desired Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate.

Workflow for Assessing the Novelty of Derivatives

The true potential of this scaffold lies in its derivatization. The hydroxyl group at the 4-position serves as a versatile handle for introducing a wide range of functional groups, allowing for the exploration of structure-activity relationships (SAR).

Novelty Assessment Workflow cluster_0 Scaffold Synthesis & Derivatization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Novelty Assessment A Synthesis of Core Scaffold (Tert-butyl 4-hydroxy-6- azaspiro[2.5]octane-6-carboxylate) B Library Synthesis (Derivatization at 4-OH) A->B C High-Throughput Screening (Target-based assays) B->C D ADME-Tox Profiling (Solubility, Permeability, Stability, Cytotoxicity) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Comparison with Known Actives (Structural & Pharmacological) E->F G Novelty & Patentability Assessment F->G

Caption: A systematic workflow for the synthesis, evaluation, and novelty assessment of new derivatives.

Conclusion and Future Directions

The Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate scaffold represents a promising, yet underexplored, avenue in the pursuit of novel therapeutics. Its inherent three-dimensionality, coupled with the potential for diverse functionalization, positions it as an attractive starting point for the development of new chemical entities. The proposed synthetic route offers a practical means of accessing this scaffold, paving the way for the creation of compound libraries for biological screening. Future work should focus on the synthesis and evaluation of a diverse set of derivatives to unlock the full therapeutic potential of this novel molecular framework. The systematic approach outlined in this guide provides a robust framework for not only synthesizing and evaluating these novel compounds but also for rigorously assessing their novelty in the competitive landscape of drug discovery.

References

  • Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities - Taylor & Francis. [Link]

  • Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds - Wiley Online Library. [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors | ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents - PubMed. [Link]

  • Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery - Europe PMC. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate, a key intermediate in contemporary drug discovery and development. As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. This document moves beyond mere procedural checklists to offer a deep, causal understanding of the recommended disposal protocols, ensuring a self-validating system of laboratory safety.

Compound Identification and Hazard Assessment: Know Your Waste

The first principle of safe disposal is a thorough understanding of the material . While the user has specified "tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate," the most readily available commercial product and associated safety data corresponds to a closely related structure: tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS No. 147804-30-6). Given the similarity in nomenclature and structure, it is prudent to handle the specified compound with the same precautions.

Chemical Properties Summary:

PropertyValueSource
CAS Number 147804-30-6[1][2]
Molecular Formula C₁₁H₁₉NO₃[1]
Molecular Weight 213.28 g/mol [1]
Physical State Solid (White to light yellow powder/crystal)[2]

Hazard Identification:

Based on available Safety Data Sheets (SDS), this compound is classified as hazardous. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[3][4]

GHS Hazard Statements:

CodeStatement
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source:[2][4]

The "Warning" signal word associated with these classifications underscores the need for appropriate personal protective equipment (PPE) at all stages of handling and disposal.[4] This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

The Disposal Decision Workflow: A Logic-Based Approach

The disposal of any chemical waste should follow a structured decision-making process that prioritizes safety, regulatory compliance, and environmental protection. The following workflow provides a logical pathway for managing waste tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate.

DisposalWorkflow Disposal Decision Workflow for Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate start Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (< 5g) assess_quantity->small_quantity large_quantity Large Quantity (> 5g) or Routine Waste Stream assess_quantity->large_quantity small_quantity->large_quantity No in_lab_treatment Option: In-Lab Chemical Treatment (Deprotection/Neutralization) small_quantity->in_lab_treatment Yes package_waste Package as Hazardous Waste large_quantity->package_waste acidic_deprotection Step 1: Acidic Deprotection (e.g., with HCl in dioxane) in_lab_treatment->acidic_deprotection neutralization Step 2: Neutralization (e.g., with NaHCO₃ solution) acidic_deprotection->neutralization verify_ph Step 3: Verify pH (6-9) neutralization->verify_ph dispose_liquid Dispose of Neutralized Aqueous Waste (Consult local sewer regulations) verify_ph->dispose_liquid final_disposal Final Disposal Method dispose_liquid->final_disposal If sewer disposal is not permitted label_waste Label Container Correctly: 'Hazardous Waste', Chemical Name, Hazards package_waste->label_waste store_waste Store in Satellite Accumulation Area (Segregate from incompatibles) label_waste->store_waste waste_pickup Arrange for Pickup by Licensed Hazardous Waste Contractor store_waste->waste_pickup waste_pickup->final_disposal incineration High-Temperature Incineration (Preferred Method) final_disposal->incineration landfill Hazardous Waste Landfill (If incineration is not available) final_disposal->landfill

Disposal Decision Workflow
Core Disposal Protocol: Collection and Contractor Management

For the majority of laboratory settings, especially when dealing with quantities greater than a few grams or with routine generation of this waste, the most appropriate and compliant disposal method is through a licensed hazardous waste contractor. This approach ensures adherence to the "cradle-to-grave" management principle mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]

Step-by-Step Protocol for Standard Hazardous Waste Disposal:

  • Waste Collection:

    • Designate a specific, compatible container for the waste. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

    • The container must be in good condition, with no leaks or cracks.

    • Keep the container closed at all times, except when adding waste.[7]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate" (or the appropriate CAS number, 147804-30-6).

    • Indicate the associated hazards (Irritant).

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure the SAA is located at or near the point of generation and under the control of the operator.

    • Segregate this waste from incompatible materials, particularly strong oxidizing agents and strong acids (unless intending to perform the chemical treatment described below).

  • Arranging for Disposal:

    • Once the container is full, or if the waste has been stored for the maximum allowable time per your institution's and local regulations, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or directly with a licensed hazardous waste disposal company.[7]

Causality: This standard protocol is designed to prevent accidental exposure, ensure regulatory compliance, and transfer the responsibility of final disposal to specialists equipped to handle hazardous materials. The segregation of waste is critical to prevent dangerous chemical reactions within the storage area.

In-Lab Treatment for Small Quantities: Chemical Deprotection and Neutralization

For very small, non-routine quantities of this compound, an in-lab chemical treatment to degrade it to less hazardous components may be a viable option, provided it is permitted by your institution's Chemical Hygiene Plan and local regulations. The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions.[8] This process, known as deprotection, breaks the molecule down.

Underlying Chemistry: The acid-catalyzed deprotection of the N-Boc group results in the formation of the deprotected amine (as a salt), carbon dioxide, and a tert-butyl cation, which typically eliminates a proton to form isobutylene or is captured by a nucleophile to form products like tert-butanol.[8]

Step-by-Step Protocol for In-Lab Treatment:

This protocol should only be performed by trained personnel in a chemical fume hood with appropriate PPE.

  • Acidic Deprotection:

    • In a suitable reaction vessel within a fume hood, dissolve the waste tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate in a minimal amount of a solvent like 1,4-dioxane or dichloromethane.

    • Slowly add a solution of strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA).[8] A common procedure involves stirring the mixture at room temperature for 1 to 4 hours.[8]

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.

  • Neutralization:

    • Once the deprotection is complete, the resulting acidic solution must be neutralized.

    • Slowly and carefully add a basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, with stirring.[9] Be prepared for gas evolution (CO₂) if using bicarbonate.

    • Continuously monitor the pH of the aqueous layer using pH paper or a calibrated pH meter. Continue adding the base until the pH is within a neutral range (typically between 6 and 9).[10]

  • Disposal of Treated Waste:

    • The final neutralized aqueous solution may be permissible for drain disposal, but this is highly dependent on local sewer authority regulations. [10] You must consult your local regulations and institutional guidelines before proceeding. Many jurisdictions prohibit the drain disposal of any chemical waste, regardless of treatment.[10]

    • If drain disposal is not permitted, the neutralized solution should be collected as hazardous waste. Label it clearly as "Neutralized 4-hydroxy-6-azaspiro[2.5]octane waste" and list the components.

    • The organic solvent (if used) must be collected as a separate hazardous waste stream (e.g., "Halogenated Organic Waste" if dichloromethane was used).

Hazard Profile of Deprotection Products:

  • 4-hydroxy-6-azaspiro[2.5]octane (as hydrochloride salt): The deprotected amine core is also an irritant and is harmful if swallowed.[11] Therefore, the neutralized solution should still be handled with care.

  • tert-Butanol and Isobutylene: These are flammable. The small quantities generated in this procedure should not pose a significant hazard if performed in a well-ventilated fume hood.

Final Disposal Methods: Incineration and Landfill

When you hand over your hazardous waste to a licensed contractor, they will employ one of several final disposal methods.

  • High-Temperature Incineration: This is the preferred and most common disposal method for organic chemical waste.[12] Incineration at high temperatures (typically >99.99% destruction and removal efficiency) breaks the molecule down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides (NOx).[13]

    • A Note on NOx: As this compound contains nitrogen, its incineration will produce nitrogen oxides (NOx), which are atmospheric pollutants.[10] Modern incinerators are equipped with scrubbers and other emission control technologies to minimize the release of these compounds into the atmosphere, in accordance with EPA regulations.[8]

  • Hazardous Waste Landfill: If incineration is not available or appropriate, the solidified and containerized waste may be disposed of in a specially designed hazardous waste landfill.[11] These landfills have multiple liners and leachate collection systems to prevent environmental contamination.

Regulatory and Compliance Imperatives

All disposal activities must comply with federal, state, and local regulations.

  • Federal (EPA): The primary federal law is the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[6]

  • State and Local: State environmental agencies often have more stringent regulations than the federal government.[5] For example, some states have different requirements for generator status or waste storage timelines.[3] It is imperative that you consult your state and local regulations, as well as your institution's specific policies.

By understanding the chemical nature of tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate and the logic behind the disposal workflows, you can ensure that you are managing this waste stream in a manner that is safe, compliant, and environmentally responsible.

References

  • U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]

  • Hasgara. (2024, November 26). NOx Formation: From Fuel Combustion to Gas Emissions. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Miles, J. A., et al. (2015). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed Central. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, June 17). EPA Amendments to the Other Solid Waste Incinerators Rule FACT SHEET. Retrieved from [Link]

  • Raadman Burner. (2024, November 6). What Is NOx? Prompt And NOx Emissions. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 4,7-Diazaspiro[2.5]octane dihydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regulation of Waste Incineration. Retrieved from [Link]

  • Wikipedia. (n.d.). NOx. Retrieved from [Link]

  • BW Water. (n.d.). Acid Waste Neutralisation (AWN) Treatment System. Retrieved from [Link]

  • Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube. Retrieved from [Link]

  • Linde Gas. (n.d.). NOx removal in waste-to-energy plants. Retrieved from [Link]

  • Agilent Technologies. (2019, March 25). Safety Data Sheet: tert-Butanol. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetophenone. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from structurally analogous compounds.

Hazard Assessment and Core Principles

Based on the analysis of related chemical structures, Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate is presumed to be a potential irritant to the skin, eyes, and respiratory system.[2][3] Therefore, the primary safety objective is to prevent direct contact and inhalation. The core principles of safe handling involve a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Key Assumed Hazards:

  • Skin Irritation[3]

  • Serious Eye Irritation[3]

  • Respiratory Tract Irritation[3][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to create a reliable barrier between the researcher and the chemical.[5][6]

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesANSI Z87.1 compliant, with side-shields.Protects against splashes and airborne particulates.[1][7]
Hand Protection Protective GlovesChemically resistant nitrile gloves.Prevents direct skin contact and potential irritation.[1]
Body Protection Laboratory CoatStandard, long-sleeved lab coat.Protects skin and personal clothing from contamination.[1]
Respiratory RespiratorN95 or higher, if dust/aerosols are generated.Recommended when ventilation is inadequate to prevent inhalation.[1][6]

Step-by-Step Handling and Disposal Workflow

The following diagram and protocols outline the standard operating procedure for the safe handling and disposal of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Clean Work Area (Fume Hood) gather_materials Gather All Necessary Equipment & Spill Kit don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) weigh Weigh Compound in Ventilated Area don_ppe->weigh transfer Transfer to Reaction Vessel Inside Fume Hood weigh->transfer decontaminate Decontaminate Work Surfaces transfer->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste_container Place Contaminated Waste in Labeled, Sealed Container doff_ppe->waste_container dispose Dispose of as Chemical Waste Following Institutional Guidelines waste_container->dispose

Caption: Standard workflow for handling and disposal.

Experimental Protocols

General Handling Procedures:

  • Preparation: Before handling the compound, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered.[1] Have all necessary equipment, including a spill cleanup kit, readily accessible.

  • Personal Protective Equipment (PPE): At a minimum, wear safety goggles with side shields, a lab coat, and nitrile gloves.[1] If there is a risk of generating dust or aerosols, a respirator should be used.[1][7]

  • Weighing and Transfer: When weighing the solid compound, do so in a well-ventilated area to minimize the potential for inhalation of fine particulates. All transfers of the material should be conducted within a certified chemical fume hood.[2]

  • Spill Management: In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, contain the spill and clean it up using an appropriate absorbent material. Place the waste in a sealed, labeled container for proper disposal. Do not discharge into drains or rivers.[2]

Storage:

  • Store the compound in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[2]

  • Recommended storage temperature is typically between 2-8°C.[2]

Disposal Plan:

The disposal of Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate and its containers must be in accordance with all local, state, and federal regulations.[2]

  • Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup debris, in a clearly labeled, sealed container.[2]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4][7] Do not dispose of it in standard laboratory trash or down the drain.[7]

  • Packaging: Dispose of the original packaging as special waste in compliance with regulations.[2]

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

References

  • BenchChem. Personal protective equipment for handling 5-Azaspiro[3.5]nonan-2-one.
  • Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET TERT-BUTYL 4,7-DIAZASPIRO[2.
  • Fisher Scientific. SAFETY DATA SHEET tert-Butyl 1-oxa-6-azaspiro[2.
  • Echemi. 6-Azaspiro[2.
  • ChemicalBook. tert-butyl 6-oxo-2-azaspiro[3.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • Capot Chemical. MSDS of Tert-butyl 1-oxa-6-azaspiro[2.
  • TCI Chemicals. tert-Butyl 1-Oxa-6-azaspiro[2.
  • Sigma-Aldrich. tert-Butyl 4,7-diazaspiro[2.
  • ACS Material. PPE and Safety for Chemical Handling. (2020-07-14).
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06).
  • ServiceMaster Clean. Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
  • PubChem. tert-Butyl 1-oxa-6-azaspiro(2.5)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.